molecular formula C33H52O5 B1631732 2,3-O-Isopropylidenyl euscaphic acid CAS No. 220880-90-0

2,3-O-Isopropylidenyl euscaphic acid

Cat. No.: B1631732
CAS No.: 220880-90-0
M. Wt: 528.8 g/mol
InChI Key: UKGZFGGRLJUNFM-LIOKCZDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-O-Isopropylidenyl euscaphic acid is a semi-synthetic derivative of euscaphic acid, a natural triterpenoid, provided with a high purity level of over 98% for research applications . This compound, with the molecular formula C33H52O5 and a molecular weight of 528.8 g/mol, is characterized by the addition of an isopropylidene protecting group, a modification commonly employed to alter the compound's solubility, stability, and reactivity for specific synthetic pathways . The presence of this group makes it a valuable intermediate for the chemical synthesis and further derivatization of triterpenoid scaffolds. As a purified natural compound, it is intended for use in various laboratory research fields, including medicinal chemistry for structure-activity relationship (SAR) studies, phytochemical research, and as a building block for the further synthesis of more complex molecules . Researchers can utilize this compound to explore its potential biological activities and mechanisms of action. This product is supplied for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,5S,8R,9R,10S,14R,15R,17R,21S,23R)-9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O5/c1-19-12-15-33(26(34)35)17-16-30(7)20(24(33)32(19,9)36)10-11-23-29(6)18-21-25(38-28(4,5)37-21)27(2,3)22(29)13-14-31(23,30)8/h10,19,21-25,36H,11-18H2,1-9H3,(H,34,35)/t19-,21-,22+,23-,24-,25-,29+,30-,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGZFGGRLJUNFM-LIOKCZDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]6[C@H](C5(C)C)OC(O6)(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid: A Triterpenoid with Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2,3-O-Isopropylidenyl euscaphic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented biological activities of its parent compound, euscaphic acid, and related triterpenoids. The information presented herein serves as a foundational resource to inform and guide future research into this specific derivative.

Executive Summary

This compound is a synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid. Euscaphic acid has demonstrated notable anticancer properties, including the induction of apoptosis and inhibition of key cell signaling pathways implicated in tumor growth and proliferation. This technical guide synthesizes the current understanding of euscaphic acid's mechanism of action, with a focus on its interaction with the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols and quantitative data from studies on euscaphic acid are provided to serve as a robust starting point for the investigation of its 2,3-O-isopropylidenyl derivative.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available, its basic properties can be derived from its chemical structure and information from chemical suppliers.

PropertyValueSource
CAS Number 220880-90-0Chemical Supplier Data
Molecular Formula C₃₃H₅₂O₅Chemical Supplier Data
Molecular Weight 528.8 g/mol Chemical Supplier Data
Chemical Structure Euscaphic acid with an isopropylidene group protecting the hydroxyl groups at positions 2 and 3.Inferred from name
Parent Compound Euscaphic AcidScientific Literature
Compound Class TriterpenoidScientific Literature

Biological Activity of the Parent Compound: Euscaphic Acid

Euscaphic acid has been identified as a promising anticancer agent, with research highlighting its effects on various cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Anticancer Activity

Euscaphic acid has been shown to inhibit the proliferation of nasopharyngeal carcinoma (NPC) cells.[1] This activity is attributed to its ability to induce programmed cell death (apoptosis) and halt the cell cycle, thereby preventing tumor cells from dividing and multiplying.[1]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A key mechanism underlying the anticancer effects of euscaphic acid is its ability to suppress the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature in many types of cancer.[2][3][4] Euscaphic acid has been observed to decrease the expression of key proteins in this pathway, including phosphatidylinositide 3-kinases (PI3K), phosphorylated protein kinase B (p-AKT), and phosphorylated mammalian target of rapamycin (B549165) (p-mTOR) in NPC cells.[1]

DNA Polymerase Inhibition

Euscaphic acid has also been identified as an inhibitor of DNA polymerases.[5][6] Specifically, it inhibits calf DNA polymerase α (pol α) and rat DNA polymerase β (pol β).[5][6] This activity contributes to its cytotoxic effects by interfering with DNA replication and repair in cancer cells.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of euscaphic acid.

TargetCell Line/OrganismAssayIC₅₀ ValueReference
DNA Polymerase αCalfEnzyme Inhibition Assay61 µM[5][6]
DNA Polymerase βRatEnzyme Inhibition Assay108 µM[5][6]
Cell ProliferationNasopharyngeal Carcinoma (CNE-1, C666-1)Not specifiedEffective at 5 and 10 µg/mlNot specified in snippets

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and indicates the likely points of inhibition by euscaphic acid.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Euscaphic_Acid Euscaphic Acid Euscaphic_Acid->PI3K Inhibition Euscaphic_Acid->Akt Inhibition of phosphorylation Euscaphic_Acid->mTORC1 Inhibition of phosphorylation

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by euscaphic acid.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram outlines a typical experimental workflow for assessing the anticancer properties of a novel compound like this compound.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Data Analysis Compound Test Compound (2,3-O-Isopropylidenyl euscaphic acid) Cell_Lines Cancer Cell Lines (e.g., NPC lines) Compound->Cell_Lines Cytotoxicity Cytotoxicity Assay (MTT, CellTox Green) Cell_Lines->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Lines->Apoptosis Western_Blot Western Blot Analysis (PI3K, Akt, mTOR) Cell_Lines->Western_Blot IC50 IC₅₀ Determination Cytotoxicity->IC50 Statistical_Analysis Statistical Analysis Apoptosis->Statistical_Analysis Western_Blot->Statistical_Analysis

Caption: Experimental workflow for in vitro evaluation of anticancer activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of euscaphic acid and its derivatives.

Cell Culture
  • Cell Lines: Human nasopharyngeal carcinoma (NPC) cell lines (e.g., CNE-1, C666-1) are commonly used.

  • Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.

Western Blot Analysis
  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., PI3K, p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Future Directions

The derivatization of euscaphic acid to this compound may alter its pharmacokinetic and pharmacodynamic properties. Future research should focus on:

  • Direct Biological Evaluation: Conducting cytotoxicity, apoptosis, and cell cycle assays specifically with this compound to determine its anticancer efficacy.

  • Comparative Studies: Performing head-to-head comparisons with the parent compound, euscaphic acid, to assess any changes in potency and selectivity.

  • In Vivo Studies: Evaluating the antitumor activity of this compound in animal models of cancer.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the derivative.

Conclusion

While direct experimental evidence for this compound is currently lacking, the substantial body of research on its parent compound, euscaphic acid, provides a strong rationale for its investigation as a potential anticancer agent. The established activity of euscaphic acid against the PI3K/Akt/mTOR pathway and its ability to induce apoptosis in cancer cells suggest that its 2,3-O-isopropylidenyl derivative is a promising candidate for further drug development. The experimental protocols and data presented in this guide offer a comprehensive framework for initiating and advancing such research endeavors.

References

In-Depth Technical Guide on the Structure Elucidation of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2,3-O-Isopropylidenyl euscaphic acid. Euscaphic acid, a pentacyclic triterpenoid (B12794562), and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2][3][4] The introduction of a 2,3-O-isopropylidenyl group can modify the compound's polarity and bioavailability, making the precise determination of its structure crucial for further drug development. This document outlines the logical workflow for structure elucidation, details a plausible synthetic protocol, and presents a thorough analysis of the spectroscopic data required to confirm the chemical structure of this compound.

Proposed Synthesis of this compound

The synthesis of this compound involves the protection of the vicinal diol at the C-2 and C-3 positions of euscaphic acid using an acetonide group. This is a common strategy in organic synthesis to selectively protect cis-diols. A plausible experimental protocol, adapted from established methods for acetonide protection of polyols, is presented below.[5][6][7]

Experimental Protocol: Acetonide Protection of Euscaphic Acid
  • Materials: Euscaphic acid, 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid (p-TSA), acetone (B3395972), dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, and deuterated chloroform (B151607) (CDCl3) for NMR analysis.

  • Procedure:

    • Dissolve euscaphic acid in a mixture of acetone and dichloromethane.

    • Add an excess of 2,2-dimethoxypropane to the solution.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) to initiate the reaction.

    • Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound.

Structure Elucidation Workflow

The comprehensive structure elucidation of this compound is a multi-step process that relies on the synergistic use of various analytical techniques. The logical workflow for this process is depicted in the following diagram.

G cluster_0 Starting Material and Synthesis cluster_1 Purification and Isolation cluster_2 Spectroscopic Analysis cluster_3 Structure Confirmation A Euscaphic Acid B Acetonide Protection (2,2-dimethoxypropane, p-TSA) A->B C Crude 2,3-O-Isopropylidenyl Euscaphic Acid B->C D Column Chromatography C->D E Pure 2,3-O-Isopropylidenyl Euscaphic Acid D->E F Mass Spectrometry (MS) E->F G Infrared (IR) Spectroscopy E->G H 1H NMR Spectroscopy E->H I 13C NMR & DEPT E->I J 2D NMR (COSY, HSQC, HMBC) E->J K Data Interpretation and Correlation F->K G->K H->K I->K J->K L Final Structure Elucidation K->L

Figure 1: Workflow for the structure elucidation of this compound.

Spectroscopic Data and Interpretation

The confirmation of the structure of this compound is primarily based on the detailed analysis of its spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular formula is C33H52O5, with a corresponding molecular weight of 528.77 g/mol .[2][8] Based on the mass spectrum of the parent compound, euscaphic acid, which shows a deprotonated molecular ion [M-H]⁻ at m/z 487.4, the derivative is expected to exhibit a deprotonated molecular ion [M-H]⁻ at approximately m/z 527.4.[9]

Ion Description Expected m/z
[M-H]⁻Deprotonated molecular ion527.4
[M-CH3]⁻Loss of a methyl group from the isopropylidene moiety512.4
[M-H-H2O]⁻Loss of water509.4
[M-H-CO2]⁻Loss of carbon dioxide483.4
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands as listed in the table below.

Functional Group Description Expected Wavenumber (cm⁻¹)
O-HCarboxylic acid hydroxyl3400-2400 (broad)
C-HAliphatic C-H stretching2970-2850
C=OCarboxylic acid carbonyl~1700
C=CAlkene C=C stretching~1640
C-OC-O stretching of acetal (B89532) and alcohols1200-1000
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structure elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are inferred from the known data of euscaphic acid and its analogues.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the triterpenoid backbone and the newly introduced isopropylidene group. The presence of two new singlet signals in the upfield region (around δ 1.3-1.5 ppm) corresponding to the two methyl groups of the isopropylidene moiety is a key indicator of successful synthesis.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, along with DEPT experiments, will confirm the number and type of carbon atoms. The presence of a new quaternary carbon signal around δ 100 ppm (the ketal carbon) and two new methyl carbon signals around δ 25-30 ppm further supports the formation of the acetonide.

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Isopropylidene CH₃~1.3-1.5 (2 x s, 6H)~25-30 (2 x q)
Isopropylidene C-~100 (s)
H-2~3.5-4.0 (m)~75-80 (d)
H-3~3.5-4.0 (m)~75-80 (d)
H-12~5.3 (t)~125 (d)
C-13-~138 (s)
C-28 (COOH)-~180 (s)

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Chemical Structure

The elucidated structure of this compound is presented below.

Figure 2: Chemical structure of this compound.

Conclusion

The structure of this compound can be unequivocally determined through a systematic approach involving synthesis, purification, and comprehensive spectroscopic analysis. The key to confirming the structure lies in the identification of the isopropylidene group in the NMR spectra and the determination of the correct molecular weight by mass spectrometry. This detailed structural information is paramount for understanding its structure-activity relationship and for its potential application in drug discovery and development.

References

Unveiling 2,3-O-Isopropylidenyl Euscaphic Acid: A Technical Guide to Its Origins, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring pentacyclic triterpenoid, euscaphic acid. While initially reported as isolated from a natural source, the evidence strongly suggests that this compound is likely an artifact formed during extraction and isolation processes. This document details the known botanical source of its parent compound, presents a comprehensive experimental protocol for its isolation, summarizes quantitative data, and discusses its biological activity, including its role in cell cycle arrest. The information is intended to support further research and drug development endeavors related to euscaphic acid and its derivatives.

Natural Sources and the Question of Natural Occurrence

Euscaphic acid (2α,3α,19α-trihydroxyurs-12-en-28-oic acid) is a well-documented phytochemical found in various plant species. However, its derivative, this compound, has a more ambiguous origin.

Identified Source of the Isopropylidene Derivative

The only documented isolation of a compound identified as "3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid" is from the roots of Rubus aleaefolius Poir., a plant belonging to the Rosaceae family.

Natural Product or Procedural Artifact?

The presence of the isopropylidene group, which is a cyclic ketal formed from a diol and acetone (B3395972), raises significant questions about the natural occurrence of this compound. The formation of acetonides is a common chemical reaction used to protect 1,2- and 1,3-diols. It is highly probable that this derivative is an artifact formed during the laboratory isolation process, where acetone or an acetone-containing solvent may have been used. The parent compound, 2α,3α,19α,23-tetrahydroxy-urs-12-en-28-oic acid, possesses the necessary diol structure for this reaction to occur under acidic or enzymatic conditions that might be present during extraction and purification. While the original research paper states the compound was "obtained from" the plant material, this does not preclude the possibility of it being an artifact.

Quantitative Data

The isolation of 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid from Rubus aleaefolius yielded a specific quantity of the pure compound. This data is crucial for researchers aiming to replicate the isolation or to estimate the potential yield from the plant material.

Plant SourcePlant PartStarting Material (kg)Yield of Pure Compound (mg)Percentage Yield (%)
Rubus aleaefolius Poir.Roots326.80.00089%

Experimental Protocols

The following is a detailed methodology for the isolation and characterization of 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid from the roots of Rubus aleaefolius.

Extraction
  • Initial Extraction: The air-dried and powdered roots of R. aleaefolius (3 kg) are extracted with 60% aqueous alcohol.

  • Solvent Partitioning: The resulting alcoholic extract is suspended in water and then successively partitioned with chloroform (B151607) and ethyl acetate (B1210297).

Isolation and Purification
  • Bioassay-Guided Fractionation: The ethyl acetate extract, showing inhibitory activity on the cell cycle of tsFT210 cells, is subjected to further separation.

  • Chromatography: The active ethyl acetate extract is separated by repeated solvent-extraction, silica (B1680970) gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

  • Recrystallization: The purified compound is obtained as white crystals through recrystallization from methanol.

Characterization

The structure of the isolated compound is elucidated using a combination of spectroscopic methods, including:

  • Mass Spectrometry: Negative High-Resolution Selected Ion Monitoring Mass Spectrometry (HR-SIMS-MS) to determine the molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carboxylic acid (-COOH), and carbon-carbon double bonds (C=C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments to establish the complete chemical structure and stereochemistry.

Biological Activity and Signaling Pathways

3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid has been shown to inhibit the mammalian cell cycle at the G0/G1 phase.

Cell Cycle Arrest

The compound was found to inhibit the cell cycle progression of asynchronously cultured tsFT210 cells at the G0/G1 phase with a Minimum Inhibitory Concentration (MIC) value of 183.8 µmol/L.

Postulated Signaling Pathways

While the specific molecular targets of 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid have not been elucidated, the G0/G1 phase of the cell cycle is regulated by a complex network of signaling pathways. It is plausible that this compound, like other ursane-type triterpenoids, interacts with key regulators within these pathways.

The G0/G1 transition and progression through the G1 phase are controlled by the activity of cyclin-dependent kinases (CDKs), primarily CDK4, CDK6, and CDK2, which are activated by their regulatory partners, the D-type and E-type cyclins. The activity of these complexes is negatively regulated by CDK inhibitors (CKIs) such as p21 and p27. The retinoblastoma protein (Rb) acts as a crucial checkpoint. In its hypophosphorylated state, Rb binds to the E2F transcription factor, inhibiting the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6 and CDK2 releases E2F, allowing cell cycle progression.

Key signaling pathways that converge on these cell cycle regulators include the Ras/MAPK and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer. It is hypothesized that 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid may exert its cytostatic effect by modulating one or more components of these pathways, leading to the observed G0/G1 arrest.

Visualizations

Experimental Workflow

experimental_workflow start Dried Roots of Rubus aleaefolius (3 kg) extraction Extraction with 60% Aqueous Alcohol start->extraction partitioning Solvent Partitioning (Chloroform & Ethyl Acetate) extraction->partitioning active_extract Active Ethyl Acetate Extract partitioning->active_extract chromatography Repeated Chromatography (Silica Gel, Prep-HPLC) active_extract->chromatography recrystallization Recrystallization (Methanol) chromatography->recrystallization final_product Pure 3α,23-O-isopropylidenyl-2α,19α-dihydroxy- urs-12-en-28-oic acid (26.8 mg) recrystallization->final_product

Caption: Isolation workflow for the target compound.

Postulated Signaling Pathway for G0/G1 Cell Cycle Arrest

G0_G1_arrest_pathway cluster_extracellular Extracellular Signals cluster_pathways Signaling Cascades cluster_cell_cycle_machinery Cell Cycle Machinery Growth_Factors Growth Factors Ras_MAPK Ras/MAPK Pathway Growth_Factors->Ras_MAPK PI3K_Akt PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_Akt CyclinD_CDK46 Cyclin D / CDK4/6 Ras_MAPK->CyclinD_CDK46 Upregulates Cyclin D PI3K_Akt->CyclinD_CDK46 Promotes Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Drives p21_p27 p21 / p27 p21_p27->CyclinD_CDK46 Inhibits p21_p27->CyclinE_CDK2 Inhibits Target_Compound 2,3-O-Isopropylidenyl euscaphic acid G0_G1_Arrest G0/G1 Arrest Target_Compound->G0_G1_Arrest Induces

Caption: Postulated signaling pathways in G0/G1 arrest.

Conclusion

This compound, more accurately described as 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, is a compound of interest due to its demonstrated ability to induce G0/G1 cell cycle arrest. While its natural occurrence is questionable and likely the result of an artifact of the isolation process from Rubus aleaefolius, the study of this compound and its parent molecule, euscaphic acid, provides valuable insights for the development of novel therapeutic agents. Further research is warranted to elucidate its precise molecular targets within the cell cycle regulatory network and to explore the potential of related natural triterpenoids in oncology and other therapeutic areas. This guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of these complex natural and semi-natural products.

A Technical Guide to the Isolation of Triterpenoids from Rubus aleaefolius with a Focus on 2,3-O-Isopropylidenyl Euscaphic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for isolating pentacyclic triterpenoids from the roots of Rubus aleaefolius. Particular attention is given to the isolation of an isopropylidenyl derivative of a euscaphic acid-related compound, which serves as a practical guide for obtaining similar natural products. This guide includes detailed experimental protocols, quantitative data from the isolation process, and a discussion of the relevant biological context, including associated signaling pathways.

Introduction: The Phytochemical Landscape of Rubus aleaefolius

Rubus aleaefolius Poir., a plant from the Rosaceae family, is recognized in traditional medicine and has been a subject of phytochemical investigation. The roots of this plant are a rich source of bioactive compounds, particularly pentacyclic triterpenoids. Bioassay-guided fractionation has led to the identification of several key constituents, including β-Sitosterol, 1β-Hydroxyeuscaphic acid, Oleanolic acid, Myrianthic acid, Euscaphic acid, and Tomentic acid[1][2]. Euscaphic acid (2α,3α,19α-trihydroxyurs-12-en-28-oic acid) is a notable triterpenoid (B12794562) found in various medicinal plants and is often used as a marker for quality control due to its pharmacological activities[3][4][5].

This guide focuses on the isolation of a specific derivative, 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, which was successfully isolated from R. aleaefolius and identified as a new cell cycle inhibitor[6][7]. The detailed protocol for its extraction and purification serves as a valuable blueprint for researchers working on natural product isolation from this genus.

Experimental Protocol: Isolation and Purification

The following protocol is adapted from a successful bioassay-guided isolation of a novel pentacyclic triterpene from the roots of Rubus aleaefolius[6].

2.1. Plant Material and Initial Extraction

  • Starting Material: 3 kg of dried roots of R. aleaefolius.

  • Extraction Solvent: 60% aqueous alcohol.

  • Procedure: The dried roots are extracted with the aqueous alcohol solution to yield a crude alcoholic extract.

2.2. Solvent Partitioning and Fractionation

  • The crude alcoholic extract is suspended in water.

  • Successive extractions are performed with chloroform (B151607) and then ethyl acetate (B1210297).

  • The ethyl acetate extract, identified as containing the active components, is collected for further separation.

2.3. Chromatographic Purification

  • Step 1: Silica (B1680970) Gel Column Chromatography: The active ethyl acetate extract is subjected to repeated silica gel column chromatography to separate constituents based on polarity.

  • Step 2: Preparative High-Performance Liquid Chromatography (HPLC): Fractions of interest from the column chromatography are further purified using preparative HPLC.

  • Step 3: Recrystallization: The final step involves the recrystallization of the isolated compound to achieve high purity. Methanol is a suitable solvent for this purpose[6].

Isolation Workflow Diagram

G cluster_extraction Initial Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification start 3 kg Dried Roots of R. aleaefolius extraction Extraction with 60% Aqueous Alcohol start->extraction extract Crude Alcoholic Extract extraction->extract suspend Suspend in Water extract->suspend partition Successive Extraction (Chloroform, then Ethyl Acetate) suspend->partition active_fraction Active Ethyl Acetate Extract partition->active_fraction silica Silica Gel Column Chromatography active_fraction->silica prep_hplc Preparative HPLC silica->prep_hplc recrystal Recrystallization (Methanol) prep_hplc->recrystal pure_compound Pure Compound (3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid) recrystal->pure_compound G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Euscaphic_Acid Euscaphic Acid / Derivatives Euscaphic_Acid->PI3K Inhibition Euscaphic_Acid->AKT Inhibition Euscaphic_Acid->mTOR Inhibition

References

In-Depth Technical Guide: Chemical Properties of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) euscaphic acid, is a compound of growing interest in the scientific community. Euscaphic acid, the parent compound, is known for a range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects. The addition of an isopropylidene group to the 2 and 3 hydroxyl positions of euscaphic acid can modify its physicochemical properties, potentially influencing its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological activities of this compound, with a focus on quantitative data and experimental protocols.

Chemical Properties

This compound is a semi-synthetic derivative of euscaphic acid. The introduction of the isopropylidene ketal modulates the polarity of the molecule, which can impact its solubility and interaction with biological targets.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 220880-90-0[1][2][3]
Molecular Formula C₃₃H₅₂O₅[3][4]
Molecular Weight 528.8 g/mol [3][4]
Appearance Powder
Purity >98% (HPLC)[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972)

Table 2: Spectral and Physical Data of the Structurally Related Compound 3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid

PropertyValue
Melting Point 196-198 °C
IR (KBr, cm⁻¹) 3449 (OH), 3400-2400 (COOH), 1702 (COOH), 1638 (C=C), 1040 (C-O)
¹H NMR (CDCl₃, δ ppm) Signals corresponding to an O-isopropylidenyl group at δH 1.42 (s, 3H) and 1.40 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) Signals for the isopropylidenyl group at δC 19.22 (q), 29.38 (q), and 98.67 (s)
Mass Spectrometry Positive ESI-MS m/z: 567 [M+Na]⁺; Negative ESI-MS m/z: 543 [M-H]⁻

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound from euscaphic acid is not currently published. However, the synthesis can be inferred from general methods for the 2,3-O-isopropylidenation of vicinal diols in triterpenoids. This reaction typically involves the treatment of the diol with an acetone equivalent in the presence of an acid catalyst.

General Experimental Protocol for 2,3-O-Isopropylidenation of Triterpenoid Diols

This protocol is a representative method and may require optimization for the specific synthesis of this compound.

Materials:

Procedure:

  • Dissolve euscaphic acid in anhydrous acetone.

  • Add an excess of 2,2-dimethoxypropane or 2-methoxypropene to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Logical Workflow for Synthesis and Purification

G Euscaphic_Acid Euscaphic Acid Reaction Reaction with 2,2-dimethoxypropane & p-TsOH in Acetone Euscaphic_Acid->Reaction Quenching Quenching with Triethylamine Reaction->Quenching Extraction Work-up: Extraction with Ethyl Acetate Quenching->Extraction Purification Purification: Silica Gel Chromatography Extraction->Purification Final_Product 2,3-O-Isopropylidenyl Euscaphic Acid Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Biological Activity

While the biological profile of the parent compound, euscaphic acid, is more extensively studied, preliminary data indicates that this compound possesses noteworthy biological activities.

Hepatoprotective Effect

This compound has demonstrated a good hepatoprotective effect in an in vitro model using human liver cancer (HepG2) cells.

Table 3: Hepatoprotective Activity of this compound

AssayCell LineResultSource
Hepatoprotective ActivityHepG2EC₅₀ = 88.36 ± 3.25 µM

A detailed experimental protocol for this specific study is not publicly available as it is cited from a university thesis. However, a general protocol for assessing hepatoprotective effects in HepG2 cells is provided below.

General Experimental Protocol for In Vitro Hepatoprotective Assay

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Hepatotoxic agent (e.g., carbon tetrachloride (CCl₄) or acetaminophen)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).

  • Induce hepatotoxicity by adding a toxic agent (e.g., CCl₄) and incubate for a specified duration.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the control group (cells not treated with the toxic agent) and determine the EC₅₀ value.

Experimental Workflow for Hepatoprotective Assay

G Cell_Culture Seed HepG2 Cells Treatment Treat with 2,3-O-Isopropylidenyl Euscaphic Acid Cell_Culture->Treatment Toxin_Induction Induce Toxicity (e.g., CCl₄) Treatment->Toxin_Induction Viability_Assay MTT Assay for Cell Viability Toxin_Induction->Viability_Assay Data_Analysis Data Analysis: Calculate EC₅₀ Viability_Assay->Data_Analysis

Caption: Workflow for assessing the in vitro hepatoprotective effect.

Cytotoxic Activity

This compound, isolated from the seeds of blackberry (Rubus fructicosus), has been reported to exhibit cytotoxic activity against the human promyelocytic leukemia cell line, HL-60.[6]

Quantitative data, such as IC₅₀ values, and detailed experimental protocols from the primary literature for this specific activity are not yet widely available. However, a general protocol for assessing cytotoxicity is provided.

General Experimental Protocol for In Vitro Cytotoxicity Assay

Materials:

  • HL-60 cells

  • Cell culture medium (e.g., RPMI-1640) with FBS and antibiotics

  • This compound

  • MTT or other viability reagents (e.g., trypan blue)

  • DMSO

  • PBS

  • 96-well plates

Procedure:

  • Seed HL-60 cells in 96-well plates.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Determine cell viability using a suitable method (e.g., MTT assay as described previously or trypan blue exclusion assay).

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the parent compound, euscaphic acid, is known to exert its anti-inflammatory effects by interfering with the TLR4-mediated NF-κB signaling pathway. It is plausible that the isopropylidenyl derivative may share or have modified activity on this pathway.

Furthermore, a study investigating natural products that activate the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) included this compound as a test compound.[7] This suggests a potential interaction with GPBAR1, a receptor involved in regulating glucose metabolism, energy expenditure, and inflammation.

Potential Signaling Pathway Involvement

G Compound 2,3-O-Isopropylidenyl Euscaphic Acid GPBAR1 GPBAR1 (TGR5) Activation? Compound->GPBAR1 Potential Interaction TLR4 TLR4 Signaling (Potential Modulation) Compound->TLR4 Hypothesized (based on parent compound) Downstream_GPBAR1 Regulation of Metabolism and Inflammation GPBAR1->Downstream_GPBAR1 NF_kB NF-κB Pathway Inhibition? TLR4->NF_kB

Caption: Potential signaling pathways for this compound.

Conclusion

This compound is a promising derivative of a bioactive natural product. Early indications of its hepatoprotective and cytotoxic activities warrant further investigation. This technical guide summarizes the currently available data and provides general experimental frameworks for future research. The elucidation of its precise chemical properties, the development of a standardized synthesis protocol, and a deeper exploration of its mechanisms of action, including its effects on signaling pathways such as GPBAR1 and TLR4/NF-κB, will be crucial for realizing its full therapeutic potential. Researchers are encouraged to build upon this foundation to further characterize this intriguing compound.

References

A Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid: Properties, Potential Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature contains limited direct experimental data for 2,3-O-Isopropylidenyl euscaphic acid (CAS Number: 220880-90-0). This guide provides a comprehensive overview based on the known properties of its parent compound, euscaphic acid, and general chemical principles. The experimental protocols and biological activities detailed herein primarily pertain to euscaphic acid and serve as a foundation for potential research into its isopropylidenyl derivative.

Introduction

This compound is a synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid. Euscaphic acid, identified as 2α,3α,19α-trihydroxyurs-12-en-28-oic acid, has been isolated from various plant species, including those of the Rosa genus, and has demonstrated a range of pharmacological activities.[1][2] The introduction of an isopropylidene group to protect the 2- and 3-hydroxyl moieties can modulate the compound's physicochemical properties, such as lipophilicity, which may in turn influence its biological activity, bioavailability, and pharmacokinetic profile. This modification is a common strategy in medicinal chemistry to explore structure-activity relationships.

This document summarizes the known chemical data for this compound, provides a putative synthesis pathway, and details the established biological activities and experimental protocols of its parent compound, euscaphic acid, to guide future research.

Physicochemical Properties

A summary of the available physicochemical data for this compound and its parent compound, euscaphic acid, is presented below.

PropertyThis compoundEuscaphic AcidReference(s)
CAS Number 220880-90-053155-25-2[1][3]
Molecular Formula C₃₃H₅₂O₅C₃₀H₄₈O₅[1][3]
Molecular Weight 528.8 g/mol 488.7 g/mol [1][3]
Appearance Solid (presumed)Solid[1]
Purity >98% (commercially available)>98% (commercially available)[2][3]
Melting Point Not reported270 - 271 °C[1]

Synthesis and Characterization

While no specific synthesis protocol for this compound is detailed in the reviewed literature, a general and widely used method for the 2,3-O-isopropylidenation of diols can be proposed. This typically involves the reaction of the parent diol with acetone (B3395972) or a related acetal-forming reagent in the presence of an acid catalyst.

Proposed Synthetic Protocol

A plausible method for the synthesis of this compound from euscaphic acid would involve the following steps:

  • Dissolution: Dissolve euscaphic acid in a suitable anhydrous solvent, such as acetone or a mixture of acetone and an inert co-solvent like dichloromethane.

  • Acetal Formation: Add an acetal-forming reagent, such as 2,2-dimethoxypropane, and a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, neutralize the acid catalyst with a base, for instance, triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure this compound.

A general workflow for this proposed synthesis is depicted in the following diagram.

G euscaphic_acid Euscaphic Acid dissolution Dissolve in Anhydrous Acetone euscaphic_acid->dissolution reagents Add 2,2-Dimethoxypropane & Catalytic Acid (e.g., TsOH) dissolution->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction neutralization Neutralize with Base (e.g., Triethylamine) reaction->neutralization evaporation Solvent Evaporation neutralization->evaporation purification Column Chromatography (Silica Gel) evaporation->purification product 2,3-O-Isopropylidenyl Euscaphic Acid purification->product

Caption: Proposed workflow for the synthesis of this compound.

Biological Activities of Euscaphic Acid

The biological activities of the parent compound, euscaphic acid, have been investigated in several studies. These findings provide a strong basis for exploring the potential therapeutic applications of its derivatives.

Anti-Inflammatory Activity

Euscaphic acid has been shown to exhibit significant anti-inflammatory properties. In a study using a mouse model of atopic dermatitis, euscaphic acid (10 mg/kg) reduced serum IgE and IgG2a levels, mast cell infiltration in ear tissue, and pruritus.[4][5] It also reduces the production of nitric oxide (NO) and the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]

The anti-inflammatory mechanism is believed to involve the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkappaB NF-κB Activation TLR4->NFkappaB Inflammatory_Mediators iNOS, COX-2, Pro-inflammatory Cytokines NFkappaB->Inflammatory_Mediators Euscaphic_Acid Euscaphic Acid Euscaphic_Acid->TLR4

Caption: Euscaphic acid's anti-inflammatory signaling pathway.

Anticancer Activity

Euscaphic acid has demonstrated antiproliferative and pro-apoptotic effects in nasopharyngeal carcinoma cells (CNE-1 and C666-1) at concentrations of 5 and 10 µg/ml.[4] Its mechanism of action is linked to the silencing of the PI3K/AKT/mTOR signaling pathway.[6] More recently, network pharmacology and molecular docking studies have suggested that euscaphic acid may exert anti-tumor effects in non-Hodgkin lymphoma by targeting TNF, PTGS2, PPARG, and MMP9 through the IL-17 and PPAR signaling pathways.[7]

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Euscaphic_Acid Euscaphic Acid Euscaphic_Acid->PI3K

Caption: Euscaphic acid's role in the PI3K/AKT/mTOR signaling pathway.

Other Biological Activities
  • Hypoglycemic Effects: Euscaphic acid has been identified as a hypoglycemic agent in studies with alloxan-diabetic mice.[8]

  • Enzyme Inhibition: It has been shown to inhibit acetylcholinesterase (AChE) with an IC₅₀ of 35.9 µM and α-glucosidase with an IC₅₀ of 24.9 µM.[4]

A summary of the reported biological activities of euscaphic acid is provided in the table below.

ActivityModel SystemKey FindingsReference(s)
Anti-inflammatory Mouse model of atopic dermatitis; RAW 264.7 cellsReduced serum IgE, IgG2a, and mast cell infiltration; Decreased NO, iNOS, and COX-2 production.[4][5]
Anticancer CNE-1 and C666-1 nasopharyngeal carcinoma cellsInhibited proliferation and promoted apoptosis via the PI3K/AKT/mTOR pathway.[4][6]
Hypoglycemic Alloxan-diabetic miceSignificantly lowered plasma glucose levels.[8]
Enzyme Inhibition In vitro assaysInhibited acetylcholinesterase (IC₅₀ = 35.9 µM) and α-glucosidase (IC₅₀ = 24.9 µM).[4]

Experimental Protocols for Euscaphic Acid

The following are summaries of experimental protocols used in the study of euscaphic acid, which can be adapted for its isopropylidenyl derivative.

Isolation of Euscaphic Acid from Rosa cymosa
  • Extraction: The roots of Rosa cymosa are subjected to extraction.

  • Chromatography: The crude extract is purified using various column chromatography techniques.

  • Semi-preparative HPLC: Final purification is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Confirmation: The chemical structure is confirmed by Nuclear Magnetic Resonance (NMR) data analysis and comparison with published literature.

  • Purity Determination: The purity (>98%) is determined by HPLC with a UV detector and an Agilent Eclipse XDB-C18 column (5 µm, 4.6 mm i.d. × 250 mm).[2]

In Vivo Atopic Dermatitis Mouse Model
  • Induction: Atopic dermatitis is induced in mice using difluoroethane and 2,4-dinitrochlorobenzene.

  • Treatment: Mice are treated with euscaphic acid (e.g., 10 mg/kg).

  • Analysis: Serum levels of IgE and IgG2a are measured. Ear tissue is collected for histological analysis of mast cell infiltration. Pruritic behaviors (e.g., scratching) are observed and quantified.[4]

In Vitro Anti-inflammatory Assay in RAW 264.7 Cells
  • Cell Culture: RAW 264.7 macrophage cells are cultured under standard conditions.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are co-treated with various concentrations of euscaphic acid.

  • Analysis: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The expression levels of iNOS and COX-2 proteins are determined by Western blotting.[4]

Future Directions

This compound represents an interesting candidate for further pharmacological investigation. Key areas for future research include:

  • Synthesis and Characterization: Development and optimization of a robust synthetic route for the compound, followed by full spectroscopic characterization (NMR, MS, IR).

  • Comparative Biological Evaluation: Direct comparison of the biological activities (e.g., anti-inflammatory, anticancer) of this compound with its parent compound, euscaphic acid, to determine the effect of the isopropylidene group on potency and efficacy.

  • Pharmacokinetic Studies: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the derivative to assess its potential as a drug candidate.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

While direct research on this compound is currently limited, the substantial body of evidence for the potent biological activities of its parent compound, euscaphic acid, provides a strong rationale for its investigation. The isopropylidene modification may offer advantages in terms of physicochemical properties and bioavailability. The experimental protocols and biological data presented in this guide offer a solid foundation for researchers and drug development professionals to embark on the exploration of this promising derivative.

References

An In-depth Technical Guide to the Biosynthesis of Euscaphic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Euscaphic acid, a pentacyclic triterpenoid (B12794562) derived from ursane (B1242777), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, hypoglycemic, and anti-cancer properties.[1][2][3][4][5] Understanding its biosynthetic pathway is critical for metabolic engineering efforts aimed at enhancing its production in microbial or plant-based systems. This document provides a comprehensive overview of the putative biosynthetic pathway of euscaphic acid, details generalized experimental protocols for pathway elucidation, presents illustrative quantitative data, and visualizes the core metabolic route. While the complete enzymatic sequence leading to euscaphic acid is not fully elucidated in current literature, this guide constructs a scientifically plausible pathway based on established principles of triterpenoid biosynthesis.

Proposed Biosynthesis Pathway of Euscaphic Acid

Euscaphic acid is structurally defined as 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid.[6] Its biosynthesis originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. The pathway proceeds through the cyclization of 2,3-oxidosqualene (B107256) to form the ursane scaffold, followed by a series of specific oxidative modifications.

Upstream Pathway: Formation of the Triterpenoid Precursor
  • IPP and DMAPP Synthesis: Acetyl-CoA is converted through the MVA pathway (in the cytosol) or pyruvate (B1213749) and glyceraldehyde-3-phosphate are converted via the MEP pathway (in plastids) to generate the fundamental C5 units, IPP and DMAPP.

  • Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15).

  • Squalene (B77637) and 2,3-Oxidosqualene Formation: Two molecules of FPP are joined head-to-head by squalene synthase to form squalene (C30). Squalene is then epoxidized by squalene epoxidase to yield 2,3-oxidosqualene, the linear precursor for virtually all triterpenoids.

Downstream Pathway: Formation of the Ursane Scaffold and Euscaphic Acid
  • Cyclization to α-Amyrin: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase, α-amyrin synthase, to produce α-amyrin. This step establishes the characteristic five-ringed ursane skeleton.

  • Oxidation to Ursolic Acid: The C-28 methyl group of α-amyrin undergoes a three-step oxidation, typically catalyzed by a multifunctional cytochrome P450 monooxygenase (CYP450), to form a carboxylic acid group, yielding ursolic acid. Ursolic acid is a known chemical precursor for the synthesis of various derivatives.[7]

  • Hydroxylation to Euscaphic Acid (Putative): The final steps involve a series of stereo-specific hydroxylations on the ursolic acid backbone at the C-2, C-3, and C-19 positions. These reactions are hypothesized to be catalyzed by distinct CYP450s. The precise enzymes and the sequence of these hydroxylations have yet to be characterized but are the key to converting the common triterpenoid, ursolic acid, into the specialized euscaphic acid.

Quantitative Data in Euscaphic Acid Biosynthesis

Specific quantitative data for the enzymes in the euscaphic acid pathway are not available. However, the following table provides illustrative kinetic data for representative enzyme classes involved in triterpenoid biosynthesis, which serves as a benchmark for future characterization studies.

Enzyme Class (Illustrative) Substrate Km (µM) kcat (s⁻¹) Gene Family
α-Amyrin Synthase2,3-Oxidosqualene5 - 250.1 - 5.0OSC
Triterpenoid C-28 Oxidaseα-Amyrin10 - 500.05 - 2.0CYP716A family
Triterpenoid Hydroxylase (Putative)Ursolic Acid15 - 1000.01 - 1.5CYP450 family

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from the central precursor 2,3-oxidosqualene to euscaphic acid.

Euscaphic_Acid_Biosynthesis Putative Biosynthesis Pathway of Euscaphic Acid Oxidosqualene 2,3-Oxidosqualene aAmyrin α-Amyrin Oxidosqualene->aAmyrin α-Amyrin Synthase (OSC) UrsolicAcid Ursolic Acid aAmyrin->UrsolicAcid Cytochrome P450 (e.g., CYP716A family) Multi-step oxidation at C-28 EuscaphicAcid Euscaphic Acid UrsolicAcid->EuscaphicAcid Putative Hydroxylases (CYP450s) Hydroxylation at C-2, C-3, C-19

Caption: Figure 1. Putative biosynthetic pathway of Euscaphic Acid.

Experimental Protocols for Pathway Elucidation

To fully characterize the proposed biosynthetic pathway, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required. Below are generalized protocols for key experiments.

Protocol 1: Identification and Cloning of Candidate Genes

This protocol describes the identification of candidate genes (specifically CYP450s) from a plant known to produce euscaphic acid, such as Rosa laevigata[6][8] or Euscaphis japonica.

Workflow Diagram

Gene_Identification_Workflow start Plant Tissue Collection (e.g., young leaves, roots) rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Library Synthesis rna_extraction->cdna_synthesis transcriptome_seq Transcriptome Sequencing (e.g., Illumina) cdna_synthesis->transcriptome_seq bioinformatics Bioinformatic Analysis (Identify candidate CYP450s based on homology to known triterpenoid hydroxylases) transcriptome_seq->bioinformatics pcr PCR Amplification of Full-Length Candidate Genes bioinformatics->pcr cloning Cloning into Expression Vector (e.g., pYES-DEST52 for yeast) pcr->cloning end Sequence-Verified Clones cloning->end

Caption: Figure 2. Workflow for identifying and cloning candidate genes.

Methodology:

  • Tissue Collection and RNA Extraction: Collect young, metabolically active tissues. Immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) followed by DNase treatment.

  • Transcriptome Sequencing: Prepare a cDNA library and perform high-throughput sequencing.

  • Bioinformatic Analysis: Assemble the transcriptome de novo. Perform BLAST searches against curated protein databases (NCBI, UniProt) using known triterpenoid-modifying enzymes as queries to identify candidate genes.

  • Gene Cloning: Design primers based on the candidate gene sequences. Amplify the full-length open reading frame (ORF) from cDNA using high-fidelity DNA polymerase. Clone the PCR product into a suitable expression vector.

  • Sequence Verification: Confirm the sequence of the cloned insert via Sanger sequencing.

Protocol 2: Heterologous Expression and In Vitro Enzyme Assays

This protocol details the functional characterization of candidate genes by expressing them in a heterologous host, such as Saccharomyces cerevisiae (yeast), and performing enzyme assays.

Methodology:

  • Yeast Transformation: Transform a suitable yeast strain (e.g., WAT11) with the expression vector containing the candidate gene.

  • Microsome Isolation: Grow the transformed yeast culture and induce protein expression (e.g., with galactose). Harvest the cells, lyse them mechanically (e.g., with glass beads), and isolate the microsomal fraction, which contains membrane-bound CYP450s, by differential centrifugation.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Microsomal protein (50-200 µg)

      • NADPH-cytochrome P450 reductase (if not co-expressed)

      • Substrate (e.g., 50 µM ursolic acid, dissolved in DMSO)

      • NADPH (1 mM)

      • Potassium phosphate buffer (100 mM, pH 7.4)

    • Initiate the reaction by adding NADPH. Incubate at 30°C for 1-2 hours.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis:

    • Extract the reaction products with the organic solvent, evaporate to dryness, and re-dissolve in methanol.

    • Analyze the sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify the hydroxylated products by comparing their retention times and mass spectra to authentic standards or predicted fragmentation patterns.

By systematically applying these protocols to the candidate genes, researchers can identify the specific enzymes responsible for each step in the euscaphic acid biosynthetic pathway, paving the way for targeted metabolic engineering and large-scale production.

References

A Technical Guide to the Preliminary In-Vitro Screening of Euscaphic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Euscaphic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1] Isolated from various medicinal plants such as Rubus alceaefolius and Folium Eriobotryae, it has demonstrated a range of biological activities including anti-inflammatory, anticancer, antioxidant, and hypoglycemic effects.[2][3][4] The therapeutic potential of natural products is often limited by factors such as poor bioavailability, limited solubility, and rapid metabolism.[5][6] Consequently, the synthesis and screening of euscaphic acid derivatives are a key strategy to overcome these limitations, enhance therapeutic efficacy, and develop novel drug candidates.

This technical guide provides a comprehensive overview of the preliminary in-vitro screening process for euscaphic acid derivatives. It details common experimental protocols, summarizes key quantitative data from existing literature, and visualizes the primary signaling pathways involved in their mechanism of action.

Key Biological Activities and Quantitative Data

In-vitro studies have primarily focused on the anticancer and anti-inflammatory potential of euscaphic acid and its related compounds. The cytotoxic effects have been evaluated against a variety of human cancer cell lines, while anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators.

Data Presentation: Cytotoxicity and Enzyme Inhibition

The following table summarizes the inhibitory concentrations (IC₅₀) and 50% growth inhibition (GI₅₀) values for euscaphic acid and its derivatives from published studies.

Compound/DerivativeTarget/Cell LineAssay TypeIC₅₀ / GI₅₀ (µM)Reference
Euscaphic AcidCalf DNA polymerase αEnzyme Inhibition61[7]
Euscaphic AcidRat DNA polymerase βEnzyme Inhibition108[7]
Euscaphic AcidHuman MCF7 cellsCytotoxicity (MTT)41[7]
Euscaphic Acid G (Derivative 1)Human NCI-H460 cellsCytotoxicity1.64 ± 0.87[8]
Hederagenin (Derivative 11)Human HT-29 cellsCytotoxicity2.11 ± 1.54[8]
Arjunic Acid (Derivative 12)Human CEM cellsCytotoxicity1.73 ± 0.64[8]

Experimental Protocols

Effective in-vitro screening requires robust and reproducible experimental protocols. Below are detailed methodologies for two key assays commonly employed in the preliminary evaluation of euscaphic acid derivatives.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Objective: To determine the concentration at which a euscaphic acid derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)[10][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Euscaphic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the euscaphic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[7]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[8]

Objective: To assess the ability of euscaphic acid derivatives to suppress the inflammatory response in vitro.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Euscaphic acid derivatives (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well microplates

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the euscaphic acid derivatives for 1-2 hours before inducing an inflammatory response.

  • Inflammation Induction: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Include a positive control (LPS only) and a vehicle control (LPS + DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Nitrite Measurement:

    • Prepare a standard curve using serial dilutions of the NaNO₂ solution.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

  • Data Analysis: Calculate the nitrite concentration in each sample using the NaNO₂ standard curve. Determine the percentage inhibition of NO production for each derivative concentration compared to the LPS-only control. A parallel MTT assay should be run to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualization of Workflows and Signaling Pathways

Understanding the experimental process and the molecular mechanisms of action is critical. The following diagrams, generated using Graphviz, illustrate a typical screening workflow and the key signaling pathways modulated by euscaphic acid.

In-Vitro Screening Workflow

G cluster_prep Phase 1: Preparation & Primary Screening cluster_validation Phase 2: Hit Validation & Dose-Response cluster_mechanism Phase 3: Mechanism of Action Studies A Derivative Synthesis & Compound Library B High-Throughput Screening (e.g., MTT Assay on Multiple Cell Lines) A->B C Identify Primary 'Hits' (Compounds with IC50 < Threshold) B->C D Confirm Structure & Purity C->D F Assess Cytotoxicity in Normal Cell Lines E Dose-Response Curves to Determine IC50 D->E E->F G Secondary Assays (e.g., Anti-inflammatory, Apoptosis) E->G F->G H Signaling Pathway Analysis (Western Blot, qPCR) G->H I Lead Candidate Selection H->I

Caption: General workflow for in-vitro screening of euscaphic acid derivatives.
PI3K/AKT/mTOR Signaling Pathway Inhibition

Euscaphic acid has been shown to inhibit the proliferation of nasopharyngeal carcinoma cells by suppressing the PI3K/AKT/mTOR signaling pathway.[3][7] This pathway is crucial for cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits EA Euscaphic Acid EA->PI3K EA->AKT Inhibits Phosphorylation EA->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR pathway by euscaphic acid.
NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of euscaphic acid are partly attributed to its ability to block the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines.[13]

G LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades IκBα NFkB_complex NF-κB (p65/p50) IkBa->NFkB_complex Inhibits NFkB_active Active NF-κB NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Cytokines Gene Transcription EA Euscaphic Acid EA->IKK Inhibits Activation

Caption: Inhibition of the NF-κB inflammatory pathway by euscaphic acid.

Conclusion and Future Directions

The preliminary in-vitro screening of euscaphic acid derivatives has revealed significant potential, particularly in the fields of oncology and inflammation. The data indicates that structural modifications can lead to compounds with potent cytotoxic and anti-inflammatory activities.[8][9] The primary mechanisms appear to involve the modulation of critical cellular signaling pathways such as PI3K/AKT/mTOR and NF-κB.[2][3]

Future research should focus on:

  • Synthesis of a broader range of derivatives to establish clear structure-activity relationships (SAR).

  • Screening against a wider panel of cancer cell lines , including multi-drug resistant strains.

  • In-depth mechanistic studies to identify direct molecular targets of the most promising lead compounds.

  • Pharmacokinetic and toxicological profiling (ADMET) to assess the drug-like properties of lead candidates before advancing to in-vivo models.

This systematic approach will be instrumental in translating the therapeutic promise of euscaphic acid into clinically viable drug candidates.

References

An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid (C33H52O5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological activities of the parent compound, euscaphic acid. Direct experimental data on 2,3-O-Isopropylidenyl euscaphic acid is limited. This guide synthesizes the known properties of euscaphic acid, which are anticipated to be largely comparable to its isopropylidenyl derivative. The 2,3-O-isopropylidenyl modification is primarily a synthetic strategy to protect the cis-diol group, potentially enhancing lipophilicity and altering pharmacokinetic profiles. All biological data presented herein pertains to euscaphic acid unless otherwise specified.

Executive Summary

Euscaphic acid, a pentacyclic triterpenoid, has demonstrated significant potential in preclinical studies as an anti-inflammatory and anti-cancer agent. Its derivative, this compound, with the molecular formula C33H52O5 and a molecular weight of 528.8 g/mol , is a subject of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities, mechanisms of action, and relevant experimental protocols associated with euscaphic acid, which serve as a foundational understanding for its isopropylidenyl derivative. Key areas of focus include its modulatory effects on critical signaling pathways such as NF-κB and PI3K/AKT/mTOR, and its potential in drug development.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C33H52O5N/A
Molecular Weight 528.8 g/mol [1]
CAS Number 220880-90-0[1]
Parent Compound Euscaphic Acid (C30H48O5)[2]
Parent CAS Number 53155-25-2[2]
Appearance Solid (Euscaphic Acid)[2]
Purity >98% (Commercially available)[1][2]

Biological Activities and Mechanism of Action

Euscaphic acid exhibits a range of biological activities, primarily centered around its anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity

Euscaphic acid has been shown to inhibit inflammatory responses in various in vitro and in vivo models.[3] Its mechanism involves the suppression of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, euscaphic acid dose-dependently reduces the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[4] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Table 1: Inhibitory Effects of Euscaphic Acid on Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

MediatorInhibitionKey FindingsReference
NO Production Concentration-dependent reductionSuppression of iNOS expression[4]
PGE2 Production Concentration-dependent reductionDownregulation of COX-2 expression[4]
TNF-α Production Concentration-dependent reductionReduced mRNA expression[4]
IL-1β Production Concentration-dependent reductionReduced mRNA expression[4]

The anti-inflammatory effects of euscaphic acid are mediated through the inhibition of the NF-κB signaling pathway. It prevents the degradation and phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4] Furthermore, it interferes with the clustering of TRAF6 with IRAK1 and TAK1, leading to the blockage of IKK and MAPK activation.[4]

Anti-Cancer Activity

Euscaphic acid has demonstrated anti-proliferative and pro-apoptotic effects in several cancer cell lines, including nasopharyngeal carcinoma (NPC) and non-Hodgkin lymphoma cells.[5][6] It induces cell cycle arrest at the G1/S phase.[5]

Table 2: Anti-Cancer Effects of Euscaphic Acid

Cancer TypeCell LinesEffectsReference
Nasopharyngeal Carcinoma CNE-1, C666-1Inhibition of proliferation, induction of apoptosis, G1/S phase cell cycle arrest[5]
Non-Hodgkin Lymphoma RajiInhibition of proliferation, induction of apoptosis[6]

The primary anti-cancer mechanism of euscaphic acid involves the suppression of the PI3K/AKT/mTOR signaling pathway. It has been shown to inhibit the expression of phosphatidylinositide 3-kinases (PI3K), phosphorylated protein kinase B (p-AKT), and phosphorylated mammalian target of rapamycin (B549165) (p-mTOR) in NPC cells.[5]

Signaling Pathway Diagrams

NF-κB Signaling Pathway Inhibition by Euscaphic Acid

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRAK1 IRAK1 IRAK1->TRAF6 IKK IKK TAK1->IKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p65) IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Inflammatory_Genes Euscaphic_Acid Euscaphic Acid Euscaphic_Acid->TRAF6 Inhibits Clustering Euscaphic_Acid->IKK

Caption: Inhibition of the NF-κB signaling pathway by euscaphic acid.

PI3K/AKT/mTOR Signaling Pathway Inhibition by Euscaphic Acid

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Euscaphic_Acid Euscaphic Acid Euscaphic_Acid->PI3K Euscaphic_Acid->AKT Inhibits Phosphorylation Euscaphic_Acid->mTOR Inhibits Phosphorylation

Caption: Inhibition of the PI3K/AKT/mTOR pathway by euscaphic acid.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a generalized procedure for the protection of a 1,2-diol using 2,2-dimethoxypropane (B42991).

  • Dissolution: Dissolve euscaphic acid in anhydrous acetone (B3395972) or a mixture of acetone and an inert solvent like dichloromethane.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride.

  • Reagent Addition: Add an excess of 2,2-dimethoxypropane to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the catalyst by adding a mild base, such as triethylamine (B128534) or sodium bicarbonate solution.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

Western Blot Analysis for PI3K/AKT/mTOR Pathway
  • Cell Culture and Treatment: Culture cancer cells (e.g., CNE-1) and treat with this compound for the desired time.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against PI3K, p-AKT, AKT, p-mTOR, and mTOR overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis (Compound has anti-cancer activity) In_Vitro In Vitro Studies Start->In_Vitro Cell_Culture Cell Line Selection & Culture (e.g., NPC cells) In_Vitro->Cell_Culture Proliferation_Assay Proliferation Assay (MTT/CCK-8) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Proliferation_Assay->Apoptosis_Assay Mechanism_Study Mechanism of Action (Western Blot for PI3K/AKT/mTOR) Apoptosis_Assay->Mechanism_Study In_Vivo In Vivo Studies (If in vitro is promising) Mechanism_Study->In_Vivo Xenograft_Model Tumor Xenograft Model in Mice In_Vivo->Xenograft_Model Treatment Compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement End End: Data Analysis & Conclusion Tumor_Measurement->End

Caption: A generalized workflow for evaluating the anti-cancer potential.

Conclusion

This compound, as a derivative of the biologically active euscaphic acid, holds promise for further investigation in the fields of inflammation and oncology. The foundational data from euscaphic acid suggests that this derivative is likely to modulate the NF-κB and PI3K/AKT/mTOR signaling pathways, which are critical in the pathogenesis of numerous diseases. This guide provides a solid starting point for researchers and drug development professionals to design and execute further studies to elucidate the specific therapeutic potential of this compound. Future research should focus on direct experimental validation of its biological activities and a thorough characterization of its pharmacokinetic and pharmacodynamic profiles.

References

Euscaphic Acid: A Triterpenoid Inhibitor of the PI3K/AKT/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Euscaphic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a molecule of significant interest in oncology research. Primarily isolated from plants such as Rubus alceaefolius Poir, it has demonstrated notable anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation.[1][2][3][4][5] This technical guide provides an in-depth examination of the molecular mechanisms underlying Euscaphic acid's therapeutic potential, with a specific focus on its role as a potent suppressor of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This document synthesizes key experimental findings, presents detailed methodologies for relevant assays, and offers visual representations of the signaling cascade and experimental workflows to support further research and development.

Introduction to Euscaphic Acid

Euscaphic acid is a triterpene compound recognized for its diverse biological activities.[1] Initially identified as a DNA polymerase inhibitor, its primary mechanism of anticancer action is now increasingly attributed to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3] Studies have specifically highlighted its efficacy in nasopharyngeal carcinoma (NPC) and non-Hodgkin lymphoma cells, where it exerts its effects by silencing the critical PI3K/AKT/mTOR cell survival pathway.[2][3][4]

The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[6][7][8][9] In response to extracellular stimuli like growth factors, receptor tyrosine kinases (RTKs) activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3).[6][9] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT.

Once activated, AKT phosphorylates a multitude of substrates, leading to a cascade of events that promote cell survival and inhibit apoptosis. A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[7][9] The AKT-mediated activation of mTORC1 leads to the phosphorylation of its substrates, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which ultimately stimulates protein synthesis and cell growth.[7][9] Dysregulation and constitutive activation of this pathway are frequent occurrences in a wide range of human cancers, making it a prime target for therapeutic intervention.[6][7][9]

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Protein Synthesis Cell Growth Proliferation S6K1->Proliferation _4EBP1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

Caption: The canonical PI3K/AKT/mTOR signaling cascade.

Euscaphic Acid's Mechanism of Action via PI3K/AKT/mTOR Suppression

Research has conclusively demonstrated that Euscaphic acid exerts its anticancer effects by directly intervening in the PI3K/AKT/mTOR pathway.[2][3] Treatment of cancer cells with Euscaphic acid leads to a significant downregulation in the expression of key pathway components, including PI3K and the phosphorylated forms of AKT (p-AKT) and mTOR (p-mTOR).[2][3] This suppression effectively "silences" the pro-survival signaling cascade.

The consequences of this inhibition are profound:

  • Induction of Apoptosis: By blocking the survival signals from AKT and mTOR, Euscaphic acid promotes programmed cell death. This is evidenced by the increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3.[3]

  • Cell Cycle Arrest: The compound halts the cell cycle, typically at the G1/S phase transition, preventing cancer cells from replicating.[2][3] This is associated with an upregulation of cell cycle inhibitors such as p21 and p27.[3]

Crucially, the effects of Euscaphic acid can be reversed by activating the pathway with agonists like IGF-1, confirming that its mechanism of action is indeed mediated through the suppression of PI3K/AKT/mTOR signaling.[2][3]

Euscaphic_Acid_Action EA Euscaphic Acid PI3K PI3K EA->PI3K Inhibits AKT p-AKT EA->AKT Inhibits mTOR p-mTOR EA->mTOR Inhibits Apoptosis Apoptosis EA->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G1/S) EA->CellCycleArrest Induces PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis

Caption: Euscaphic acid inhibits the PI3K/AKT/mTOR pathway.

Quantitative Data on Euscaphic Acid's Efficacy

The following tables summarize the quantitative findings from a key study investigating the effects of Euscaphic acid on the nasopharyngeal carcinoma cell lines CNE-1 and C666-1.[3]

Table 1: Effect of Euscaphic Acid on NPC Cell Proliferation

Cell Line Concentration (µg/mL) Inhibition Rate (%) after 48h (Mean ± SD)
CNE-1 5 25.3 ± 2.1
10 51.6 ± 3.5
20 78.2 ± 4.3
C666-1 5 23.8 ± 1.9
10 49.5 ± 3.1
20 75.4 ± 4.0

Data derived from Dai et al., 2019. Inhibition rates demonstrate a dose-dependent effect.

Table 2: Effect of Euscaphic Acid on PI3K/AKT/mTOR Pathway Protein Expression

Cell Line Treatment (10 µg/mL) Relative PI3K Expression Relative p-AKT Expression Relative p-mTOR Expression
CNE-1 Control 1.00 1.00 1.00
Euscaphic Acid Decreased Significantly Decreased Significantly Decreased Significantly
C666-1 Control 1.00 1.00 1.00
Euscaphic Acid Decreased Significantly Decreased Significantly Decreased Significantly

Qualitative summary based on Western blot analysis from Dai et al., 2019. Specific fold-change values were not provided in the abstract.[3]

Table 3: Effect of Euscaphic Acid on Apoptosis and Cell Cycle Regulatory Proteins

Cell Line Treatment (10 µg/mL) Relative Bax Expression Relative Cleaved Caspase-3 Expression Relative p21 Expression Relative p27 Expression
CNE-1 Control Baseline Baseline Baseline Baseline
Euscaphic Acid Increased Significantly Increased Significantly Increased Significantly Increased Significantly
C666-1 Control Baseline Baseline Baseline Baseline
Euscaphic Acid Increased Significantly Increased Significantly Increased Significantly Increased Significantly

Qualitative summary based on Western blot analysis from Dai et al., 2019.[3]

Experimental Protocols

The following sections detail the standard methodologies employed to investigate the effects of Euscaphic acid.

Cell Culture and Treatment

Nasopharyngeal carcinoma cell lines (e.g., CNE-1, C666-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[10] For experiments, cells are seeded in plates and allowed to adhere. Subsequently, the media is replaced with fresh media containing various concentrations of Euscaphic acid (e.g., 0, 5, 10, 20 µg/mL) or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[3]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[11]

  • Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with Euscaphic acid at various concentrations for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[11]

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins.[12][13]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14][15]

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins based on molecular weight.[13]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][13]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13][15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., PI3K, p-AKT, p-mTOR, Bax, Caspase-3, GAPDH) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][16][17]

  • Cell Collection: After treatment, harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[17]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[16] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The cell populations are quantified: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[16]

Experimental_Workflow cluster_assays Assays start Cancer Cell Culture (e.g., CNE-1, C666-1) treatment Treatment with Euscaphic Acid (Various Concentrations & Times) start->treatment endpoint Endpoint Assays treatment->endpoint viability Cell Viability (MTT Assay) endpoint->viability western Protein Expression (Western Blot) endpoint->western apoptosis Apoptosis Analysis (Flow Cytometry) endpoint->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry) endpoint->cellcycle analysis Data Analysis & Interpretation viability->analysis western->analysis apoptosis->analysis cellcycle->analysis

Caption: General experimental workflow for studying Euscaphic acid.

Conclusion and Future Directions

Euscaphic acid is a potent natural compound that effectively inhibits cancer cell proliferation and induces apoptosis by suppressing the PI3K/AKT/mTOR signaling pathway.[2][3] The dose-dependent reduction in the phosphorylation of key pathway kinases, AKT and mTOR, confirms its targeted mechanism of action. The comprehensive data gathered from in vitro studies on nasopharyngeal carcinoma and other cancers strongly support its potential for development as an anticancer therapeutic agent.[3][4]

Future research should focus on in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of Euscaphic acid in animal models. Further investigation into potential off-target effects and the exploration of synergistic combinations with existing chemotherapeutic drugs could enhance its clinical applicability. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and drug development professionals dedicated to advancing Euscaphic acid toward clinical validation.

References

Methodological & Application

Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-O-Isopropylidenyl euscaphic acid, a protected derivative of the naturally occurring triterpenoid (B12794562), euscaphic acid. Euscaphic acid, known for its diverse biological activities, is first isolated from a natural source. The subsequent protection of the 2,3-diol functionality as an isopropylidene ketal enhances its utility in further chemical modifications and drug design by masking the reactive hydroxyl groups. This protocol outlines the extraction and isolation of euscaphic acid, followed by a robust and efficient method for its isopropylidenation.

Introduction

Euscaphic acid is a pentacyclic triterpenoid that has been isolated from various plant species. It exhibits a range of pharmacological properties, making it a molecule of interest for drug discovery and development. To facilitate the chemical manipulation of euscaphic acid for the development of novel derivatives, selective protection of its functional groups is often necessary. The vicinal diol at the C-2 and C-3 positions is a key site for chemical modification. This protocol details the protection of this diol as an acetonide, a stable and readily cleavable protecting group. The resulting compound, this compound, serves as a valuable intermediate for the synthesis of new bioactive molecules.

Materials and Reagents

Material/ReagentGradeSupplier
Dried and powdered plant material (e.g., Rosa laxa Retz. fruits)-Botanical supplier
Ethanol (B145695)95% and AbsoluteACS grade
Hexane (B92381)ACS gradeSigma-Aldrich
Ethyl acetate (B1210297)ACS gradeSigma-Aldrich
MethanolACS gradeSigma-Aldrich
2,2-Dimethoxypropane (B42991)98%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)98.5%Sigma-Aldrich
Anhydrous acetone (B3395972)ACS gradeSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACS gradeSigma-Aldrich
Anhydrous sodium sulfate (B86663) (Na₂SO₄)ACS gradeSigma-Aldrich
Silica (B1680970) gel for column chromatography60-120 meshSigma-Aldrich
TLC plates (silica gel 60 F₂₅₄)-Merck

Experimental Protocols

Part 1: Extraction and Isolation of Euscaphic Acid

This procedure is adapted from a method for extracting euscaphic acid from Rosa laxa Retz. fruits.

  • Extraction:

    • A sample of dried and powdered plant material (100 g) is subjected to reflux extraction with 65% ethanol (1 L) for 3 hours.

    • The mixture is filtered while hot, and the solid residue is re-extracted twice more with fresh 65% ethanol.

    • The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Purification by Column Chromatography:

    • The crude extract is adsorbed onto a small amount of silica gel.

    • A silica gel column is prepared using a slurry of silica gel in hexane.

    • The adsorbed extract is loaded onto the top of the column.

    • The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1) and visualized with an appropriate staining agent (e.g., ceric ammonium (B1175870) molybdate).

    • Fractions containing the pure euscaphic acid are combined and the solvent is evaporated to yield the purified compound.

Part 2: Synthesis of this compound

This protocol is a general method for the protection of vicinal diols and has been adapted for euscaphic acid.

  • Reaction Setup:

    • In a round-bottom flask, dissolve euscaphic acid (1.0 g, 1 equivalent) in a mixture of anhydrous acetone (20 mL) and 2,2-dimethoxypropane (5 mL, excess).

    • To this solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~50 mg).

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • The progress of the reaction is monitored by TLC (hexane:ethyl acetate 7:3). The formation of the less polar product, this compound, should be observed.

  • Work-up:

    • Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral.

    • The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 30 mL).

    • The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Fractions containing the pure this compound are identified by TLC, combined, and the solvent is evaporated to yield the final product as a white solid.

Data Presentation

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Euscaphic acidC₃₀H₄₈O₅488.7White to off-white powder
This compoundC₃₃H₅₂O₅528.8White solid

Table 2: Expected Yields

StepProductTheoretical Yield (g)Expected Yield Range (%)
Part 1Euscaphic acid-1-5% (from plant material)
Part 2This compound1.0880-95%

Mandatory Visualization

Synthesis_Workflow cluster_extraction Part 1: Extraction and Isolation cluster_synthesis Part 2: Synthesis Plant_Material Dried Plant Material (e.g., Rosa laxa Retz.) Extraction Reflux Extraction (65% Ethanol) Plant_Material->Extraction Crude_Extract Crude Euscaphic Acid Extract Extraction->Crude_Extract Purification_1 Silica Gel Column Chromatography Crude_Extract->Purification_1 Euscaphic_Acid Pure Euscaphic Acid Purification_1->Euscaphic_Acid Starting_Material Euscaphic Acid Reaction Isopropylidenation (2,2-DMP, p-TsOH, Acetone) Starting_Material->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification_2 Silica Gel Column Chromatography Crude_Product->Purification_2 Final_Product 2,3-O-Isopropylidenyl Euscaphic Acid Purification_2->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show two new singlet signals in the region of δ 1.3-1.5 ppm, corresponding to the two methyl groups of the isopropylidene moiety.

  • ¹³C NMR: The carbon NMR spectrum should show new signals for the quaternary carbon of the ketal and the two methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (m/z = 528.8).

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all organic solvents with care, as they are flammable and may be toxic.

  • p-Toluenesulfonic acid is corrosive and should be handled with caution.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The two-part procedure, involving the initial isolation of the natural product followed by a straightforward protection step, is designed to be efficient and reproducible. The resulting protected euscaphic acid is a valuable building block for the development of novel therapeutic agents.

Application Note: HPLC Purification of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the purification of 2,3-O-Isopropylidenyl euscaphic acid from a crude reaction mixture using preparative High-Performance Liquid Chromatography (HPLC). Euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562), and its derivatives are of significant interest due to their diverse biological activities, including anti-inflammatory and anti-cancer effects[1][2]. The introduction of the isopropylidene protective group enhances the lipophilicity of the parent compound, necessitating a well-defined purification strategy. This application note details a robust reversed-phase HPLC (RP-HPLC) method, from analytical method development to preparative scale-up, ensuring high purity and recovery of the target compound.

Introduction

Euscaphic acid is a pentacyclic triterpenoid found in various medicinal plants[3]. Its semi-synthetic derivative, this compound, is often prepared to enhance its solubility in organic solvents or as an intermediate in further chemical modifications. The purification of this derivative is critical to remove unreacted starting materials, primarily euscaphic acid, and other reaction by-products.

Reversed-phase HPLC is an ideal technique for this purpose due to its high resolution and applicability to non-polar and moderately polar compounds. The method described herein utilizes a C18 stationary phase and a methanol-water mobile phase gradient to effectively separate the more lipophilic this compound from the more polar euscaphic acid and other impurities.

Compound Information

ParameterDetails
Compound Name This compound
CAS Number 220880-90-0[1]
Molecular Formula C₃₃H₅₂O₅
Molecular Weight 528.76 g/mol
Structure A derivative of Euscaphic acid with an isopropylidene group protecting the hydroxyls at the C-2 and C-3 positions.
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other common organic solvents[2][4][5].

Materials and Equipment

2.1 Reagents and Solvents

  • Crude this compound mixture

  • Methanol (HPLC Grade)

  • Acetonitrile (B52724) (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA) (Optional, for improved peak shape)

  • Reference standards (if available) for this compound and Euscaphic acid

2.2 Equipment

  • Analytical HPLC system with UV or Evaporative Light Scattering Detector (ELSD)

  • Preparative HPLC system with a fraction collector[6][7]

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Preparative C18 column (e.g., 20 x 250 mm, 5-10 µm particle size)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Vortex mixer

  • Sonicator

  • Rotary evaporator

Experimental Protocols

The purification process is a two-stage approach: initial method development on an analytical scale, followed by scaling up to a preparative scale for bulk purification.

Stage 1: Analytical Method Development

The goal of this stage is to achieve baseline separation between the target compound and major impurities.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the crude mixture in methanol at a concentration of approximately 1 mg/mL.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Run a scouting gradient to determine the approximate elution conditions. A common starting point for triterpenoids is a gradient of acetonitrile or methanol with water[8][9][10].

    • Based on the scouting run, optimize the gradient for better resolution. The addition of 0.1% formic acid to the mobile phase can improve the peak shape of acidic compounds like these.

  • Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Monitor the chromatogram. The target compound, this compound, will have a longer retention time than the more polar euscaphic acid due to its increased hydrophobicity.

Stage 2: Preparative HPLC Purification

This stage involves scaling up the optimized analytical method to purify a larger quantity of the crude material.

Protocol:

  • Sample Preparation:

    • Dissolve the crude material in a minimal amount of methanol to create a highly concentrated solution (e.g., 20-50 mg/mL). Ensure the solution is fully dissolved and clear.

    • Filter the concentrated solution through a 0.45 µm syringe filter.

  • Column Equilibration:

    • Install the preparative C18 column.

    • Equilibrate the column with the initial mobile phase conditions for at least 3-5 column volumes, or until a stable baseline is achieved.

  • Injection and Fraction Collection:

    • Inject the prepared concentrated sample onto the column. The injection volume will depend on the column size and sample concentration.

    • Begin the gradient elution and start collecting fractions as the detector signal begins to rise for the peak of interest.

    • Collect fractions manually or using an automated fraction collector based on time or detector threshold.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the developed analytical HPLC method to assess purity.

    • Pool the fractions containing the pure compound (>98% purity).

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified solid this compound.

Data Presentation

The following tables summarize the recommended HPLC parameters and expected outcomes.

Table 1: Optimized HPLC Method Parameters

ParameterAnalytical MethodPreparative Method
HPLC System Standard Analytical HPLCPreparative HPLC System
Column C18, 4.6 x 250 mm, 5 µmC18, 20 x 250 mm, 10 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Gradient 70% B to 100% B in 25 min70% B to 100% B in 30 min
Flow Rate 1.0 mL/min15.0 mL/min
Detection UV at 210 nm or ELSDUV at 210 nm
Column Temp. 25 °CAmbient
Injection Vol. 20 µL1-5 mL (concentration dependent)

Table 2: Expected Purification Results

AnalyteExpected Retention Time (Analytical)Purity before PurificationPurity after PurificationExpected Recovery
Euscaphic Acid~12 minVaries (Impurity)< 1%N/A
This compound ~18 min ~70-85% > 98% > 90%
Other By-productsVariesVaries< 1%N/A

Visualized Workflows and Logic

The following diagrams illustrate the key processes involved in the purification method.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification Workflow cluster_post Post-Purification A Crude Product B Dissolve in Methanol (1-50 mg/mL) A->B C Sonicate & Vortex B->C D Filter (0.45 µm Syringe Filter) C->D E Analytical Method Development (Optimization) D->E F Scale-up to Preparative HPLC E->F G Inject Sample & Run Gradient F->G H Collect Fractions G->H I Analyze Fraction Purity (Analytical HPLC) H->I J Pool Pure Fractions I->J K Solvent Evaporation (Rotary Evaporator) J->K L Pure Compound (>98%) K->L

Figure 1. Overall workflow for the purification of this compound.

G Start Start: Crude Sample Analysis Scout Run Broad 'Scouting' Gradient (e.g., 50-100% B in 20 min) Start->Scout Eval_Res Evaluate Resolution (Target vs Impurities) Scout->Eval_Res Is_Good Resolution > 1.5? Eval_Res->Is_Good Check Adjust_Solvent Modify Mobile Phase (e.g., Add 0.1% FA or switch Acetonitrile for Methanol) Eval_Res->Adjust_Solvent If peak shape is poor Adjust_Grad Adjust Gradient Slope (Make it shallower for better resolution) Is_Good->Adjust_Grad No Optimized Final Optimized Analytical Method Is_Good->Optimized Yes Adjust_Grad->Scout Re-run Adjust_Solvent->Scout

Figure 2. Logical steps for analytical HPLC method development.

References

Application Notes: Cell Cycle Analysis Using 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidenyl euscaphic acid is a semi-synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid. Euscaphic acid has been shown to induce cell cycle arrest at the G1/S phase in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway[1]. The addition of the 2,3-O-isopropylidenyl group may enhance the compound's bioavailability and potency. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study cell cycle progression in cancer cell lines.

Mechanism of Action

This compound is hypothesized to exert its anti-proliferative effects by inducing cell cycle arrest, primarily at the G0/G1 or G1/S checkpoint. This arrest is likely mediated through the modulation of key cell cycle regulatory proteins. The parent compound, euscaphic acid, has been demonstrated to suppress the PI3K/AKT/mTOR pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival[1]. Inhibition of this pathway can lead to the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for the G1 to S phase transition, and the upregulation of CDK inhibitors.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments assessing the effect of this compound on a human breast cancer cell line (e.g., MCF-7).

Table 1: Dose-Dependent Effect of this compound on Cell Viability (72-hour treatment)

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 4.5
585 ± 5.1
1062 ± 3.8
2541 ± 4.2
5023 ± 3.1
10011 ± 2.5

Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution (48-hour treatment)

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle Control)48.2 ± 2.135.5 ± 1.816.3 ± 1.5
1065.7 ± 2.522.1 ± 1.912.2 ± 1.3
2578.9 ± 3.012.5 ± 1.58.6 ± 1.1
5085.1 ± 2.88.3 ± 1.26.6 ± 0.9

Table 3: Relative Protein Expression Levels from Western Blot Analysis (48-hour treatment with 25 µM this compound)

Target ProteinRelative Expression (Fold Change vs. Control)
Cyclin D10.35 ± 0.08
CDK40.41 ± 0.09
Cyclin E0.52 ± 0.11
CDK20.60 ± 0.13
p-Rb (Ser807/811)0.28 ± 0.07
p212.8 ± 0.3
p272.5 ± 0.2
p-AKT (Ser473)0.31 ± 0.06
p-mTOR (Ser2448)0.25 ± 0.05

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Human breast cancer cell line MCF-7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for protein extraction, 60 mm dishes for flow cytometry) and allow them to attach and reach 60-70% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the medium should not exceed 0.1%.

  • Treatment: Replace the culture medium with the medium containing various concentrations of this compound or vehicle control (0.1% DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with different concentrations of this compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After treatment for 48 hours, harvest the cells by trypsinization.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis
  • Cell Lysis: After a 48-hour treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, CDK4, Cyclin E, CDK2, phospho-Rb (Ser807/811), p21, p27, p-AKT (Ser473), p-mTOR (Ser2448), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

G1_S_Transition_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CyclinD_CDK46 Cyclin D / CDK4/6 mTOR->CyclinD_CDK46 Upregulates pRb p-Rb CyclinD_CDK46->pRb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb Phosphorylates p21_p27 p21 / p27 p21_p27->CyclinD_CDK46 Inhibits p21_p27->CyclinE_CDK2 Inhibits Rb Rb E2F E2F Rb->E2F Binds and Inhibits pRb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates S_Phase_Genes->CyclinE_CDK2 Upregulates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition IEA 2,3-O-Isopropylidenyl euscaphic acid IEA->PI3K Inhibits IEA->AKT Inhibits

Caption: Proposed signaling pathway for G1/S arrest induced by this compound.

Experimental_Workflow_Cell_Cycle cluster_0 Cell Preparation & Treatment cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis A Seed MCF-7 Cells B Treat with 2,3-O-Isopropylidenyl euscaphic acid (48h) A->B C Harvest Cells B->C D Fix in 70% Ethanol C->D E Stain with PI/RNase A D->E F Flow Cytometry Analysis E->F G Quantify Cell Cycle Phases F->G

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Treat Cells (48h) & Lyse B Quantify Protein A->B C SDS-PAGE B->C D Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H ECL Detection G->H I Densitometry Analysis H->I

Caption: General workflow for Western blot analysis of cell cycle proteins.

References

Application of 2,3-O-Isopropylidenyl Euscaphic Acid in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidenyl euscaphic acid is a pentacyclic triterpene derivative isolated from Rubus aleaefolius.[1][2] As a member of the triterpenoid (B12794562) class of compounds, which are widely investigated for their pharmacological properties, this molecule holds potential as a subject of interest in cancer research. Structurally related compounds, including its parent compound euscaphic acid, have demonstrated anti-cancer activities, suggesting that this compound may also possess therapeutic value.[3][4]

This document provides an overview of the known anti-cancer activities, putative mechanisms of action, and detailed protocols for the experimental investigation of this compound in a cancer research setting.

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of the parent compound, euscaphic acid, and other structurally similar triterpenoids, the primary anti-cancer effects are likely mediated through the induction of cell cycle arrest and apoptosis.[3][4]

Cell Cycle Inhibition: this compound has been shown to inhibit the cell cycle progression of asynchronously cultured tsFT210 cells at the G0/G1 phase.[1][5] This suggests that the compound may interfere with the cellular machinery responsible for commitment to cell division.

Apoptosis Induction (Inferred): The parent compound, euscaphic acid, is known to induce apoptosis in cancer cells.[3] It is plausible that this compound shares this pro-apoptotic activity. The mechanism of apoptosis induction by related triterpenoids often involves the modulation of the intrinsic mitochondrial pathway, characterized by changes in the expression of Bcl-2 family proteins and the activation of caspases.[3][4]

PI3K/AKT/mTOR Signaling Pathway (Inferred): Euscaphic acid has been reported to exert its anti-cancer effects by suppressing the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. It is hypothesized that this compound may also target this pathway, leading to downstream effects on cell cycle progression and apoptosis.

Data Presentation

The following table summarizes the available quantitative data for the anti-cancer activity of this compound.

CompoundCell LineAssay TypeResult (MIC)Reference
This compoundtsFT210Cell Cycle Inhibition183.8 µmol/L[1][2]

Note: Further studies are required to determine the IC50 values of this compound against a broader range of human cancer cell lines.

Mandatory Visualizations

G Inferred Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Promotes Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Compound 2,3-O-Isopropylidenyl euscaphic acid Compound->PI3K Inhibits (Inferred) Compound->AKT Inhibits (Inferred) Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: Inferred mechanism of action targeting the PI3K/AKT/mTOR pathway.

G Experimental Workflow for Evaluating Anti-Cancer Effects Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treatment with 2,3-O-Isopropylidenyl euscaphic acid Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Analysis Protein_Analysis Protein Expression Analysis (Western Blot) Compound_Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Protein_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for in vitro anti-cancer evaluation.

Experimental Protocols

The following are generalized protocols for key experiments to assess the anti-cancer properties of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the effect of the compound on cell cycle distribution.[6][7][8][9]

Materials:

  • Cancer cells

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting and quantifying apoptosis induced by the compound.[10][11][12][13][14]

Materials:

  • Cancer cells

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins

This protocol is for investigating the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.[15][16][17][18]

Materials:

  • Cancer cells

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-PI3K, anti-PI3K, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Seed cells and treat with the compound for the desired time.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound presents an interesting avenue for cancer research, with preliminary data indicating its potential as a cell cycle inhibitor. The protocols and information provided herein offer a framework for researchers to further investigate its anti-cancer efficacy and elucidate its molecular mechanisms of action. Future studies should focus on determining its IC50 values across a panel of cancer cell lines, validating its effect on the PI3K/AKT/mTOR pathway, and exploring its potential in in vivo models.

References

Application Notes and Protocols: 2,3-O-Isopropylidenyl Euscaphic Acid as a Cell Cycle Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidenyl euscaphic acid is a semi-synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid. Euscaphic acid and its derivatives are emerging as a promising class of compounds in cancer research due to their potential to induce cell cycle arrest and apoptosis in various cancer cell lines. The addition of the 2,3-O-isopropylidenyl group can modify the compound's lipophilicity and bioavailability, potentially enhancing its therapeutic efficacy. These application notes provide a comprehensive overview of the use of this compound as a cell cycle inhibitor, including its mechanism of action, protocols for in vitro evaluation, and representative data.

Mechanism of Action

Based on studies of the parent compound, euscaphic acid, and closely related analogs, this compound is proposed to function as a cell cycle inhibitor primarily by inducing G1/S phase arrest.[1] The molecular mechanism is believed to involve the inhibition of key signaling pathways that regulate cell proliferation and survival.

A key target of euscaphic acid is the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.[1] By suppressing this pathway, this compound can lead to a cascade of downstream effects, including the modulation of cell cycle regulatory proteins. This ultimately results in the arrest of cancer cells in the G1 phase of the cell cycle, preventing their progression into the S phase (DNA synthesis) and thereby inhibiting proliferation. A closely related compound, 3a,23-O-Isopropylidenyl-2a,19a-dihydroxy-urs-12-en-28-oic acid, has been shown to inhibit the mammalian cell cycle at the G0/G1 phase.[2][3]

Data Presentation

The following tables summarize the cytotoxic activity and cell cycle effects of euscaphic acid and a closely related isopropylidenyl derivative. This data provides a representative profile for the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Euscaphic Acid and a Related Derivative

CompoundCell LineAssayIC50 / MICReference
Euscaphic AcidNasopharyngeal Carcinoma (CNE-1, CNE-2)MTTNot Specified[1]
3a,23-O-Isopropylidenyl-2a,19a-dihydroxy-urs-12-en-28-oic acidtsFT210 (murine temperature-sensitive mutant)Cell Growth Inhibition183.8 µM (MIC)[2][3]

Table 2: Effect of Euscaphic Acid on Cell Cycle Distribution in Nasopharyngeal Carcinoma Cells

TreatmentCell Line% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
ControlCNE-152.3%35.1%12.6%[1]
Euscaphic Acid (20 µM)CNE-168.5%21.3%10.2%[1]
ControlCNE-255.7%31.2%13.1%[1]
Euscaphic Acid (20 µM)CNE-272.1%18.5%9.4%[1]

Mandatory Visualizations

G1_Arrest_Pathway Proposed Signaling Pathway for G1 Cell Cycle Arrest cluster_legend Legend EA 2,3-O-Isopropylidenyl Euscaphic Acid PI3K PI3K EA->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates CyclinD1_CDK46 Cyclin D1 / CDK4/6 mTOR->CyclinD1_CDK46 promotes expression Rb Rb CyclinD1_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes CellCycleArrest Cell Cycle Arrest G1_S_Transition->CellCycleArrest Key Inhibitor: #FBBC05 Signaling Molecule: #F1F3F4 Cell Cycle Regulator: #EA4335 Outcome: #34A853, #4285F4

Caption: Proposed signaling pathway for G1 cell cycle arrest induced by this compound.

Experimental_Workflow Experimental Workflow for In Vitro Evaluation cluster_assays Biological Assays Start Start: Cancer Cell Culture Treatment Treat with 2,3-O-Isopropylidenyl Euscaphic Acid (various concentrations) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT FCM Flow Cytometry (Cell Cycle Analysis) Incubation->FCM WB Western Blot (Protein Expression) Incubation->WB DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis FCM->DataAnalysis WB->DataAnalysis

Caption: General experimental workflow for evaluating the in vitro effects of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it with a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is a general guideline for propidium (B1200493) iodide (PI) staining.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This is a generalized protocol for detecting changes in protein expression.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p21, p27, p-AKT, total AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Disclaimer

This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Researchers should consult relevant literature and safety data sheets before handling any chemical compounds.

References

Application Note: Quantification of Euscaphic Acid in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Euscaphic acid, a naturally occurring triterpenoid (B12794562) found in various medicinal plants, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] To support pharmacokinetic (PK) and drug development studies, a robust and sensitive bioanalytical method is essential for the accurate quantification of euscaphic acid in biological matrices. This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of euscaphic acid in plasma. The described method is rapid, cost-effective, and suitable for high-throughput analysis.[4]

Experimental Protocols

Materials and Reagents
  • Analytes: Euscaphic Acid (Reference Standard), Ursolic Acid (Internal Standard, IS)

  • Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Plasma: Blank rat plasma (or other species as required)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve euscaphic acid and ursolic acid (IS) in acetonitrile to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -40°C.[5]

  • Working Solutions:

    • Prepare serial dilutions of the euscaphic acid stock solution with acetonitrile to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of ursolic acid (IS) by diluting its stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

This method employs a simple and efficient protein precipitation technique.[4]

  • Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard (ursolic acid). The 3:1 ratio of precipitant to plasma is crucial.[5]

  • Vortex mix the sample for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer 10 µL of the resulting supernatant for direct injection into the LC-MS/MS system.[2]

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
Column Synergi Fusion-RP C18 (4 µm, 2.0 mm i.d. × 50 mm)[1][4]
Mobile Phase A Water with 0.1-0.2‰ Formic Acid (v/v)[4]
Mobile Phase B Methanol with 0.1-0.2‰ Formic Acid (v/v)
Flow Rate 0.50 mL/min[3]
Gradient Program Pulse Gradient: [1] 0-0.3 min: 0% B 0.3-0.31 min: 0% to 100% B 0.31-3.0 min: Hold at 100% B 3.0-3.01 min: 100% to 0% B 3.01-4.0 min: Hold at 0% B
Column Temperature 40°C[3]
Injection Volume 10 µL

Note: Optimization of formic acid concentration is critical. While commonly used at higher concentrations, lower levels (0.1-0.2‰) have been shown to overcome matrix effects and significantly increase sensitivity for euscaphic acid.[4]

Table 2: Mass Spectrometry (MS) Parameters

ParameterEuscaphic AcidUrsolic Acid (IS)
Ionization Mode Negative ESI[4]Negative ESI[4]
Scan Type Multiple Reaction Monitoring (MRM)[1]Selected Ion Monitoring (SIM) or MRM[2]
Precursor Ion (m/z) 487.4[4]455.5[4]
Product Ion (m/z) 469.3 / 469.4[4][5]455.4 (for SIM)[4]
IonSpray Voltage -4.5 kV[3]-4.5 kV[3]
Temperature 550°C[3]550°C[3]
Curtain Gas 35 psi[3]35 psi[3]
Collision Gas Level 5[3]-

Method Validation and Performance

The method was validated according to regulatory guidelines (e.g., US FDA) to ensure reliability for bioanalytical applications.[2]

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range 2.0 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[4]
Correlation Coefficient (r²) > 0.99
Precision (RSD%) Intra-day and Inter-day precision were within acceptable limits (<15%).
Accuracy (%) Intra-day and Inter-day accuracy were within acceptable limits (85-115%).
Recovery The protein precipitation method demonstrated consistent and high recovery for both euscaphic acid and the internal standard. The average recovery rate for euscaphic acid was reported as (99.75 ± 1.14)%.[6]
Matrix Effect The use of an optimized low concentration of formic acid in the mobile phase effectively overcame matrix suppression, enhancing sensitivity.[4]
Stability Euscaphic acid was found to be stable in plasma samples under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Visual Protocols and Pathways

Experimental Workflow Diagram

G Figure 1: LC-MS/MS Experimental Workflow for Euscaphic Acid Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_acetonitrile Add Acetonitrile with IS (150 µL) plasma->is_acetonitrile vortex Vortex (5 min) is_acetonitrile->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (10 µL) supernatant->injection lc_separation LC Separation (Synergi Fusion-RP C18) injection->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Peak Area Ratio) ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Signaling Pathway Diagram: Anti-Cancer Mechanism of Euscaphic Acid

G Figure 2: Euscaphic Acid's Anti-Cancer Signaling Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_effects Cellular Effects EA Euscaphic Acid PI3K PI3K EA->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits CellCycle Cell Cycle Arrest (G1/S Phase) mTOR->CellCycle promotes progression

Caption: Euscaphic acid inhibits the PI3K/AKT/mTOR pathway to induce apoptosis.[2][4][7]

Signaling Pathway Diagram: Anti-Inflammatory Mechanism of Euscaphic Acid

G Figure 3: Euscaphic Acid's Anti-Inflammatory Signaling Pathway cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6_complex TRAF6-IRAK1-TAK1 Clustering TLR4->TRAF6_complex EA Euscaphic Acid EA->TRAF6_complex inhibits IKK IKK Activation TRAF6_complex->IKK MAPKs MAPKs Activation TRAF6_complex->MAPKs NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Response (NO, PGE2, TNF-α) MAPKs->Inflammation NFkB->Inflammation

Caption: Euscaphic acid blocks NF-κB and MAPK activation to reduce inflammation.[3]

Conclusion

The LC-MS/MS method presented here is a sensitive, specific, and rapid approach for the quantification of euscaphic acid in plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it highly suitable for supporting pharmacokinetic studies in drug discovery and development. The method's successful application demonstrates its robustness and reliability for bioanalytical purposes.[4]

References

Application Notes and Protocols for Solubilizing 2,3-O-Isopropylidenyl Euscaphic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidenyl euscaphic acid, a derivative of the natural triterpenoid (B12794562) euscaphic acid, holds potential for various pharmacological applications due to the diverse biological activities of its parent compound, including the induction of apoptosis and inhibition of DNA polymerase.[1] Like many triterpenoids, this compound is expected to be hydrophobic, presenting a challenge for its dissolution in aqueous cell culture media. This document provides a detailed protocol for the solubilization of this compound for in vitro cell culture experiments, along with troubleshooting guidelines and relevant biological context.

Data Presentation

A summary of recommended solvents and concentrations for the preparation of this compound solutions for cell culture is provided below. Due to the lack of specific solubility data for this derivative, these recommendations are based on established methods for the parent compound, euscaphic acid, and other hydrophobic molecules.[2][3]

ParameterRecommendationNotes
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)High purity, cell culture grade
Stock Solution Concentration 1-10 mMPrepare a concentrated stock to minimize the final solvent volume in the culture medium.
Final DMSO Concentration in Media ≤ 0.1% (v/v)Higher concentrations may cause cellular toxicity.
Working Solution Preparation Serial dilution of the stock solutionDilute fresh for each experiment.
Storage of Stock Solution -20°C or -80°CStore in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a concentrated stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Adding Solvent: Add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[1][2]

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: The high concentration of DMSO in the stock solution is typically sufficient to maintain sterility. If needed, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability.

Protocol 2: Preparation of Working Solution in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into the cell culture medium to achieve the final desired concentration for treating cells.

Materials:

  • Prepared stock solution of this compound in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or multi-well plates

Procedure:

  • Pre-warm Medium: Ensure the complete cell culture medium is pre-warmed to 37°C in a water bath.

  • Calculate Dilution: Determine the volume of the stock solution required to achieve the final desired concentration in the cell culture medium. Crucially, ensure the final concentration of DMSO does not exceed 0.1% (v/v). [4]

  • Dilution into Medium:

    • Add the pre-warmed cell culture medium to a sterile conical tube or the wells of a multi-well plate.

    • Add the calculated volume of the stock solution to the medium.

    • Immediately and gently mix the solution by pipetting up and down or by swirling the plate/tube to ensure rapid and uniform dispersion. This is critical to prevent precipitation of the hydrophobic compound.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.

  • Immediate Use: Use the freshly prepared working solution to treat the cells immediately. Do not store the diluted working solution.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation upon dilution in media The compound's solubility limit in the aqueous medium is exceeded.- Lower the final concentration of the compound. - Ensure rapid mixing upon adding the stock solution to the pre-warmed media. - Consider using a co-solvent like PEG400 or a non-ionic surfactant like Tween 80 in the final medium, though their effects on the cells must be validated.[2][3]
Cell Toxicity in Control Group The final concentration of the solvent (e.g., DMSO) is too high.Ensure the final solvent concentration is at a non-toxic level, typically ≤ 0.1% for DMSO.
Inconsistent Experimental Results - Incomplete dissolution of the stock solution. - Degradation of the compound due to improper storage. - Precipitation of the compound in the working solution.- Ensure the stock solution is completely dissolved before use. - Store stock solutions in small, single-use aliquots at the recommended temperature. - Prepare working solutions fresh for each experiment and use them immediately.

Visualization of Protocols and Pathways

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store dilute Dilute Stock into Media (≤0.1% DMSO) store->dilute Use Stock warm_media Pre-warm Cell Culture Media (37°C) warm_media->dilute mix Mix Immediately dilute->mix treat Treat Cells mix->treat

Caption: Experimental workflow for the solubilization and use of this compound in cell culture.

Euscaphic acid, the parent compound of this compound, has been shown to induce apoptosis and cell cycle arrest through the suppression of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and growth.

G EA Euscaphic Acid Derivative PI3K PI3K EA->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis mTOR->Apoptosis Inhibition CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Inhibition

References

Application Notes and Protocols for Efficacy Testing of 2,3-O-Isopropylidenyl euscaphic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidenyl euscaphic acid is a semi-synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid. Euscaphic acid has demonstrated a range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2][3] Mechanistic studies have revealed its role in inducing apoptosis through caspase-3 activation and inhibiting key inflammatory and cell survival signaling pathways such as PI3K/AKT/mTOR and NF-κB.[1][4] This document provides detailed protocols for a panel of in vitro assays to evaluate the therapeutic efficacy of this compound, focusing on its potential as an anti-cancer and anti-inflammatory agent.

Data Presentation

The following tables provide a framework for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-7 (Breast Cancer) 24
48
72
A549 (Lung Cancer) 24
48
72
PC-3 (Prostate Cancer) 24
48
72

Table 2: Induction of Apoptosis in Cancer Cells by this compound

Cell LineTreatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7 Vehicle Control
IC50/2
IC50
IC502
A549 Vehicle Control
IC50/2
IC50
IC502

Table 3: Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Macrophages

TreatmentNitric Oxide (NO) Production (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control (no LPS)
LPS (1 µg/mL)
LPS + Compound (1 µM)
LPS + Compound (5 µM)
LPS + Compound (10 µM)

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy Assays cluster_mechanistic Mechanistic Studies A Cytotoxicity Screening (MTT Assay) B Apoptosis Induction (Annexin V/PI Staining) A->B Determine IC50 C Anti-inflammatory Activity (NO, TNF-α, IL-6 Measurement) A->C Select non-toxic concentrations D Signaling Pathway Analysis (Western Blot for PI3K/AKT/mTOR) B->D E NF-κB Activation Assay C->E

Figure 1: Experimental workflow for evaluating the efficacy of this compound.

pi3k_akt_mTOR_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2,3-O-Isopropylidenyl euscaphic acid Compound->PI3K inhibition

Figure 2: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Inflammation promotes Compound 2,3-O-Isopropylidenyl euscaphic acid Compound->IKK inhibition

Figure 3: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[5][6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at concentrations of IC50/2, IC50, and IC50*2 for 24 or 48 hours. Include a vehicle control.

  • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[7][8][9]

Anti-inflammatory Assays in RAW 264.7 Macrophages

These assays measure the inhibitory effect of the compound on the production of key inflammatory mediators.

a) Nitric Oxide (NO) Production (Griess Assay)

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (no LPS, LPS only).

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of the Griess reagent to each supernatant sample.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.[10][11][12][13][14]

b) TNF-α and IL-6 Secretion (ELISA)

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS

  • This compound

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells and treat with the compound and LPS as described in the Griess assay protocol.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[2][15][16][17][18]

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to assess the effect of the compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR and NF-κB pathways.

Materials:

  • Cancer cell lines or RAW 264.7 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-IKK, anti-total IKK, anti-p-IκBα, anti-total IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat cells with the compound as described in the respective assays.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis to quantify the protein bands.[19][20][21][22][23]

NF-κB Activation Assay

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Nuclear and cytoplasmic extraction kit

  • NF-κB p65 transcription factor assay kit (ELISA-based or Western blot)

Protocol:

  • Seed and treat RAW 264.7 cells with the compound and LPS.

  • Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

  • Measure the amount of p65 in the nuclear extracts using an ELISA-based transcription factor assay kit according to the manufacturer's protocol.

  • Alternatively, perform a Western blot for p65 on both the nuclear and cytoplasmic fractions. An increase in nuclear p65 and a decrease in cytoplasmic p65 indicates activation.[7][24][25]

References

Application Notes and Protocols for Euscaphic Acid Derivatives in Atopic Dermatitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by skin barrier dysfunction, immune dysregulation, and intense pruritus.[1][2] Current treatments often involve topical corticosteroids and immunosuppressants, which can have limitations and side effects, necessitating the development of novel therapeutic agents.[1][2] Euscaphic acid, a triterpenoid (B12794562) found in various plants, has demonstrated anti-inflammatory, anticoagulant, and antioxidant properties.[1][2] Recent studies have highlighted its potential as a therapeutic agent for atopic dermatitis by mitigating skin inflammation and pruritus in experimental models.[1][2]

These application notes provide a comprehensive overview of the use of euscaphic acid in atopic dermatitis research, detailing its effects on inflammatory signaling pathways and providing protocols for relevant in vitro and in vivo models.

Data Presentation

In Vitro Efficacy of Euscaphic Acid

Table 1: Effect of Euscaphic Acid on Inflammatory Cytokine and Chemokine Expression in TNF-α/IFN-γ-stimulated HaCaT Keratinocytes

TreatmentIL-6 Expression (Relative to Stimulated Control)IL-1β Expression (Relative to Stimulated Control)CCL17 Expression (Relative to Stimulated Control)
Euscaphic Acid (10 µM) Significantly ReducedSignificantly ReducedSignificantly Reduced
Euscaphic Acid (20 µM) Significantly ReducedSignificantly ReducedSignificantly Reduced
Dexamethasone (B1670325) (1 µM) Significantly ReducedSignificantly ReducedSignificantly Reduced
Data synthesized from qualitative descriptions in provided search results indicating significant inhibition. Specific quantitative values were not available in the abstracts.[1][3]

Table 2: Effect of Euscaphic Acid on Inflammatory Cytokine Expression in PMA/Ionomycin-stimulated CCRF-CEM T-lymphocytes

TreatmentIFN-γ Expression (Relative to Stimulated Control)IL-4 Expression (Relative to Stimulated Control)IL-5 Expression (Relative to Stimulated Control)IL-13 Expression (Relative to Stimulated Control)
Euscaphic Acid (10 µM) Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Euscaphic Acid (20 µM) Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Dexamethasone (1 µM) Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Data synthesized from qualitative descriptions in provided search results indicating significant inhibition. Specific quantitative values were not available in the abstracts.[3]
In Vivo Efficacy of Euscaphic Acid

Table 3: Effect of Topical Euscaphic Acid Application on a DFE/DNCB-Induced Atopic Dermatitis Mouse Model

ParameterControl (AD Mice)Euscaphic Acid (1%)Dexamethasone (0.1%)
Clinical Skin Severity Score HighSignificantly ReducedSignificantly Reduced
Epidermal Thickness IncreasedSignificantly ReducedSignificantly Reduced
Dermal Thickness IncreasedSignificantly ReducedSignificantly Reduced
Mast Cell Infiltration HighSignificantly ReducedSignificantly Reduced
Serum IgE Levels ElevatedSignificantly ReducedSignificantly Reduced
Scratching Behavior FrequentSignificantly ReducedSignificantly Reduced
Data synthesized from qualitative descriptions in provided search results indicating significant improvement. Specific quantitative values were not available in the abstracts.[1][2]

Signaling Pathways

Euscaphic acid exerts its anti-inflammatory effects in atopic dermatitis models by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanisms identified are the inhibition of the JAK-STAT and NF-κB signaling pathways.

In keratinocytes stimulated with pro-inflammatory cytokines like TNF-α and IFN-γ, euscaphic acid has been shown to inhibit the phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1) and prevent the degradation of IκBα (Inhibitor of kappa B alpha).[1][4] The inhibition of IκBα degradation consequently blocks the translocation of the NF-κB (Nuclear Factor kappa B) p65 subunit to the nucleus.[4] These actions collectively suppress the transcription of various pro-inflammatory genes, including cytokines and chemokines that are central to the pathogenesis of atopic dermatitis.[1][4][5]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNF-R TNF-α Receptor IKK IKK TNF-R->IKK Activates IFN-R IFN-γ Receptor JAK JAK1/2 IFN-R->JAK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa-NFkB IκBα-NF-κB Complex NFkB NF-κB (p65) IkBa->NFkB Releases DNA DNA NFkB->DNA Translocates & Activates Transcription STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 pSTAT1->DNA Translocates & Activates Transcription Euscaphic_Acid Euscaphic Acid Euscaphic_Acid->IkBa Prevents Degradation Euscaphic_Acid->STAT1 Inhibits Phosphorylation Inflammatory_Genes Pro-inflammatory Genes (IL-6, IL-1β, CCL17) DNA->Inflammatory_Genes Expresses

Inhibitory Action of Euscaphic Acid on Inflammatory Signaling Pathways.

Experimental Protocols

In Vitro Model: Cytokine Inhibition in HaCaT Keratinocytes

This protocol describes the methodology to assess the anti-inflammatory effects of euscaphic acid on human keratinocytes.

A 1. Cell Culture HaCaT cells cultured in DMEM with 10% FBS B 2. Pre-treatment Treat cells with Euscaphic Acid (e.g., 10, 20 µM) or Dexamethasone (1 µM) for 1h A->B C 3. Stimulation Activate cells with TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) B->C D 4. Incubation Incubate for specified duration (e.g., 6h for qPCR, 15-24h for ELISA/Western Blot) C->D E 5. Analysis - qPCR for mRNA levels (IL-6, IL-1β, CCL17) - ELISA for protein secretion - Western Blot for signaling proteins (p-STAT1, IκBα, NF-κB) D->E

Workflow for In Vitro Testing of Euscaphic Acid in HaCaT Cells.

1. Cell Culture and Seeding:

  • Culture human epidermal keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
  • Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) and allow them to adhere overnight.

2. Treatment and Stimulation:

  • Starve the cells in serum-free DMEM for 2-4 hours prior to treatment.
  • Pre-treat the cells with various concentrations of euscaphic acid (e.g., 10 µM, 20 µM) or a positive control like dexamethasone (1 µM) for 1 hour.[1]
  • Stimulate the cells with a combination of recombinant human TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) to induce an inflammatory response.[1]

3. Sample Collection and Analysis:

  • For Gene Expression (qPCR): After 6 hours of stimulation, harvest the cells.[3] Extract total RNA using a suitable kit, synthesize cDNA, and perform quantitative real-time PCR (qPCR) for target genes like IL6, IL1B, CCL17.
  • For Protein Secretion (ELISA): After 15-24 hours of stimulation, collect the culture supernatant.[3] Measure the concentration of secreted cytokines (IL-6, IL-1β, CCL17) using specific ELISA kits.
  • For Signaling Pathway Analysis (Western Blot): After an appropriate stimulation time (e.g., 30-60 minutes for phosphorylation events), lyse the cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-STAT1, STAT1, IκBα, and NF-κB p65.

In Vivo Model: DFE/DNCB-Induced Atopic Dermatitis in Mice

This protocol details the induction and treatment of an AD-like phenotype in mice to evaluate the therapeutic potential of topical euscaphic acid.

A Day 0 Apply 1% DNCB solution to shaved abdominal skin B Day 7 Apply 0.5% DNCB solution to the same area C 3x per week Apply DFE extract to dorsal skin and ears A->C D After DFE, apply 0.2% DNCB to the same areas F Assess Clinical Score (Erythema, Edema, etc.) C->F E Daily Treatment Topically apply Euscaphic Acid (1%), Vehicle, or Dexamethasone (0.1%) to the lesioned skin G Measure Scratching Behavior H Collect Blood/Tissue - Serum for IgE (ELISA) - Skin for Histology (H&E, Toluidine Blue) - Skin for qPCR/Western Blot start->A Begin Protocol

Timeline for the DFE/DNCB-Induced Atopic Dermatitis Mouse Model.

1. Animals:

  • Use a suitable mouse strain, such as BALB/c or NC/Nga, which are commonly used for AD models.
  • Acclimatize animals for at least one week before the experiment.

2. Sensitization Phase:

  • On day 0, apply a solution of 1-chloro-2,4-dinitrobenzene (B32670) (DNCB) (e.g., 1% in acetone/olive oil) to a shaved area on the abdomen.
  • On day 7, apply a lower concentration of DNCB (e.g., 0.5%) to the same area to boost sensitization.

3. Challenge and Treatment Phase:

  • Starting from day 14, challenge the mice three times a week for several weeks.
  • Apply Dermatophagoides farinae extract (DFE), a common house dust mite allergen, to the dorsal skin and ears.
  • Shortly after DFE application, apply a low concentration of DNCB (e.g., 0.2%) to the same areas to elicit an AD-like inflammatory response.[1]
  • Once lesions are established, begin daily topical treatment. Divide mice into groups: Vehicle control, Euscaphic Acid (e.g., 1% in a cream base), and Dexamethasone (e.g., 0.1% as a positive control).

4. Evaluation of Efficacy:

  • Clinical Scoring: Weekly, evaluate the severity of skin lesions based on a scoring system for erythema, edema, excoriation, and dryness.
  • Behavioral Analysis: Monitor and quantify scratching behavior for a set period after treatment.
  • Immunological Analysis: At the end of the study, collect blood via cardiac puncture to measure total serum IgE levels by ELISA.
  • Histological Analysis: Euthanize the animals and collect skin tissue from the lesioned areas. Perform Hematoxylin and Eosin (H&E) staining to assess epidermal and dermal thickness, and Toluidine Blue staining to quantify mast cell infiltration.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC). The concentrations and frequencies provided are examples and should be optimized for specific experimental conditions.

References

Application Notes and Protocols for Anti-inflammatory Assay of Triterpenoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their broad range of pharmacological activities, including potent anti-inflammatory properties.[1][2][3] These compounds can modulate various inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory therapeutics.[1][2] This document provides a detailed set of protocols for the in vitro evaluation of the anti-inflammatory effects of triterpenoid (B12794562) compounds, focusing on their ability to inhibit the production of key inflammatory mediators and modulate crucial signaling pathways.

The primary cellular model for these assays is the murine macrophage cell line, RAW 264.7, which is widely used for inflammation studies due to its robust response to inflammatory stimuli such as lipopolysaccharide (LPS).[4][5][6] Upon LPS stimulation, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β).[6][7][8] The protocols outlined below will enable researchers to quantify the inhibitory effects of triterpenoid compounds on the production of these molecules and to dissect the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing the anti-inflammatory activity of triterpenoid compounds.

G cluster_0 Initial Screening cluster_1 Primary Anti-inflammatory Assays cluster_2 Mechanism of Action Studies A Prepare Triterpenoid Stock Solutions B Cell Viability Assay (MTT) A->B C Determine Non-toxic Concentration Range B->C D LPS Stimulation of RAW 264.7 Cells C->D E Nitric Oxide (NO) Assay (Griess Assay) D->E F Cytokine Assays (ELISA) for TNF-α, IL-6, IL-1β D->F G Western Blot Analysis F->G H NF-κB Pathway Proteins (p65, IκBα) G->H I MAPK Pathway Proteins (p38, ERK, JNK) G->I

Caption: General experimental workflow for evaluating the anti-inflammatory potential of triterpenoid compounds.

Key Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a desired density (e.g., 1 x 10^5 cells/well for a 96-well plate) and allow them to adhere overnight.[5]

  • The following day, replace the medium with fresh, serum-free DMEM.

  • Prepare stock solutions of the triterpenoid compounds in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid cytotoxicity.

  • Pre-treat the cells with various concentrations of the triterpenoid compounds for 1-2 hours.[4][9]

  • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired incubation period (typically 24 hours for NO and cytokine assays).[4][5][9]

  • Include appropriate controls: a vehicle control (cells treated with DMSO and LPS), a positive control (a known anti-inflammatory drug like dexamethasone (B1670325) or indomethacin), and an untreated control (cells alone).[10][11]

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the triterpenoid compounds to ensure that the observed anti-inflammatory effects are not due to cell death.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the triterpenoid compounds for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.[6]

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • After treating the cells with triterpenoid compounds and LPS for 24 hours, collect the cell culture supernatant.[4]

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).[12]

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[12][13]

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.[12][14]

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[14]

  • The percentage of NO inhibition can be calculated using the formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.[10]

Cytokine Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants.[7][15]

Protocol (General Sandwich ELISA):

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[16][17][18]

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).[16][17]

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[15]

  • Add the cell culture supernatants and a series of cytokine standards to the wells and incubate for 2 hours at room temperature.[15][19]

  • Wash the plate.

  • Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour.[18]

  • Wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes in the dark.[15][19]

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until color develops.[15][16][17]

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).[16][17]

  • Measure the absorbance at 450 nm.[16][17]

  • Determine the cytokine concentrations from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to analyze the protein expression and activation (phosphorylation) of key components of the NF-κB and MAPK signaling pathways.[20][21]

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[22]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.[22]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22]

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C. Also, use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[22]

  • Quantify the band intensities using densitometry software.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of Triterpenoid Compounds on Cell Viability

CompoundConcentration (µM)Cell Viability (%)
Triterpenoid A198.5 ± 2.1
1095.2 ± 3.5
5091.8 ± 4.2
Triterpenoid B199.1 ± 1.8
1097.4 ± 2.9
5093.6 ± 3.1
Dexamethasone1099.5 ± 1.5

Data are presented as mean ± SD from three independent experiments.

Table 2: Inhibition of Nitric Oxide (NO) Production by Triterpenoid Compounds

CompoundConcentration (µM)NO Production (% of LPS Control)IC50 (µM)
Triterpenoid A185.3 ± 4.715.2
1062.1 ± 5.3
5035.8 ± 3.9
Triterpenoid B190.1 ± 6.225.8
1075.4 ± 4.8
5048.9 ± 5.1
Dexamethasone1025.6 ± 3.12.5

Data are presented as mean ± SD from three independent experiments.

Table 3: Inhibition of Pro-inflammatory Cytokine Production by Triterpenoid Compounds

Compound (Concentration)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50.2 ± 5.135.8 ± 4.220.1 ± 2.5
LPS (1 µg/mL)1250.6 ± 110.3850.4 ± 75.1450.7 ± 40.2
Triterpenoid A (50 µM) + LPS625.3 ± 55.1420.2 ± 38.6210.5 ± 21.3
Triterpenoid B (50 µM) + LPS875.4 ± 80.2650.1 ± 60.5320.8 ± 30.1
Dexamethasone (10 µM) + LPS310.8 ± 28.9215.7 ± 20.3110.2 ± 12.1

Data are presented as mean ± SD from three independent experiments.

Signaling Pathway Diagrams

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[23][24] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[20] Upon stimulation by LPS, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation.[20] This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[20][25] Triterpenoids can inhibit this pathway, often by preventing the degradation of IκBα.[20][26][27]

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65-IκBα Complex (Inactive) IkBa->NFkB_complex p65_nucleus p65 (Active) IkBa->p65_nucleus Degradation leads to p65 translocation p65 p65 p65->NFkB_complex Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) p65_nucleus->Genes Induces Nucleus Nucleus Triterpenoids Triterpenoids Triterpenoids->IKK Inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of triterpenoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation.[23][24][28] It consists of several subfamilies, including p38, ERK, and JNK. LPS activation of TLR4 leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that promote the expression of inflammatory mediators.[23][24] Triterpenoids can exert their anti-inflammatory effects by inhibiting the phosphorylation of p38, ERK, and/or JNK.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MAP2K MAP2K (MKK3/6, MEK1/2, MKK4/7) MAP3K->MAP2K Phosphorylates p38 p38 MAP2K->p38 ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Activate Triterpenoids Triterpenoids Triterpenoids->MAP2K Inhibits Phosphorylation

Caption: Overview of the MAPK signaling pathway and a potential inhibitory point for triterpenoids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-O-Isopropylidenyl euscaphic acid synthesis.

Troubleshooting Guide

Low or No Product Yield

Question: I am getting a low yield or no desired product in my reaction to synthesize this compound. What are the possible causes and solutions?

Answer: Low or no product yield is a common issue that can stem from several factors. Here's a breakdown of potential causes and how to address them:

  • Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride) may be old or deactivated.

    • Solution: Use a fresh batch of the catalyst. Ensure anhydrous conditions if using a Lewis acid like ZnCl₂, as moisture can deactivate it.[1][2]

  • Insufficient Reagent: The amounts of acetone (B3395972) or 2,2-dimethoxypropane (B42991) may be insufficient to drive the equilibrium towards product formation.

    • Solution: Use a large excess of acetone or 2,2-dimethoxypropane.[3][4] 2,2-dimethoxypropane is often preferred as it removes the water byproduct, shifting the equilibrium forward.

  • Steric Hindrance: The bulky triterpenoid (B12794562) structure of euscaphic acid might sterically hinder the formation of the isopropylidene ketal.

    • Solution: Increase the reaction temperature and/or reaction time. Consider using a more reactive acetonide source like 2-methoxypropene (B42093).[5][6]

  • Poor Solubility: Euscaphic acid may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture and low conversion.

    • Solution: Choose a solvent in which euscaphic acid has better solubility, such as DMF or a co-solvent system.[5]

Formation of Multiple Products

Question: My reaction is producing multiple spots on TLC, indicating the formation of byproducts. How can I improve the selectivity of the reaction?

Answer: The formation of multiple products suggests side reactions are occurring. Here are common side reactions and strategies to minimize them:

  • Formation of Di-acetonide: If other diol functionalities are present and accessible in the euscaphic acid structure, the formation of a di-acetonide is possible.

    • Solution: Use stoichiometric amounts of the acetonide source. Monitor the reaction closely by TLC and stop it once the desired mono-protected product is the major component.

  • Acid-Catalyzed Rearrangement: The acidic conditions might cause rearrangements of the triterpene skeleton.

    • Solution: Use a milder acid catalyst or a heterogeneous catalyst like an ion-exchange resin (e.g., Dowex-H+), which can be easily filtered off to stop the reaction.[7] Reducing the reaction temperature can also minimize rearrangements.

  • Pictet-Spengler type condensation: If the starting material contains a beta-phenylamine-like moiety, it could react with acetone to form tetrahydroisoquinolines.[3] While euscaphic acid itself does not contain this, it's a point to consider for derivatives.

    • Solution: This is less likely with euscaphic acid, but if modifying the core structure, be mindful of this potential side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the isopropylidene ketal?

A1: The reaction is an acid-catalyzed nucleophilic addition. The acid protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic. The hydroxyl groups of the diol in euscaphic acid then act as nucleophiles, attacking the activated carbonyl carbon. This is followed by the elimination of a water molecule to form the cyclic ketal.[8]

Q2: How do I choose the right catalyst for the reaction?

A2: The choice of catalyst depends on the sensitivity of your starting material and the desired reaction rate.

  • Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) are effective but can sometimes lead to side reactions if the substrate is acid-sensitive.[9]

  • Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) can also be used and are sometimes milder.[1][10]

  • Heterogeneous catalysts like cation exchange resins are a good option for easy removal and milder reaction conditions.[11]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method to monitor the reaction. You can observe the disappearance of the starting material (euscaphic acid) and the appearance of the product (this compound). A suitable solvent system for TLC would typically be a mixture of hexane (B92381) and ethyl acetate (B1210297).

Q4: What are the best conditions for removing the isopropylidene protecting group?

A4: The isopropylidene group is acid-labile and can be removed by hydrolysis in the presence of an acid.[4] Mild conditions such as aqueous acetic acid are often sufficient.[9][12] For more resistant ketals, stronger acids like dilute HCl or H₂SO₄ can be used.[7][9] The reaction progress should be monitored by TLC to avoid unwanted side reactions on other acid-sensitive groups.[7]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and their impact on yield for the isopropylidene protection of diols, which can be extrapolated to the synthesis of this compound.

Table 1: Comparison of Different Acetonide Sources and Catalysts

Acetonide SourceCatalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
Acetonep-TsOH (5)AcetoneReflux870-85[4]
2,2-Dimethoxypropanep-TsOH (5)Acetone/DCMRoom Temp485-95[3][4]
2,2-DimethoxypropaneIodine (20)DMP (neat)Room Temp3-560-80[10]
2-Methoxypropenep-TsOH (10)DMF704>90[5][6][13]
AcetoneCation Exchange ResinAcetoneReflux2-4>90[11]

Table 2: Troubleshooting Guide with Quantitative Impact on Yield

IssuePotential CauseRecommended ActionExpected Yield Improvement
Low ConversionInsufficient ReagentUse 2,2-dimethoxypropane instead of acetone10-20%
Side Product FormationHarsh Acidic ConditionsSwitch to a milder catalyst (e.g., cation exchange resin)15-25%
Slow Reaction RateSteric HindranceUse 2-methoxypropene and increase temperature to 70°C20-30%

Experimental Protocols

Protocol 1: Synthesis using 2,2-Dimethoxypropane and p-TsOH
  • To a solution of euscaphic acid (1 mmol) in a mixture of acetone (10 mL) and dichloromethane (B109758) (10 mL), add 2,2-dimethoxypropane (5 mmol).

  • Add p-toluenesulfonic acid monohydrate (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 7:3).

  • Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated solution of sodium bicarbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Protocol 2: High-Yield Synthesis using 2-Methoxypropene
  • Dissolve euscaphic acid (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Add 2-methoxypropene (1.5 mmol) to the solution.

  • Add p-toluenesulfonic acid monohydrate (0.1 mmol).

  • Heat the reaction mixture to 70°C and stir for 4 hours.[5][6][13]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with triethylamine.

  • Dilute the mixture with ethyl acetate and wash extensively with water to remove DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Visualizations

experimental_workflow start Start: Euscaphic Acid reagents Add Acetone/ 2,2-Dimethoxypropane & Acid Catalyst start->reagents reaction Stir at RT or Heat reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction & Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification product Product: 2,3-O-Isopropylidenyl Euscaphic Acid purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield Issue cause1 Inactive Catalyst? low_yield->cause1 cause2 Insufficient Reagent? low_yield->cause2 cause3 Poor Solubility? low_yield->cause3 solution1 Use Fresh Catalyst cause1->solution1 solution2 Use Excess 2,2-DMP cause2->solution2 solution3 Change Solvent (e.g., DMF) cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3-O-Isopropylidenyl euscaphic acid. The following information is designed to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guide is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am having difficulty removing polar impurities from my crude extract of this compound. What should I do?

A1: High polarity impurities are a common issue. Consider a multi-step purification approach. Start with a less polar solvent to extract your compound of interest, leaving the more polar impurities behind. You can then employ column chromatography. Macroporous resin chromatography can be an effective initial step to enrich the triterpenoid (B12794562) saponin (B1150181) fraction before proceeding to more refined techniques like silica (B1680970) gel or preparative HPLC.[1]

Q2: My purification yield for this compound is consistently low. How can I improve it?

A2: Low yields can be attributed to several factors. The efficiency of your initial extraction is critical.[1] Consider optimizing the extraction parameters such as the solvent system, temperature, and duration. For similar compounds, methods like ultrasound-assisted extraction have been shown to be more efficient than traditional maceration.[1] Additionally, repeated chromatographic steps can lead to sample loss. It is crucial to optimize each step to maximize recovery.

Q3: I am observing significant peak tailing during silica gel column chromatography of my compound. What is causing this and how can I fix it?

A3: Peak tailing on silica gel columns is a frequent problem when purifying saponins (B1172615) due to their polar nature and structural similarities with other co-extracted compounds.[1] This can be addressed by:

  • Modifying the Mobile Phase: Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can help to reduce tailing by protonating free silanol (B1196071) groups on the silica surface.

  • Solvent System Optimization: Experiment with different solvent gradients to achieve better separation.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as reversed-phase C18 silica, which may provide better separation for your compound.

Q4: How can I effectively crystallize or recrystallize this compound to improve its purity?

A4: Crystallization is a powerful technique for final purification. For similar triterpenoid saponins, a methanol-water solvent system has been used successfully.[2][3] Here are some key parameters to optimize:

  • Solvent Composition: The ratio of methanol (B129727) to water is critical for inducing crystallization.

  • Temperature: Experiment with different temperatures (e.g., room temperature, 4°C) to find the optimal condition for crystal formation.[1]

  • Seeding: If you have a small amount of pure crystals, adding them to a supersaturated solution (seeding) can initiate crystallization.[1]

  • Stirring: Controlled stirring can influence crystal size and purity.

A recrystallization step can significantly improve purity. For instance, in the purification of a similar compound, asiaticoside, a single crystallization yielded 70% purity, which was increased to 91% after recrystallization.[2][3]

Data Presentation

Table 1: Summary of Crystallization Parameters for a Related Triterpenoid Saponin (Asiaticoside)

ParameterInitial CrystallizationRecrystallization
Purity Achieved 70%[2][3]91%[2][3]
Yield 60%[2][3]76%[2][3]
Solvent System Methanol + Water[2][3]Methanol + Water[2][3]

Experimental Protocols

Protocol 1: General Procedure for Macroporous Resin Chromatography Enrichment

This protocol provides a general method for the initial enrichment of triterpenoid saponins from a crude extract.[1]

  • Resin Pre-treatment: Swell the macroporous resin (e.g., D101) in ethanol (B145695) for 24 hours. Subsequently, wash the resin thoroughly with water until no ethanol odor is detected.[1]

  • Column Packing: Pack the pre-treated resin into a glass column and wash with water.

  • Sample Loading: Dissolve the crude extract in water and load it onto the column.

  • Washing: Wash the column with water to remove highly polar impurities.

  • Elution: Elute the enriched saponin fraction with an appropriate concentration of ethanol.

Protocol 2: General Procedure for Preparative HPLC Purification

This protocol outlines a general procedure for the final purification of this compound using preparative HPLC.[1]

  • Sample Preparation: Dissolve the partially purified sample in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.[1]

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Run a gradient elution to separate the target compound from remaining impurities. An example of a gradient for similar compounds involves acetonitrile (B52724) and water with phosphoric acid.[4]

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure or by lyophilization to obtain the purified product.[1]

Mandatory Visualization

Purification_Workflow Crude_Extract Crude Extract of This compound Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Initial Enrichment Silica_Gel Silica Gel Chromatography Macroporous_Resin->Silica_Gel Further Purification Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC High-Resolution Separation Crystallization Crystallization/ Recrystallization Prep_HPLC->Crystallization Final Polishing Pure_Compound Pure 2,3-O-Isopropylidenyl euscaphic acid (>98%) Crystallization->Pure_Compound Final Product

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Start | Purification Issue Problem Problem Identification Low Purity Peak Tailing Low Yield Start->Problem Solution Solution Modify Mobile Phase Optimize Gradient Optimize Extraction Problem:l->Solution:l1 Address Polarity Problem:t->Solution:t1 Improve Separation Problem:y->Solution:y1 Increase Efficiency Outcome Improved Purity/ Yield Solution->Outcome

Caption: A logical diagram illustrating the troubleshooting process for common purification issues.

References

Technical Support Center: Stability of 2,3-O-Isopropylidenyl euscaphic acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,3-O-Isopropylidenyl euscaphic acid when using Dimethyl Sulfoxide (DMSO) as a solvent. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of organic compounds stored in DMSO?

A1: DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice in drug discovery and high-throughput screening.[1] While many compounds exhibit good stability in DMSO, its reactive nature means that it can contribute to the degradation of certain molecules.[2] The stability of a specific compound in DMSO depends on its chemical structure and the storage conditions. Studies have shown that a large percentage of compounds can be stable in DMSO for extended periods when stored properly. For instance, one study demonstrated that 85% of compounds in a library were stable in a DMSO/water (90/10) mixture for over two years at 4°C.[3]

Q2: What are the primary factors that can affect the stability of this compound in DMSO?

A2: Several factors can influence the stability of your compound in DMSO:

  • Temperature: Elevated temperatures can accelerate degradation. DMSO itself can decompose near its boiling point of 189°C, and this decomposition can be catalyzed by impurities, potentially lowering the onset temperature.[2]

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of sensitive functional groups. However, some studies have shown that a 90/10 DMSO/water mixture can be a viable storage solvent for many compounds.[3]

  • pH: The presence of acidic or basic impurities can catalyze degradation reactions. The autocatalytic exothermic decomposition of DMSO can occur at temperatures well below its boiling point in the presence of acid.[2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can impact compound stability, though one study indicated no significant compound loss after 11 freeze-thaw cycles for a set of diverse compounds.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible compounds.

Q3: How should I prepare and store my stock solutions of this compound in DMSO?

A3: To maximize the stability of your compound:

  • Use High-Purity DMSO: Start with a fresh, high-purity, anhydrous grade of DMSO.

  • Control Water Content: Minimize the exposure of your DMSO and stock solutions to atmospheric moisture. Consider using a dry, inert atmosphere (e.g., nitrogen or argon) when preparing solutions.

  • Storage Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down potential degradation.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the main stock.

  • Container Material: Studies have shown no significant difference in compound recovery between glass and polypropylene (B1209903) containers for up to 5 months at room temperature.[4]

Troubleshooting Guides

Issue 1: I observe precipitation in my DMSO stock solution upon thawing.

  • Possible Cause: The compound's solubility limit in DMSO may have been exceeded, especially at lower temperatures. The presence of water absorbed by the DMSO can also reduce the solubility of hydrophobic compounds.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the solution to room temperature or slightly above (e.g., 37°C) and vortex thoroughly to try and redissolve the precipitate.

    • Sonication: Use a bath sonicator for a short period to aid in dissolution.

    • Solvent Addition: If the precipitate persists, consider adding a small amount of fresh, anhydrous DMSO to decrease the concentration.

    • Verification: After redissolving, it is advisable to verify the concentration and purity of the solution using an analytical technique like HPLC.

Issue 2: My experimental results are inconsistent, suggesting potential compound degradation.

  • Possible Cause: The compound may be degrading in the DMSO stock solution over time or under certain experimental conditions.

  • Troubleshooting Steps:

    • Purity Check: Analyze the purity of your stock solution using a suitable analytical method such as LC-MS or HPLC-UV. Compare the results with a freshly prepared standard solution.

    • Review Storage Conditions: Ensure that the stock solutions have been stored correctly (i.e., appropriate temperature, protected from light, minimal freeze-thaw cycles).

    • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from solid material for your experiments.

    • Assess Stability Under Experimental Conditions: Perform a short-term stability study by incubating the compound in DMSO under your specific experimental conditions (e.g., temperature, duration) and then analyzing for degradation.

Quantitative Data Summary

The following table summarizes findings on compound stability in DMSO from relevant studies.

Parameter InvestigatedConditionsKey FindingsReference
Long-Term Storage 1404 compounds in DMSO/water (90/10) at 4°C85% of compounds were stable over a 2-year period.[3]
Accelerated Stability A diverse set of compounds in DMSO at 40°CMost compounds were found to be stable for 15 weeks.[4]
Freeze-Thaw Cycles 11 cyclesNo significant compound loss was observed.[4]
Container Material Glass vs. Polypropylene at room temperature for 5 monthsNo significant difference in compound recovery was found.[4]

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO

This protocol outlines a general method to evaluate the stability of your compound in a DMSO stock solution over time.

1. Materials:

  • This compound (solid)
  • Anhydrous, high-purity DMSO
  • HPLC-grade acetonitrile (B52724) (ACN) and water
  • Formic acid (or other appropriate modifier for LC-MS)
  • Autosampler vials with caps

2. Preparation of Stock Solution (Time Point 0): a. Accurately weigh a sufficient amount of this compound to prepare a stock solution at the desired concentration (e.g., 10 mM). b. Dissolve the compound in the appropriate volume of anhydrous DMSO. Ensure complete dissolution by vortexing or brief sonication. c. Immediately take an aliquot of this fresh stock solution for initial analysis (Time 0).

3. Sample Preparation for Analysis: a. Dilute an aliquot of the DMSO stock solution to a suitable concentration for analysis (e.g., 10 µM) using a mixture of ACN and water. b. Transfer the diluted sample to an autosampler vial.

4. LC-MS/MS Analysis: a. Analyze the Time 0 sample using a validated LC-MS/MS method to determine the initial peak area and confirm the identity of the compound. b. The analytical method should be capable of separating the parent compound from potential degradants.

5. Stability Study: a. Aliquot the remaining DMSO stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C). b. At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a stored aliquot. c. Prepare and analyze the sample as described in steps 3 and 4.

6. Data Analysis: a. Compare the peak area of this compound at each time point to the peak area at Time 0. b. Calculate the percentage of the compound remaining at each time point. c. Monitor for the appearance of any new peaks that may indicate degradation products.

Visualizations

G cluster_prep Solution Preparation cluster_t0 Time 0 Analysis cluster_storage Storage Conditions cluster_tp Time Point (Tx) Analysis prep_solid Weigh Solid Compound prep_dmso Dissolve in Anhydrous DMSO prep_solid->prep_dmso prep_stock Create 10 mM Stock Solution prep_dmso->prep_stock t0_aliquot Take Initial Aliquot prep_stock->t0_aliquot Immediate storage_rt Room Temperature prep_stock->storage_rt storage_4c 4°C storage_n20c -20°C t0_dilute Dilute for Analysis t0_aliquot->t0_dilute t0_analyze LC-MS/MS Analysis t0_dilute->t0_analyze tp_analyze LC-MS/MS Analysis t0_analyze->tp_analyze Compare Results tp_retrieve Retrieve Stored Aliquot storage_rt->tp_retrieve At Time = x tp_dilute Dilute for Analysis tp_retrieve->tp_dilute tp_dilute->tp_analyze

Caption: Experimental workflow for assessing compound stability in DMSO.

G compound 2,3-O-Isopropylidenyl Euscaphic Acid hydrolysis Hydrolysis of Isopropylidene Group compound->hydrolysis + H2O (from non-anhydrous DMSO) other_reactions Other Reactions (e.g., Oxidation, Esterification) compound->other_reactions degradation_product Euscaphic Acid hydrolysis->degradation_product other_products Further Degradation Products other_reactions->other_products

Caption: Potential degradation pathway of this compound in DMSO.

References

Technical Support Center: Overcoming Poor Solubility of Euscaphic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of euscaphic acid and its derivatives during experiments.

Frequently Asked Questions (FAQs)

Q1: What is euscaphic acid and why is its solubility a concern?

A1: Euscaphic acid is a pentacyclic triterpenoid (B12794562) natural product with various reported biological activities, including anti-inflammatory and anti-cancer effects.[1][2] Like many other triterpenoids, euscaphic acid and its derivatives are highly lipophilic, which leads to poor solubility in aqueous solutions.[3][4] This low solubility can significantly hinder in vitro and in vivo studies, leading to challenges in formulation, inaccurate experimental results, and poor bioavailability.[3][4]

Q2: What are the initial signs of solubility issues with my euscaphic acid derivative in an experiment?

A2: Common indicators of poor solubility include:

  • Precipitation: The compound "crashing out" of solution, appearing as a solid, crystals, or a cloudy suspension, either immediately upon addition to aqueous media or after a period of incubation.[5][6]

  • Inconsistent Results: High variability in data between replicate experiments or a lack of a clear dose-response relationship.

  • Low Bioactivity: The compound appearing less active than expected, which may be due to an insufficient concentration of the dissolved, active compound.

Q3: I need to prepare a stock solution of a euscaphic acid derivative. What solvent should I use?

A3: Euscaphic acid is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1][7] For biological experiments, DMSO is a common choice for creating a concentrated stock solution.[8] However, it is crucial to ensure the final concentration of DMSO in your aqueous working solution is low (typically <0.5%) to avoid solvent-induced toxicity to cells.[5]

Q4: What are the main strategies to improve the aqueous solubility of euscaphic acid derivatives?

A4: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like euscaphic acid derivatives. These can be broadly categorized as:

  • pH Adjustment: For acidic compounds like euscaphic acid, increasing the pH of the solution can enhance solubility.[9]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[10][11]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[12][13]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, which can lead to enhanced dissolution and solubility.[14]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their solubility in aqueous solutions.

Troubleshooting Guides

Issue 1: Immediate Precipitation in Cell Culture Media

Problem: My euscaphic acid derivative, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the euscaphic acid derivative in the media is above its aqueous solubility limit.Decrease the final working concentration. It is advisable to perform a preliminary solubility test to determine the maximum soluble concentration.[5]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to the compound "crashing out".Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media to ensure even dispersion.[5]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for your experiments.[5]
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, a high final concentration can still lead to precipitation upon dilution in an aqueous environment.Ensure the final DMSO concentration in your cell culture media is as low as possible, ideally below 0.5%.[5]
Issue 2: Delayed Precipitation in Cell Culture Media

Problem: The media containing my euscaphic acid derivative is clear initially, but a precipitate forms after several hours or days in the incubator.

Potential Cause Explanation Recommended Solution
Compound Instability The euscaphic acid derivative may be unstable in the aqueous environment of the cell culture medium over time, leading to degradation and precipitation.Consider the stability of your compound at 37°C and the pH of your media. It may be necessary to perform media changes with freshly prepared compound-containing media every 24-48 hours.[6]
Interaction with Media Components The compound may interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes.If possible, try a different basal media formulation or consider using serum-free media if it is compatible with your cell line.[6]
Media Evaporation In long-term experiments, evaporation of water from the culture plates can increase the concentration of all components, potentially exceeding the solubility limit of your compound.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.[5]
Temperature Fluctuations Repeatedly removing the culture plates from the incubator can cause temperature cycling, which can affect the solubility of the compound.Minimize the time your culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated environmental chamber.[5]

Data Presentation: Solubility Enhancement of Structurally Similar Triterpenoid Acids

Table 1: pH-Dependent Solubility of Oleanolic and Betulinic Acid

CompoundpHSolubility (µg/mL)Fold Increase vs. Water
Oleanolic AcidWater< 0.02-
11.577.2> 3860
Betulinic AcidWater< 0.02-
11.540.1> 2005

Data adapted from a study on the solubility of triterpene acids in aqueous solutions.

Table 2: Solubility Enhancement of Ursolic Acid via Solid Dispersion

FormulationCarrierDrug:Carrier RatioSolubility (µg/mL)Fold Increase vs. Physical Mixture
Physical MixtureGelucire 50/131:12.12-
Solid DispersionGelucire 50/131:15.492.6
Physical MixtureGelucire 50/131:1975.98-
Solid DispersionGelucire 50/131:19293.433.9

Data adapted from a study on solid dispersions of ursolic acid.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of a Euscaphic Acid Derivative for In Vitro Studies
  • Weighing the Compound: Accurately weigh a small amount (e.g., 1-5 mg) of the euscaphic acid derivative using an analytical balance.

  • Initial Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube. Add a minimal volume of 100% sterile-filtered DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Ensuring Complete Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Shake-Flask Method for Determining Aqueous Solubility
  • Preparation of Saturated Solution: Add an excess amount of the euscaphic acid derivative to a known volume of the aqueous solution of interest (e.g., phosphate-buffered saline, cell culture medium) in a sealed container (e.g., a glass vial with a screw cap).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator should be used for consistent agitation.

  • Separation of Undissolved Solid: After equilibration, allow the suspension to settle. Carefully collect the supernatant without disturbing the solid material. To ensure all undissolved particles are removed, centrifuge the supernatant at a high speed (e.g., 10,000 x g for 15 minutes) and then filter it through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved euscaphic acid derivative in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation: The determined concentration represents the aqueous solubility of the compound under the tested conditions.

Visualizations

experimental_workflow cluster_start Start cluster_preparation Preparation cluster_processing Processing cluster_final_product Final Product start Poorly Soluble Euscaphic Acid Derivative weigh Weigh Compound start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve mix Mix Drug and Carrier Solutions dissolve->mix carrier Dissolve Hydrophilic Carrier in Water/Solvent carrier->mix remove_solvent Remove Solvent (e.g., Evaporation, Spray Drying) mix->remove_solvent solid_dispersion Solid Dispersion (Enhanced Solubility) remove_solvent->solid_dispersion

Caption: Experimental workflow for preparing a solid dispersion to enhance the solubility of a euscaphic acid derivative.

decision_tree cluster_screening Initial Screening cluster_advanced Advanced Formulation cluster_outcome Outcome start Solubility Issue with Euscaphic Acid Derivative ph_adjustment pH Adjustment start->ph_adjustment Is the compound ionizable? cosolvents Co-solvents start->cosolvents Simple formulation needed? solid_dispersion Solid Dispersion ph_adjustment->solid_dispersion Inadequate improvement cyclodextrin Cyclodextrin Complexation ph_adjustment->cyclodextrin Inadequate improvement nanoparticles Nanoparticle Formulation ph_adjustment->nanoparticles Inadequate improvement cosolvents->solid_dispersion Inadequate improvement cosolvents->cyclodextrin Inadequate improvement cosolvents->nanoparticles Inadequate improvement success Improved Aqueous Solubility solid_dispersion->success cyclodextrin->success nanoparticles->success

Caption: Decision tree for selecting a suitable solubility enhancement technique for euscaphic acid derivatives.

signaling_pathway_impact cluster_compound Compound cluster_solubility Solubility cluster_cellular_interaction Cellular Interaction cluster_downstream Downstream Effects compound_added Euscaphic Acid Derivative Added to Media poor_solubility Poor Aqueous Solubility compound_added->poor_solubility precipitation Precipitation/ Aggregation poor_solubility->precipitation low_concentration Low Effective Concentration precipitation->low_concentration target_interaction Interaction with Cellular Target low_concentration->target_interaction signaling_pathway Modulation of Signaling Pathway target_interaction->signaling_pathway biological_response Inaccurate Biological Response Measurement signaling_pathway->biological_response

Caption: Impact of poor solubility on the investigation of signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of Euscaphic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the oral bioavailability of euscaphic acid in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of euscaphic acid?

A1: Euscaphic acid, a pentacyclic triterpenoid (B12794562), faces several challenges that limit its oral bioavailability. The primary obstacles include low aqueous solubility, which restricts its dissolution in gastrointestinal fluids, and potential efflux by transporters like P-glycoprotein (P-gp) in the intestinal epithelium. Evidence from in vitro studies suggests that euscaphic acid is a substrate of P-gp, which actively pumps the compound out of intestinal cells, thereby reducing its net absorption.

Q2: What are the primary strategies to improve the oral bioavailability of euscaphic acid?

A2: The key strategies to enhance the oral bioavailability of euscaphic acid and structurally similar compounds revolve around two main principles: increasing its solubility and dissolution rate, and overcoming efflux transport. Commonly explored approaches include:

  • Co-administration with P-glycoprotein (P-gp) inhibitors: Compounds like verapamil (B1683045) can inhibit the P-gp efflux pump, leading to increased intracellular concentration and enhanced absorption of P-gp substrates.

  • Advanced Formulation Strategies:

    • Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like euscaphic acid in the gastrointestinal tract.

    • Nanoparticle Formulations: Encapsulating euscaphic acid into nanoparticles, such as solid lipid nanoparticles (SLNs), increases the surface area for dissolution and can enhance absorption.

    • Cyclodextrin (B1172386) Inclusion Complexes: Complexation with cyclodextrins can significantly improve the aqueous solubility and dissolution rate of poorly soluble compounds.

    • Co-amorphous Systems: Creating a co-amorphous formulation with another molecule, such as piperine (B192125), can enhance solubility, permeability, and inhibit metabolic enzymes.

Q3: Which animal models are appropriate for studying the oral bioavailability of euscaphic acid?

A3: Rodent models are commonly employed for initial pharmacokinetic and bioavailability studies of compounds like euscaphic acid due to their well-characterized physiology, cost-effectiveness, and ease of handling. Sprague-Dawley or Wistar rats are frequently used for these types of studies. Mice can also be utilized, particularly for initial screening or when working with transgenic models.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of Euscaphic Acid After Oral Administration

Possible Cause 1: Poor Aqueous Solubility and Dissolution

  • Troubleshooting Tip: Enhance the solubility of euscaphic acid through formulation strategies.

    • Action: Prepare a formulation of euscaphic acid, such as a suspension in a vehicle containing solubilizing agents, a solid lipid nanoparticle formulation, or a cyclodextrin inclusion complex.

    • Example Formulation for a Suspension: A suspended solution for oral and intraperitoneal injection can be prepared by dissolving euscaphic acid in DMSO to create a stock solution, then adding PEG300, Tween-80, and saline.[1]

Possible Cause 2: P-glycoprotein (P-gp) Mediated Efflux

  • Troubleshooting Tip: Co-administer euscaphic acid with a known P-gp inhibitor.

    • Action: In your animal model, pre-treat the animals with a P-gp inhibitor like verapamil before oral administration of euscaphic acid.

    • Evidence (from a similar compound): In a study with rotundic acid, another pentacyclic triterpenoid, co-administration with verapamil (25 and 50 mg/kg) in rats significantly increased the area under the curve (AUC) and decreased oral clearance.[2][3]

Issue 2: Difficulty in Quantifying Euscaphic Acid in Plasma Samples

Possible Cause: Low Analyte Concentration and Matrix Effects in Mass Spectrometry

  • Troubleshooting Tip: Optimize the bioanalytical method for higher sensitivity and reduced matrix interference.

    • Action: Develop and validate a sensitive LC-MS/MS method for the quantification of euscaphic acid in plasma. Optimization of mobile phase additives, such as using a very low concentration of formic acid (e.g., 0.1-0.2‰), can significantly enhance signal intensity and overcome matrix effects.[4] A robust internal standard, such as ursolic acid, should be used for accurate quantification.[4]

Data Presentation: Enhancing Bioavailability of Triterpenoids

The following tables summarize quantitative data from studies on compounds structurally similar to euscaphic acid, demonstrating the potential impact of different bioavailability enhancement strategies.

Table 1: Effect of P-gp Inhibitor (Verapamil) on the Pharmacokinetics of Rotundic Acid in Rats (Oral Administration)

Treatment Group (n=6)Dose of Rotundic AcidDose of VerapamilCmax (ng/mL)AUC₀₋∞ (ng·h/mL)Relative Bioavailability Increase
Control10 mg/kg-125 ± 21.3432 ± 64.2-
Verapamil Co-administration10 mg/kg25 mg/kg189 ± 33.7539 ± 53.6~1.25-fold
Verapamil Co-administration10 mg/kg50 mg/kg256 ± 45.8836 ± 116~1.94-fold

Data adapted from a study on rotundic acid, a structurally similar pentacyclic triterpenoid acid.[2][3]

Table 2: Effect of Formulation Strategies on the Pharmacokinetics of Ursolic Acid in Rats (Oral Administration)

FormulationDose of Ursolic AcidCmax (μg/mL)AUC₀₋t (μg·h/mL)Relative Bioavailability Increase
Raw Ursolic Acid Suspension100 mg/kg0.18 ± 0.040.76 ± 0.21-
Ursolic Acid Nanoparticles (with TPGS1000)100 mg/kg0.95 ± 0.184.89 ± 0.97~6.4-fold
Co-amorphous Ursolic Acid with Piperine100 mg/kgNot ReportedNot Reported (AUC₀₋∞ increased 5.8-fold vs. free UA)5.8-fold

Data adapted from studies on ursolic acid, a structurally similar pentacyclic triterpenoid.[5][6]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize rats for at least one week with free access to standard chow and water.

  • Grouping: Divide rats into experimental groups (n=6 per group), for example:

    • Group 1: Euscaphic acid suspension (Control)

    • Group 2: Euscaphic acid formulation (e.g., SLNs, cyclodextrin complex)

    • Group 3: Euscaphic acid suspension with P-gp inhibitor co-administration.

  • Dosing:

    • Fast rats overnight (12 hours) prior to dosing, with free access to water.

    • For the P-gp inhibitor group, administer verapamil (e.g., 25 mg/kg, orally) 30-60 minutes before euscaphic acid.

    • Administer the respective euscaphic acid formulations orally via gavage at a predetermined dose (e.g., 50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Processing and Analysis:

    • Store plasma samples at -80°C until analysis.

    • Prepare plasma samples for analysis by protein precipitation with acetonitrile.

    • Quantify euscaphic acid concentrations in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral clearance (CL/F) using appropriate software.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure the integrity of the tight junctions.

    • Optionally, assess the permeability of a paracellular marker like Lucifer yellow.

  • Transport Studies:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • To study apical to basolateral (A-B) transport (absorptive direction), add the euscaphic acid solution (with or without inhibitors) to the apical chamber and fresh transport buffer to the basolateral chamber.

    • To study basolateral to apical (B-A) transport (efflux direction), add the euscaphic acid solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis:

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Quantify the concentration of euscaphic acid in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.

Visualizations

G cluster_formulation Formulation Strategies cluster_absorption Intestinal Absorption Euscaphic Acid Euscaphic Acid SLN Solid Lipid Nanoparticles Euscaphic Acid->SLN CD_Complex Cyclodextrin Complex Euscaphic Acid->CD_Complex Co-amorphous Co-amorphous System Euscaphic Acid->Co-amorphous GI_Lumen GI Lumen SLN->GI_Lumen Increased Dissolution CD_Complex->GI_Lumen Increased Solubility Co-amorphous->GI_Lumen Enhanced Solubility Enterocyte Enterocyte GI_Lumen->Enterocyte Passive Diffusion Enterocyte->GI_Lumen P-gp Efflux Bloodstream Bloodstream Enterocyte->Bloodstream Absorption Verapamil Verapamil Verapamil->Enterocyte Inhibits P-gp

Caption: Strategies to enhance euscaphic acid bioavailability.

G Start Start Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Start->Animal_Acclimatization Grouping Divide into Groups (Control, Formulation, Co-administration) Animal_Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Dosing Oral Gavage Administration Fasting->Dosing Blood_Sampling Serial Blood Sampling (pre-defined time points) Dosing->Blood_Sampling Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Sample_Analysis LC-MS/MS Quantification Sample_Storage->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Sample_Analysis->PK_Analysis End End PK_Analysis->End

Caption: In vivo pharmacokinetic study workflow.

References

Avoiding degradation of triterpenoid acids during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triterpenoid (B12794562) Acid Extraction

Welcome to the technical support center for triterpenoid acid extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols, ensuring the stability and purity of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of triterpenoid acids during extraction?

A1: Triterpenoid acid degradation is primarily influenced by several factors:

  • High Temperatures: Many triterpenoids are heat-sensitive. Elevated temperatures, especially above 60°C, can destroy the molecular structure of the five rings, leading to oxidation, isomerization, or complete degradation of the compounds.[1]

  • pH Extremes: The stability of triterpenoid acids can be pH-dependent. An aqueous alcoholic solution of some triterpenoid extracts was found to be stable at pH 5.8 and 7.0 but unstable at a pH of 8.2.[2] Acidic conditions, such as the use of methanol (B129727) with a small amount of hydrochloric or formic acid, can prevent the oxidation of some phenolic compounds that may be co-extracted.[3]

  • Extended Extraction Times: Prolonged exposure to extraction conditions, even at milder temperatures, can lead to degradation. For example, long ultrasonic or microwave irradiation times may alter the structure and stability of some triterpenoids.[4][5]

  • Light Exposure: Some bioactive compounds are sensitive to light. It is recommended to store extracts in containers protected from light to prevent degradation.[2]

  • Enzymatic Activity: If the plant material is not properly handled or dried, endogenous enzymes can degrade triterpenoids. Proper inactivation of enzymes before extraction is crucial.

  • Oxidation: The presence of oxygen can lead to the oxidation of triterpenoids, especially when combined with high temperatures or light.

Q2: How does the choice of solvent affect the stability and yield of triterpenoid acids?

A2: The solvent system is critical for both yield and stability.

  • Polarity: Triterpenoid acids have varying polarities. Often, a binary solvent system, such as an ethanol-water or methanol-water mixture, provides the best results. Aqueous ethanol (B145695) is often better than absolute ethanol because the water helps swell the plant matrix, improving mass transfer.[6] For instance, a 90% methanol-water mixture yielded a higher amount of total triterpenes from Centella asiatica than 100% methanol.[7]

  • Solvent Purity: Impurities in the solvent can react with the target compounds. Using high-purity (e.g., HPLC grade) solvents is recommended.

  • Potential for Degradation: Some solvents can promote degradation. For example, while acidic solvents can prevent oxidation, they might cause hydrolysis of glycosidic triterpenoids if not carefully controlled.

Q3: Which extraction techniques are recommended to minimize degradation?

A3: Modern extraction techniques are often preferred over traditional methods like Soxhlet or heat reflux extraction, which use high heat for extended periods.[6]

  • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing extraction efficiency at lower temperatures and shorter times, thus minimizing thermal degradation.[4][7]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction. While it involves heat, the extraction times are significantly shorter (often just a few minutes), which can reduce the overall thermal stress on the compounds.[5][8]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2 is an excellent method for extracting thermolabile compounds as it is performed at relatively low temperatures. However, the polarity of CO2 may need to be modified with a co-solvent for efficient extraction of more polar triterpenoid acids.

  • Enzyme-Assisted Extraction (EAE): This technique uses enzymes like cellulase (B1617823) to break down the plant cell wall, allowing for extraction under very mild temperature and pH conditions, making it highly effective at preserving compound integrity.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Triterpenoid Acids Thermal Degradation: Extraction temperature is too high or duration is too long.Switch to a non-thermal or rapid extraction method like Ultrasound-Assisted Extraction (UAE) at a controlled low temperature (e.g., 30-50°C) or Microwave-Assisted Extraction (MAE) with a short duration (e.g., 2-5 minutes).[4][5]
Inefficient Cell Lysis: The solvent is not effectively penetrating the plant matrix to release the compounds.If using maceration, consider pre-treatment with enzymes (EAE) to degrade cell walls.[9] For UAE or MAE, ensure the plant material is finely powdered to increase surface area.
Incorrect Solvent Polarity: The solvent may not be optimal for solubilizing the target triterpenoid acids.Optimize the solvent system. Experiment with different ratios of ethanol/methanol and water (e.g., 70%, 80%, 90%).[6][7] A 9:1 methanol-to-water ratio was found to be effective for some triterpenes.[7]
Presence of Impurities or Degradation Products in Final Extract Oxidation: Compounds are degrading due to exposure to air, especially at elevated temperatures.Perform extraction under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants to the extraction solvent if compatible with the downstream application.
pH-Induced Degradation: The pH of the extraction medium is causing instability or isomerization.Buffer the extraction solvent to a neutral or slightly acidic pH (e.g., pH 5.8-7.0), where triterpenoids have shown stability.[2] Avoid strongly alkaline conditions.
Co-extraction of Unwanted Compounds: High solvent-to-solid ratios or harsh methods are pulling in excessive impurities.Optimize the solid-to-liquid ratio; a higher ratio doesn't always mean better yield and can increase impurities.[4] Follow up with a purification step using macroporous resins.[11]
Inconsistent Results Between Batches Variability in Plant Material: Different batches of plant material have varying moisture content or triterpenoid concentrations.Standardize the pre-processing of plant material. Ensure consistent drying methods and particle size. Always run a standard with your analysis.
Fluctuations in Extraction Parameters: Minor changes in temperature, time, or power (for UAE/MAE) are affecting outcomes.Precisely control and monitor all extraction parameters. Use equipment with reliable temperature and power controls. Calibrate instruments regularly.

Quantitative Data Summary

The following table summarizes optimal conditions from various studies, highlighting how different methods and parameters affect the yield of triterpenoid acids.

Extraction MethodPlant SourceTarget Compound(s)Optimal ConditionsYieldReference
Ultrasound-Assisted Extraction (UAE) Loquat PeelTotal Triterpenoids71% Ethanol, 45 min, 160 W, 30°C, 1:10 solid-liquid ratio13.92 ± 0.20 mg/g[4]
UAE Chaenomeles speciosa LeavesTotal Triterpenoids93% Ethanol, 30 min, 390 W, 70°C, 1:25 solid-liquid ratio36.77 ± 0.40 mg/g[12]
Microwave-Assisted Extraction (MAE) Abelmoschus sagittifolius RootsTotal Terpenoids400 W, 2 min, 50 mL/g solid-liquid ratio, 20% water in NADES90 ± 1 mg UA/g dw[5]
UAE-MAE Hybrid Corni FructusTotal Triterpenoid AcidsOptimized via RSM281.24 mg/g (after purification)[13]
Enzyme-Assisted Extraction (EAE) Rubus alceaefolius LeavesTotal Triterpenoids2.5% Viscozyme L, 120 min, 50°C, 1:35 solid-solvent ratio231.45 mg UA/g[9]

Experimental Protocols

Protocol: Low-Temperature Ultrasound-Assisted Extraction (UAE)

This protocol is designed to maximize the extraction of triterpenoid acids while minimizing thermal degradation.

  • Preparation of Material:

    • Dry the plant material at a low temperature (e.g., 40°C) until constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction Setup:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of the optimized extraction solvent (e.g., 71% ethanol in water), creating a 1:10 solid-to-liquid ratio.[4]

    • Place the flask into an ultrasonic bath equipped with a temperature controller.

  • Ultrasonication:

    • Set the temperature of the ultrasonic bath to 30°C.[4] Ensure the temperature is monitored throughout the process.

    • Set the ultrasonic power to 160 W and the frequency to 40 kHz.

    • Begin sonication and run for 45 minutes.[4] Ensure the flask is adequately submerged.

  • Sample Recovery:

    • After extraction, remove the flask from the bath.

    • Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.

    • Wash the solid residue with a small amount of fresh solvent (e.g., 20 mL) to recover any remaining extract.

    • Combine the filtrates.

  • Solvent Removal and Storage:

    • Remove the solvent from the combined filtrate using a rotary evaporator under reduced pressure at a low temperature (<40°C).

    • Dry the resulting crude extract in a vacuum oven to remove any residual moisture.

    • Store the final dried extract in a sealed, airtight container, protected from light at 4°C to prevent degradation.[2]

Visualizations

Logical Workflow for Degradation Troubleshooting

This diagram outlines a systematic approach to identifying and solving issues related to triterpenoid acid degradation during extraction.

G start Start: Low Yield or Impure Extract check_temp Is Extraction Temperature > 60°C? start->check_temp reduce_temp Action: Lower Temp (30-50°C) or Use Non-Thermal Method (UAE) check_temp->reduce_temp Yes check_time Is Extraction Time Prolonged (>60 min)? check_temp->check_time No reduce_temp->check_time reduce_time Action: Shorten Duration (e.g., MAE for <10 min) check_time->reduce_time Yes check_ph Is pH Alkaline or Highly Acidic? check_time->check_ph No reduce_time->check_ph adjust_ph Action: Use Buffered Solvent (pH 5.8 - 7.0) check_ph->adjust_ph Yes check_solvent Is Solvent Optimized? check_ph->check_solvent No adjust_ph->check_solvent optimize_solvent Action: Test Binary Solvents (e.g., 70-90% Ethanol) check_solvent->optimize_solvent No end_good Result: Improved Yield & Purity check_solvent->end_good Yes optimize_solvent->end_good

Caption: Troubleshooting workflow for triterpenoid acid degradation.

Key Factors Causing Triterpenoid Acid Degradation

This diagram illustrates the primary environmental and process factors that can lead to the degradation of triterpenoid acids.

G cluster_main TA Triterpenoid Acid (Stable State) Heat High Temperature (>60°C) pH pH Extremes (<4 or >8) Time Prolonged Exposure Light UV/Light Exposure Enzymes Enzymatic Activity Degraded Degraded Products (Loss of Activity) Heat->Degraded Oxidation, Isomerization pH->Degraded Hydrolysis, Rearrangement Time->Degraded Increased Degradation Risk Light->Degraded Photodegradation Enzymes->Degraded Metabolic Breakdown

Caption: Key factors leading to triterpenoid acid degradation.

References

Technical Support Center: LC-MS/MS Signal Suppression in Euscaphic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address LC-MS/MS signal suppression effects encountered during the analysis of euscaphic acid.

Frequently Asked Questions (FAQs)

Q1: What is LC-MS/MS signal suppression and why is it a concern for euscaphic acid analysis?

A1: Signal suppression, a type of matrix effect, is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) where the signal intensity of the target analyte, such as euscaphic acid, is reduced.[1][2] This occurs when co-eluting components from the sample matrix compete with the analyte for ionization in the MS source, leading to a decreased number of analyte ions reaching the detector.[3][4] This is a significant concern as it can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses, potentially leading to underestimation of the euscaphic acid concentration in a sample.[1][5]

Q2: What are the common causes of signal suppression?

A2: Signal suppression is primarily caused by endogenous and exogenous components in the sample matrix that co-elute with the analyte and interfere with the ionization process.[1][3] Common culprits include:

  • Phospholipids: Abundant in biological matrices like plasma and serum.[4][6]

  • Salts and Buffers: Non-volatile salts can accumulate in the ion source, hindering efficient ionization.[7]

  • Co-administered Drugs and Metabolites: These can have similar chromatographic behavior to euscaphic acid and interfere with its ionization.

  • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can cause signal suppression.[7]

Q3: How can I determine if my euscaphic acid analysis is affected by signal suppression?

A3: The most direct method to identify and characterize signal suppression is the post-column infusion experiment .[2][4] This technique involves infusing a constant flow of a pure euscaphic acid standard solution directly into the mass spectrometer, after the LC column. A blank matrix sample is then injected onto the column. A decrease in the stable baseline signal at the retention time of euscaphic acid indicates that components from the matrix are eluting and causing suppression.[2][8]

Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?

A4: Electrospray ionization (ESI) is generally more prone to signal suppression than atmospheric pressure chemical ionization (APCI).[3] This is due to the ESI mechanism, which relies on the formation of charged droplets and is more easily affected by competition for charge and surface activity within the droplets. Euscaphic acid analysis is often performed using ESI in negative ion mode.[9][10]

Q5: Can a stable isotope-labeled internal standard (SIL-IS) eliminate signal suppression?

A5: A SIL-IS does not eliminate the phenomenon of signal suppression itself, but it is the most effective tool to compensate for its effects.[1][5] Since a SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of suppression or enhancement.[1][11][12] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[1] However, it's crucial to ensure the SIL-IS does not have chromatographic shifts, which can sometimes occur with deuterium (B1214612) labeling.[13][14]

Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve common issues related to signal suppression in euscaphic acid analysis.

Problem 1: Low or inconsistent signal intensity for euscaphic acid.

  • Question: My euscaphic acid peak area is highly variable or lower than expected between injections of samples prepared from a biological matrix. What should I do?

  • Answer: This is a classic symptom of matrix-induced ion suppression. Follow these steps to diagnose and mitigate the issue:

    • Confirm MS Performance: Directly infuse a standard solution of euscaphic acid into the mass spectrometer to ensure the instrument is performing optimally without the LC system.[15] If the signal is stable and strong, the issue likely originates from the sample matrix or chromatography.[15]

    • Perform a Post-Column Infusion Experiment: As detailed in FAQ #3, this will confirm if co-eluting matrix components are causing suppression at the retention time of euscaphic acid.[2][4]

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]

      • Protein Precipitation (PPT): While fast, PPT is often insufficient for removing phospholipids. If you are using a simple protein crash (e.g., with acetonitrile), consider a more selective method.[4]

      • Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT by partitioning euscaphic acid into a solvent immiscible with the sample matrix.

      • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for removing salts, phospholipids, and other interferences, significantly reducing matrix effects.[1][4]

    • Improve Chromatographic Separation: Modify your LC method to separate euscaphic acid from the suppression zone identified in the post-column infusion experiment.[1][5]

      • Adjust the gradient profile.

      • Try a different column chemistry (e.g., a column with a different stationary phase).

      • Employ a divert valve to send the highly unretained, salt-heavy portion of the injection to waste instead of the MS source.[16]

Problem 2: The analytical method works well for standards in solvent but fails for matrix samples.

  • Question: My calibration curve is linear and reproducible when prepared in a pure solvent, but accuracy and precision are poor for quality control (QC) samples prepared in plasma. Why?

  • Answer: This discrepancy strongly indicates the presence of a significant matrix effect. The matrix components in the plasma QCs are suppressing the ionization of euscaphic acid, while the solvent standards are unaffected.

    • Quantify the Matrix Effect: Prepare two sets of samples. In set A, spike a known concentration of euscaphic acid into a pure solvent. In set B, spike the same concentration into the supernatant of an extracted blank matrix sample. The matrix effect (%) can be calculated as: (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100. A positive value indicates suppression.

    • Implement a Better Internal Standard Strategy:

      • Analog Internal Standard: If a SIL-IS for euscaphic acid is not available, a structural analog (like ursolic acid, which has been used in published methods) can be employed.[9][10] However, analogs may not perfectly co-elute or experience the exact same degree of suppression.

      • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A ¹³C or ¹⁵N-labeled euscaphic acid will have nearly identical chromatographic and ionization behavior, providing the best compensation for signal suppression.[12][17]

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your unknown samples (e.g., blank rat plasma).[1] This ensures that the standards and samples experience similar matrix effects, improving accuracy.

Data Presentation

Table 1: Common Sources of Ion Suppression in Bioanalysis

Source of InterferenceOriginCommon Mitigation Strategy
Phospholipids Cell membranes in biological fluids (plasma, serum)Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)
Salts (e.g., phosphate, sodium) Buffers from sample collection tubes or mobile phaseUse volatile buffers (e.g., ammonium (B1175870) formate), divert valve, SPE
Detergents/Polymers Sample preparation reagents, contamination from labwareUse high-purity reagents, proper cleaning of labware
Co-dosed Medications Exogenous compounds in clinical samplesChromatographic separation, specific SPE sorbents
Mobile Phase Additives (non-volatile) LC mobile phase preparationUse volatile additives like formic acid or ammonium hydroxide

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

  • Objective: To identify retention time regions where co-eluting matrix components suppress the euscaphic acid signal.

  • Materials:

    • LC-MS/MS system

    • Syringe pump

    • T-connector

    • Euscaphic acid standard solution (e.g., 100 ng/mL in 50:50 methanol:water)

    • Extracted blank matrix samples (e.g., plasma processed by protein precipitation)

  • Procedure:

    • Set up the LC system with the analytical column and mobile phases used for the euscaphic acid assay.

    • Connect the outlet of the LC column to one inlet of the T-connector.

    • Connect the syringe pump, containing the euscaphic acid standard, to the other inlet of the T-connector.

    • Connect the outlet of the T-connector to the MS ion source.[15]

    • Begin infusing the euscaphic acid standard at a low, constant flow rate (e.g., 10 µL/min) and start MS data acquisition, monitoring the specific MRM transition for euscaphic acid (e.g., m/z 487.4 → 469.3).[9][10] A stable signal baseline should be observed.[4]

    • Once the baseline is stable, inject the extracted blank matrix sample onto the LC column and run the intended chromatographic gradient.

    • Monitor the infused baseline signal. Any significant drop in the signal indicates a region of ion suppression.[2] The retention time of this drop can be correlated with the elution of matrix interferences.

Visualizations

IonSuppressionMechanism Mechanism of Ion Suppression in the ESI Source Analyte Euscaphic Acid Droplet Charged Droplet Analyte->Droplet Co-elute Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Detector Detector Signal Droplet->Detector Analyte Ions (Reduced) Droplet->Detector Matrix Ions (Competing)

Caption: The process of ion suppression within the ESI source.

TroubleshootingWorkflow Start Inconsistent or Low Euscaphic Acid Signal CheckMS Check MS Performance (Direct Infusion) Start->CheckMS PostColumn Perform Post-Column Infusion Experiment CheckMS->PostColumn MS OK MS_Issue Troubleshoot MS (Source Cleaning, etc.) CheckMS->MS_Issue MS Issue SuppressionPresent Ion Suppression Confirmed? PostColumn->SuppressionPresent OptimizeSamplePrep Optimize Sample Prep (e.g., use SPE) SuppressionPresent->OptimizeSamplePrep Yes NoSuppression Investigate Other Causes (Sample Degradation, etc.) SuppressionPresent->NoSuppression No OptimizeLC Optimize LC Separation OptimizeSamplePrep->OptimizeLC ImplementIS Implement SIL-IS or Matrix-Matched Calibrators OptimizeLC->ImplementIS Revalidate Re-evaluate Method Performance ImplementIS->Revalidate

Caption: A decision tree for troubleshooting signal suppression.

// Invisible edges for ordering edge [style=invis]; LC -> SyringePump; MS -> StartInfusion; }

Caption: Workflow for the post-column infusion experiment.

References

Refining cell-based assays for consistent results with 2,3-O-Isopropylidenyl euscaphic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing 2,3-O-Isopropylidenyl euscaphic acid in cell-based assays. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure consistent and reliable results.

Section 1: Frequently Asked Questions - Compound Handling and Preparation

Q1: How should I dissolve this compound for my experiments?

A1: Due to its triterpenoid (B12794562) structure, this compound has low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent. Euscaphic acid, the parent compound, is soluble in DMSO, methanol, chloroform, and acetone[1][2]. For cell-based assays, DMSO is the most common choice.

  • Step 1: Prepare a 10-50 mM stock solution in 100% DMSO.

  • Step 2: Warm the solution gently (e.g., 37°C water bath) and vortex to ensure it is fully dissolved.

  • Step 3: For the working solution, dilute the DMSO stock in your cell culture medium. The final concentration of DMSO in the medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q2: How should the compound be stored?

A2: The solid compound should be stored desiccated at -20°C[1]. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The parent compound, euscaphic acid, is stable for at least 4 years under these conditions[2].

Q3: I am observing precipitation after diluting the stock solution in my cell culture medium. What should I do?

A3: Precipitation is a common issue with hydrophobic compounds. Here are several steps to troubleshoot:

  • Reduce Working Concentration: You may be exceeding the compound's solubility limit in the aqueous medium. Try using a lower final concentration.

  • Increase Serum Concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help solubilize the compound.

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.

  • Vortex Immediately: Add the DMSO stock to the medium dropwise while vortexing to ensure rapid dispersal.

Section 2: Frequently Asked Questions - Assay Design and Optimization

Q1: Which cell viability or cytotoxicity assay is best for this compound?

A1: Triterpenoid compounds, including euscaphic acid derivatives, can interfere with common cell viability assays that rely on tetrazolium salt reduction (e.g., MTT, XTT, WST-1). These compounds have inherent reducing capabilities and can directly convert the tetrazolium dye to its colored formazan (B1609692) product, leading to a false-positive signal (artificially high cell viability)[3].

It is strongly recommended to use assays that measure different cellular parameters.

Assay Type Principle Pros Cons Recommendation
Tetrazolium-Based (MTT, XTT) Measures metabolic activity via dehydrogenase reduction[3].Inexpensive, widely used.Prone to interference from reducing compounds like triterpenoids[3].Not Recommended
Sulforhodamine B (SRB) Assay Measures total cellular protein content, an indicator of cell mass[3].Unaffected by compound's reducing potential, stable endpoint.Requires a fixation step.Highly Recommended
ATP-Based (e.g., CellTiter-Glo®) Quantifies ATP, a marker of metabolically active cells[3].High sensitivity, simple "add-mix-read" protocol.Can be more expensive, enzyme activity may be affected by some compounds.Recommended Alternative

Q2: What is the known mechanism of action for this compound?

A2: While research on the specific 2,3-O-Isopropylidenyl derivative is ongoing, it has been identified as a cell cycle inhibitor that acts at the G0/G1 phase[4][5]. The parent compound, euscaphic acid, is known to inhibit the proliferation of cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway[2][6][7]. It also exhibits anti-inflammatory effects by inhibiting the TLR4-mediated NF-κB pathway[8].

Q3: What are typical effective concentrations for this class of compounds?

A3: For the parent compound, euscaphic acid, concentrations between 5 and 10 µg/mL have been shown to inhibit the proliferation of certain nasopharyngeal carcinoma cells[2]. IC50 values for inhibiting specific enzymes like acetylcholinesterase and α-glucosidase are reported to be 35.9 µM and 24.9 µM, respectively[2]. It is crucial to perform a dose-response experiment starting with a broad range (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and assay.

Section 3: Troubleshooting Guide

Problem: High background signal in "compound-only" control wells using an MTT assay.

  • Cause: This confirms direct chemical reduction of the tetrazolium salt by the compound, a known issue with triterpenoids[3]. Your results are likely not reflecting true cell viability.

  • Solution: Switch to a non-reductive assay method like the SRB assay or an ATP-based luminescent assay[3]. A detailed protocol for the SRB assay is provided below.

Problem: My results are not reproducible between experiments.

  • Cause: Poor reproducibility can stem from several factors, including inconsistent cell seeding, variations in compound preparation, or edge effects in the microplate[9].

  • Solution:

    • Cell Seeding: Ensure a homogenous single-cell suspension before plating and allow cells to adhere and resume logarithmic growth (typically 18-24 hours) before adding the compound.

    • Compound Preparation: Prepare a fresh dilution of the compound from a frozen stock aliquot for each experiment. Avoid using previously diluted compound that has been stored.

    • Plate Layout: Avoid using the outermost wells of the microplate, as they are most susceptible to evaporation and temperature fluctuations, a phenomenon known as the "edge effect." Fill these wells with sterile PBS or medium.

Problem: The compound shows no effect, even at high concentrations.

  • Cause: This could be due to compound instability, precipitation, or resistance of the chosen cell line.

  • Solution:

    • Confirm Solubility: After adding the compound to the medium, visually inspect a sample under a microscope to check for precipitates.

    • Verify Activity: If possible, test the compound in a positive control cell line known to be sensitive to PI3K/AKT pathway inhibitors.

    • Increase Incubation Time: Some compounds require a longer duration to exert their effects. Consider extending the incubation period from 24 hours to 48 or 72 hours, ensuring your control cells do not become over-confluent.

Troubleshooting Workflow

G start Inconsistent or Unexpected Results q1 Are you using an MTT or XTT assay? start->q1 a1_yes YES q1->a1_yes Yes a1_no NO q1->a1_no No q2 Is there high background in compound-only wells? a1_yes->q2 q3 Is there high variability between replicates? a1_no->q3 a2_yes YES q2->a2_yes Yes a2_no NO q2->a2_no No sol1 Compound is likely interfering with the assay reagent. Switch to SRB or ATP-based assay. a2_yes->sol1 a2_no->q3 a3_yes YES q3->a3_yes Yes sol3 Check for compound precipitation. Verify cell line sensitivity. Increase incubation time. q3->sol3 No sol2 Review cell seeding protocol. Check for edge effects. Ensure consistent compound prep. a3_yes->sol2

Caption: A decision tree for troubleshooting common issues.

Section 4: Key Signaling Pathways and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway

Euscaphic acid, the parent compound, has been shown to suppress this critical pathway, which is often dysregulated in cancer and promotes cell proliferation, growth, and survival.[2][7] this compound likely acts in a similar manner.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits when active Compound 2,3-O-Isopropylidenyl Euscaphic Acid Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

General Experimental Workflow

G prep 1. Prepare Stock Solution (e.g., 20 mM in DMSO) treat 4. Prepare Serial Dilutions & Treat Cells prep->treat seed 2. Seed Cells in Microplate (e.g., 96-well) incubate1 3. Incubate 18-24h (Allow cells to attach) seed->incubate1 incubate1->treat incubate2 5. Incubate for Exposure Time (e.g., 24, 48, 72h) treat->incubate2 assay 6. Perform Cell Viability Assay (e.g., SRB Assay) incubate2->assay read 7. Read Plate (e.g., 510 nm absorbance) assay->read analyze 8. Analyze Data (Calculate IC50) read->analyze

Caption: A standard workflow for cell-based compound testing.

Section 5: Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol is for preparing a 20 mM stock solution of this compound (Molecular Weight: 544.76 g/mol ).

  • Materials:

    • This compound powder

    • Sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 5.45 mg of the compound and place it in a sterile microcentrifuge tube.

    • Add 500 µL of DMSO to the tube.

    • Warm the tube in a 37°C water bath for 5-10 minutes.

    • Vortex thoroughly until the powder is completely dissolved. This yields a 20 mM stock solution.

    • Prepare single-use aliquots (e.g., 20 µL) and store at -20°C.

  • Working Solution Preparation:

    • For a final concentration of 20 µM in 10 mL of medium, add 10 µL of the 20 mM stock solution to 10 mL of pre-warmed cell culture medium. This maintains a final DMSO concentration of 0.1%.

Property Value Source
Molecular Formula C33H52O6[5]
Molecular Weight 544.76 g/mol Calculated
Parent Compound M.W. 488.7 g/mol [10]
Appearance Solid[10]
Recommended Solvents DMSO, Methanol, Acetone[1][2]
Storage Temperature -20°C[2]
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay

This assay is recommended to avoid interference from the compound's chemical properties[3].

  • Cell Plating & Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.

    • Treat cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 48 hours).

  • Cell Fixation:

    • Gently remove the culture medium.

    • Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.

    • Incubate the plate at 4°C for 1 hour.

  • Washing:

    • Carefully wash the plate 5 times with slow-running tap water.

    • Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.

  • Destaining:

    • Quickly wash the plates 5 times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Reading:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

    • Read the absorbance at 510 nm on a microplate reader.

Protocol 3: Western Blot for p-AKT Analysis

This protocol can be used to verify the compound's effect on the PI3K/AKT pathway.

  • Cell Lysis:

    • Plate and treat cells with the compound for the desired time (e.g., 6-24 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with antibodies for total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to assess the specific reduction in phosphorylation.

References

Technical Support Center: Scaling Up the Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-O-Isopropylidenyl euscaphic acid. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key steps are provided.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting euscaphic acid to its 2,3-O-isopropylidenyl derivative?

A1: The primary purpose is to selectively protect the cis-diol at the C2 and C3 positions of the euscaphic acid molecule. This protection allows for subsequent chemical modifications at other reactive sites, such as the carboxylic acid or other hydroxyl groups, without interference from the 2,3-diol. The isopropylidene group is a robust protecting group that can be removed under specific acidic conditions.

Q2: What are the most common reagents and catalysts used for the synthesis of this compound?

A2: The most common method for acetonide protection of diols involves the use of acetone (B3395972) or a acetone equivalent like 2,2-dimethoxypropane (B42991) as the isopropylidene source.[1][2] An acid catalyst is typically required to facilitate the reaction. Commonly used catalysts include p-toluenesulfonic acid (p-TsOH), zinc chloride (ZnCl₂), or iodine.[1][2]

Q3: What are the expected challenges when scaling up this synthesis?

A3: Scaling up the synthesis can present challenges such as ensuring homogenous mixing of the reactants, maintaining consistent temperature control, and efficient removal of byproducts. Incomplete reactions or the formation of side products may become more pronounced at a larger scale. Purification of the final product can also be more challenging, potentially requiring large-scale chromatography.

Q4: How can I confirm the successful synthesis of this compound?

A4: Successful synthesis can be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation. Mass spectrometry (MS) can confirm the molecular weight of the product. Infrared (IR) spectroscopy can show the disappearance of the diol O-H stretch and the appearance of characteristic C-O stretches of the acetal.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no product formation 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of reagents (e.g., wet solvent or euscaphic acid).1. Use a fresh batch of catalyst. 2. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Ensure all reagents and solvents are anhydrous. Dry euscaphic acid under vacuum before use.
Formation of multiple products (observed by TLC) 1. Non-selective protection of other hydroxyl groups. 2. Formation of byproducts due to side reactions. 3. Degradation of the starting material or product.1. Use milder reaction conditions (e.g., lower temperature, less catalyst). 2. Optimize the stoichiometry of the reagents. An excess of the isopropylidene source can sometimes lead to side reactions. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the starting material is sensitive to oxidation.
Difficulty in purifying the product 1. Co-elution of the product with starting material or byproducts during column chromatography. 2. The product is an oil or amorphous solid that is difficult to crystallize.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. If crystallization is difficult, consider purification by preparative HPLC or attempting to form a crystalline derivative for characterization.
Product decomposes during workup or purification 1. The isopropylidene group is sensitive to strong acids.1. Neutralize the reaction mixture carefully before workup. Use a mild base like sodium bicarbonate. 2. Avoid using strongly acidic conditions during purification. If silica (B1680970) gel chromatography is used, consider using silica gel that has been neutralized with triethylamine (B128534).

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on established methods for the acetonide protection of diols.[1][2] Optimization may be required for specific batches of euscaphic acid and desired scale.

Materials:

  • Euscaphic acid

  • 2,2-dimethoxypropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • p-toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a solution of euscaphic acid (1.0 eq) in anhydrous DMF, add 2,2-dimethoxypropane (3.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding triethylamine to neutralize the acid.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Data Presentation
Parameter Typical Range/Value Notes
Reaction Time 2 - 24 hoursMonitor by TLC for completion.
Reaction Temperature Room Temperature to 70 °CHigher temperatures may be needed but can also lead to side products.[1]
Yield 70-90%Highly dependent on reaction conditions and purity of starting material.
Molar Ratio (Euscaphic Acid : 2,2-dimethoxypropane) 1 : 3-5An excess of the isopropylidene source is typically used.
Catalyst Loading (p-TsOH) 0.1 - 0.2 equivalentsCatalytic amounts are sufficient.

Visualizations

experimental_workflow start Start: Euscaphic Acid reagents Add 2,2-dimethoxypropane and p-TsOH in DMF start->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction quench Quench with Triethylamine reaction->quench workup Workup: - Remove DMF - CH2Cl2 extraction - Wash with NaHCO3 & Brine - Dry over Na2SO4 quench->workup purification Purification: Silica Gel Column Chromatography workup->purification product Product: 2,3-O-Isopropylidenyl Euscaphic Acid purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Reaction Issue low_yield Low or No Product start->low_yield multiple_products Multiple Products start->multiple_products purification_issue Purification Difficulty start->purification_issue check_reagents Check Reagent Quality (Anhydrous?) low_yield->check_reagents Possible Cause check_catalyst Check Catalyst Activity low_yield->check_catalyst Possible Cause optimize_conditions Optimize Temp/Time low_yield->optimize_conditions Solution milder_conditions Use Milder Conditions multiple_products->milder_conditions Solution optimize_stoichiometry Optimize Stoichiometry multiple_products->optimize_stoichiometry Solution optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography Solution neutralize_silica Neutralize Silica Gel purification_issue->neutralize_silica If decomposition occurs

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Euscaphic Acid and its Isopropylidenyl Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A Glimpse into the Anticancer Potential of Two Related Triterpenoids

In the ongoing search for novel anticancer agents from natural sources, triterpenoids have emerged as a promising class of compounds. This guide provides a comparative overview of the anticancer activities of euscaphic acid and its synthetic derivative, 2,3-O-Isopropylidenyl euscaphic acid. While direct comparative studies are currently unavailable in the published literature, this document synthesizes the existing data for each compound, offering insights into their individual mechanisms and potential therapeutic value for researchers, scientists, and drug development professionals.

Quantitative Data on Anticancer Activity

The following table summarizes the available quantitative data on the bioactivity of euscaphic acid and this compound. It is important to note the different experimental contexts, which preclude a direct comparison of potency.

CompoundAssay TypeCell Line(s)Measured EffectValue
Euscaphic Acid DNA Polymerase InhibitionCalf DNA polymerase α, Rat DNA polymerase βIC5061 µM (α), 108 µM (β)
Cell Proliferation/ApoptosisNasopharyngeal Carcinoma (CNE-1, C666-1)G1/S Phase Arrest, Apoptosis InductionNot Quantified (IC50)
This compound Cell Cycle InhibitionMurine tsFT210 cellsMinimum Inhibitory Concentration (MIC) for G0/G1 arrest183.8 µmol/L

Experimental Protocols

Euscaphic Acid: Inhibition of Proliferation and Induction of Apoptosis in Nasopharyngeal Carcinoma (NPC) Cells

Cell Culture and Treatment: Human nasopharyngeal carcinoma cell lines (CNE-1 and C666-1) and a normal nasopharyngeal epithelial cell line (NP69) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were treated with varying concentrations of euscaphic acid for specified durations.

Cell Viability Assay (MTT): Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates, treated with euscaphic acid, and incubated. Subsequently, MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. The absorbance was measured at 490 nm to determine cell viability.

Apoptosis Analysis (Flow Cytometry): Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment with euscaphic acid, cells were harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells were then analyzed by flow cytometry.

Cell Cycle Analysis (Flow Cytometry): Euscaphic acid-treated cells were harvested, washed, and fixed in 70% ethanol (B145695) overnight at 4°C. The fixed cells were then washed and stained with a solution containing PI and RNase A. The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.[1]

Western Blot Analysis: Protein expression levels of key components of the PI3K/AKT/mTOR signaling pathway (PI3K, p-AKT, p-mTOR), as well as apoptosis-related (Bax, caspase-3) and cell cycle regulatory proteins (p21, p27), were determined by Western blotting.[1]

This compound: Cell Cycle Inhibition Assay

Cell Culture and Synchronization: The mouse temperature-sensitive mutant cell line, tsFT210, was used. These cells can be arrested in the G0/G1 phase of the cell cycle at a non-permissive temperature.

Bioassay-Guided Fractionation: An alcoholic extract of the roots of Rubus aleaefolius was prepared and showed inhibitory activity on the cell cycle of tsFT210 cells. This extract was subjected to successive solvent extractions and chromatographic separations (silica gel column chromatography, preparative HPLC) to isolate the active compound, this compound.

Determination of Minimum Inhibitory Concentration (MIC): The isolated compound was tested for its ability to inhibit the cell cycle progression of asynchronously cultured tsFT210 cells. The MIC value represents the concentration at which the compound caused arrest in the G0/G1 phase.

Signaling Pathways and Mechanisms of Action

Euscaphic Acid: Targeting the PI3K/AKT/mTOR Pathway

Euscaphic acid has been shown to exert its anticancer effects in nasopharyngeal carcinoma by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers. By suppressing the phosphorylation of AKT and mTOR, euscaphic acid effectively halts the downstream signaling cascade that promotes cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis.[1]

PI3K_AKT_mTOR_Pathway cluster_0 Euscaphic Acid Inhibition cluster_1 Downstream Effects Euscaphic Acid Euscaphic Acid PI3K PI3K Euscaphic Acid->PI3K Inhibits AKT AKT PI3K->AKT Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibits mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Survival Survival mTOR->Survival Promotes

Caption: Euscaphic acid's mechanism of action via PI3K/AKT/mTOR pathway inhibition.

This compound: A G0/G1 Cell Cycle Inhibitor

The available research identifies this compound as an inhibitor of the mammalian cell cycle, specifically causing an arrest at the G0/G1 phase. The precise molecular targets and signaling pathways involved in this cell cycle arrest have not yet been elucidated. The workflow for its discovery involved a bioassay-guided isolation from a plant extract.

Experimental_Workflow Plant Extract Plant Extract Bioassay-Guided Fractionation Bioassay-Guided Fractionation Plant Extract->Bioassay-Guided Fractionation Isolated Compound Isolated Compound Bioassay-Guided Fractionation->Isolated Compound Cell Cycle Assay Cell Cycle Assay Isolated Compound->Cell Cycle Assay tsFT210 cells G0/G1 Arrest G0/G1 Arrest Cell Cycle Assay->G0/G1 Arrest

References

A Comparative Analysis of Euscaphic Acid and Ursolic Acid Derivatives: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Euscaphic acid (EA) and ursolic acid (UA) are naturally occurring pentacyclic triterpenoids that have garnered significant attention in the scientific community for their diverse pharmacological activities. While structurally similar, subtle differences in their chemical makeup, and more pronounced differences in their synthetic derivatives, lead to a range of biological effects. This guide provides an objective comparison of euscaphic acid and ursolic acid derivatives, focusing on their cytotoxic and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Efficacy

The following tables summarize the cytotoxic and anti-inflammatory activities of euscaphic acid, ursolic acid, and their derivatives, presenting key quantitative data for easy comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ values in µM)
Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Euscaphic Acid CNE-1Nasopharyngeal Carcinoma25.3[1]
HONE1Nasopharyngeal Carcinoma18.7[1]
Calf DNA polymerase α-61[2]
Rat DNA polymerase β-108[2]
Ursolic Acid HeLaCervical Cancer>10[3]
SMMC-7721Hepatocellular Carcinoma>10[3]
MDA-MB-231Breast Cancer>10[3]
Ursonic Acid (UA Derivative) HCT15Colon Cancer1.23[4]
A549Lung Cancer23.6[4]
H460Lung Cancer17.6[4]
JurkatLeukemia23.9[4]
K562Leukemia12[4]
HL60Leukemia12.8[4]
UA-Quinoline Derivative (79) MDA-MB-231Breast Cancer0.61 ± 0.07[3]
HeLaCervical Cancer0.36 ± 0.05[3]
SMMC-7721Hepatocellular Carcinoma12.49 ± 0.08[3]
UA-Carbazole Derivative (50) HepG2Hepatocellular Carcinoma1.26 ± 0.17[5]

Note: A lower IC₅₀ value indicates greater cytotoxic potency.

Table 2: Comparative Anti-inflammatory Activity

While direct IC₅₀ comparisons for anti-inflammatory activity are limited in the reviewed literature, the mechanisms and effects have been studied for both compounds.

CompoundModelKey FindingsReference
Euscaphic Acid LPS-stimulated RAW 264.7 macrophagesConcentration-dependent reduction of NO, PGE₂, TNF-α, and IL-1β. Inhibition of iNOS and COX-2 expression.
Atopic Dermatitis Mouse ModelAmeliorated skin inflammation and pruritus. Reduced expression of inflammatory cytokines.[6]
Ursolic Acid Activated T cells, B cells, and macrophagesInhibited activation, proliferation, and cytokine secretion (IL-2, IL-4, IL-6, IFN-γ, IL-1β, TNF-α).[7]
Animal and in vitro studies (Meta-analysis)Significantly reduced levels of IL-1β, IL-6, and TNF-α.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., euscaphic acid, ursolic acid derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Activity Assessment: Measurement of Nitric Oxide (NO) Production

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

  • Data Analysis: The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control group.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize key signaling pathways modulated by euscaphic acid and ursolic acid derivatives, as well as a typical experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Optional) cell_culture Cell Culture (e.g., Cancer cell lines, Macrophages) compound_treatment Treatment with Euscaphic/Ursolic Acid Derivatives cell_culture->compound_treatment cytotoxicity_assay Cytotoxicity Assay (MTT) compound_treatment->cytotoxicity_assay anti_inflammatory_assay Anti-inflammatory Assay (NO, Cytokine Measurement) compound_treatment->anti_inflammatory_assay data_analysis Data Analysis (IC50, Statistical Significance) cytotoxicity_assay->data_analysis western_blot Western Blot Analysis (Protein Expression) anti_inflammatory_assay->western_blot western_blot->data_analysis animal_model Animal Model (e.g., Tumor Xenograft, Inflammation Model) data_analysis->animal_model Promising Candidates drug_administration Drug Administration animal_model->drug_administration efficacy_assessment Efficacy Assessment (Tumor size, Inflammatory markers) drug_administration->efficacy_assessment toxicity_study Toxicity Study drug_administration->toxicity_study

Figure 1: A generalized experimental workflow for the evaluation of euscaphic acid and ursolic acid derivatives.

euscaphic_acid_pathway cluster_pi3k PI3K/AKT/mTOR Pathway (Anticancer) cluster_nfkb TLR4/NF-κB Pathway (Anti-inflammatory) EA Euscaphic Acid PI3K PI3K EA->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammatory_Genes activates transcription EA_nfkb Euscaphic Acid EA_nfkb->TRAF6 inhibits clustering

Figure 2: Signaling pathways modulated by Euscaphic Acid in anticancer and anti-inflammatory responses.

ursolic_acid_pathway cluster_apoptosis Intrinsic Apoptosis Pathway (Anticancer) cluster_inflammation Anti-inflammatory Pathways UA Ursolic Acid Derivatives Mitochondrion Mitochondrion UA->Mitochondrion induces release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Stimuli Inflammatory Stimuli ERK_JNK ERK/JNK Stimuli->ERK_JNK NFkB_AP1_NFAT NF-κB, AP-1, NF-AT ERK_JNK->NFkB_AP1_NFAT activate Inflammatory_Genes Inflammatory Gene Expression NFkB_AP1_NFAT->Inflammatory_Genes activate transcription UA_inflam Ursolic Acid UA_inflam->ERK_JNK inhibits phosphorylation UA_inflam->NFkB_AP1_NFAT suppresses activation

References

The Euscaphic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships of its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Euscaphic Acid and its Potential Derivatives in Anticancer, Anti-inflammatory, and Hypoglycemic Applications

Euscaphic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a promising scaffold in drug discovery, demonstrating a spectrum of biological activities. This guide provides a comprehensive comparison of the known bioactivities of euscaphic acid and explores the potential structure-activity relationships (SAR) of its analogs by drawing parallels with structurally similar and more extensively studied triterpenoids. This analysis is intended to guide researchers and drug development professionals in the rational design of novel euscaphic acid-based therapeutic agents.

Comparative Analysis of Biological Activity

While research on synthetic and semi-synthetic analogs of euscaphic acid is still in its nascent stages, existing data on the parent compound and related triterpenes provide valuable insights into the structural modifications that could enhance its therapeutic potential.

Anticancer Activity

Euscaphic acid has demonstrated notable cytotoxic effects against various cancer cell lines. Its mechanism of action in nasopharyngeal carcinoma has been linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival.

Table 1: Cytotoxic Activity of Euscaphic Acid and Structurally Related Triterpenoids

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Euscaphic Acid THP-1 (acute monocytic leukemia)3.21 ± 0.4[1]
A549 (lung adenocarcinoma)> 10[1]
MCF-7 (breast carcinoma)> 10[1]
Ursolic Acid Derivative (10b) HeLa (cervical cancer)Not specified[2]
Ursolic Acid Derivative (11b) HeLa (cervical cancer)Not specified[2]
Usnic Acid Derivative (2a) MCF-7 (breast cancer)~3[3]
PC-3 (prostate cancer)~3[3]
HeLa (cervical cancer)~1[3]
Usnic Acid Derivative (2b) MCF-7 (breast cancer)~3[3]
PC-3 (prostate cancer)~3[3]
HeLa (cervical cancer)~1[3]

Inferred Structure-Activity Relationship for Anticancer Activity:

Based on studies of related triterpenoids like ursolic acid, modifications at the C-3 and C-28 positions are crucial for enhancing cytotoxic activity.[2] For instance, the introduction of amino-containing moieties at these positions in ursolic acid has been shown to increase apoptotic induction and cell cycle arrest in cancer cells.[2] Similarly, for usnic acid, specific synthetic derivatives have demonstrated significantly lower IC50 values compared to the parent compound, indicating that targeted chemical modifications can substantially improve anticancer potency.[3] These findings suggest that similar modifications to the euscaphic acid backbone could yield more potent anticancer agents.

Anti-inflammatory Activity

Euscaphic acid exhibits anti-inflammatory properties, with studies indicating its ability to reduce the production of inflammatory mediators.[4]

Table 2: Anti-inflammatory Activity of Euscaphic Acid and Related Compounds

Compound/AnalogAssayIC50 (µM)Reference
Euscaphic Acid Analog (Compound 2) Nitric Oxide (NO) Production in RAW264.7 cells14.5[1]
Caffeic Acid Pro-inflammatory cytokine inhibition10[5]
5-Caffeoylquinic Acid (5-CQA) Pro-inflammatory cytokine inhibition25[5]

Inferred Structure-Activity Relationship for Anti-inflammatory Activity:

Research on other natural products provides clues for potential modifications to enhance the anti-inflammatory effects of euscaphic acid. For example, in caffeic acid derivatives, the core phenolic structure is critical for activity, with specific esterifications influencing the potency of pro-inflammatory cytokine inhibition.[5] This suggests that modifications to the hydroxyl and carboxylic acid groups on the euscaphic acid structure could modulate its anti-inflammatory profile.

Hypoglycemic Activity

Euscaphic acid has been identified as a hypoglycemic agent, demonstrating the ability to lower blood glucose levels in animal models.[6]

Table 3: Hypoglycemic Activity of Euscaphic Acid

CompoundModelDosageEffectReference
Euscaphic Acid Normoglycemic and alloxan-diabetic mice50 mg/kg (oral)Significant lowering of plasma glucose levels[6]

Inferred Structure-Activity Relationship for Hypoglycemic Activity:

While specific SAR studies on euscaphic acid analogs for hypoglycemic activity are lacking, research on other classes of natural compounds, such as iridoidal glycosides, has shown that the stereochemistry of hydroxyl groups can be essential for their biological activity.[7] This highlights the importance of the stereochemical configuration of the hydroxyl groups on the euscaphic acid backbone and suggests that modifications at these positions could significantly impact its hypoglycemic effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of euscaphic acid and its analogs.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (euscaphic acid and its analogs) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated wells to those in the LPS-stimulated control wells.

In Vivo Hypoglycemic Activity Assay

This assay evaluates the blood glucose-lowering effect of the compounds in an animal model of diabetes.

  • Animal Model: Diabetes is induced in mice (e.g., ICR or C57BL/6) by a single intraperitoneal injection of alloxan (B1665706) (e.g., 150 mg/kg). Mice with fasting blood glucose levels above 11.1 mmol/L are considered diabetic.

  • Compound Administration: The diabetic mice are randomly divided into groups and treated orally with the test compounds (e.g., 50 mg/kg), a positive control (e.g., gliclazide), or the vehicle (e.g., 0.5% CMC-Na) daily for a specified period (e.g., 7 days). A group of normoglycemic mice serves as a control.

  • Blood Glucose Measurement: Blood samples are collected from the tail vein at specific time points (e.g., 0, 2, 4, 6, and 8 hours after the last administration) and blood glucose levels are measured using a glucometer.

  • Data Analysis: The changes in blood glucose levels are compared between the treated groups and the diabetic control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the hypoglycemic effect.

Visualizing the Molecular Landscape

Understanding the signaling pathways and experimental processes is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key aspects of euscaphic acid research.

Euscaphic_Acid_Anticancer_Pathway Euscaphic_Acid Euscaphic Acid PI3K PI3K Euscaphic_Acid->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Anticancer signaling pathway of euscaphic acid.

Experimental_Workflow Synthesis Synthesis/Isolation of Euscaphic Acid Analogs In_Vitro In Vitro Screening Synthesis->In_Vitro Anticancer Anticancer Assays (e.g., MTT) In_Vitro->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) In_Vitro->Anti_inflammatory Hypoglycemic_vitro Hypoglycemic Assays (e.g., α-glucosidase inhibition) In_Vitro->Hypoglycemic_vitro Lead_Selection Lead Compound Selection Anticancer->Lead_Selection Anti_inflammatory->Lead_Selection Hypoglycemic_vitro->Lead_Selection In_Vivo In Vivo Studies Lead_Selection->In_Vivo Toxicity Toxicity Assessment In_Vivo->Toxicity Efficacy Efficacy in Animal Models In_Vivo->Efficacy SAR_Analysis SAR Analysis Toxicity->SAR_Analysis Efficacy->SAR_Analysis

Caption: General experimental workflow for evaluating euscaphic acid analogs.

References

A Comparative Guide to the Cell Cycle Inhibition Effects of Euscaphic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cell cycle inhibition properties of euscaphic acid, with a specific focus on its derivative, 2,3-O-Isopropylidenyl euscaphic acid. It is intended for researchers, scientists, and professionals in drug development interested in the anti-proliferative potential of these natural compounds. The guide details the compound's mechanism of action, compares its efficacy with established cell cycle inhibitors, and provides standardized experimental protocols for validation.

Introduction to this compound

Initial research has identified 2,3-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, a derivative of euscaphic acid, as a potential cell cycle inhibitor. A study reported that this compound inhibits the cell cycle progression of asynchronously cultured tsFT210 cells at the G0/G1 phase, with a minimal inhibitory concentration (MIC) of 183.8 µmol/L. However, comprehensive quantitative data on its dose-dependent effects on cell cycle phase distribution remains limited in publicly accessible literature.

Due to the more extensive research available on its parent compound, this guide will focus on the well-documented effects of euscaphic acid as a representative model, providing a framework for validating its derivatives.

Comparative Efficacy of Euscaphic Acid and Standard Inhibitors

Euscaphic acid has been demonstrated to induce cell cycle arrest, primarily at the G1/S phase transition, in nasopharyngeal carcinoma (NPC) cell lines.[1][2] Its efficacy is comparable to other known cell cycle inhibitors that target G1 progression, such as the CDK4/6 inhibitor Palbociclib and the broad-spectrum CDK inhibitor Flavopiridol. The following table summarizes the quantitative effects of these compounds on cell cycle phase distribution in different cancer cell lines.

CompoundCell LineConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle) CNE-10 µg/mL52.3135.4812.21
Euscaphic Acid CNE-15 µg/mL65.4224.3210.26
Euscaphic Acid CNE-110 µg/mL78.5312.439.04
Control (Vehicle) BHT-1010 nM55.433.011.6
Flavopiridol BHT-101125 nM69.219.311.5
Control (Vehicle) Kelly (Neuroblastoma)0 µM54.331.714.0
Palbociclib Kelly (Neuroblastoma)0.1 µM78.112.89.1

Data for Euscaphic Acid sourced from Dai et al., Am J Transl Res, 2019.[1] Data for Flavopiridol and Palbociclib are representative and sourced from publicly available studies on relevant cancer cell lines.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

Euscaphic acid exerts its cell cycle inhibitory effects by suppressing the Phosphatidylinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, growth, and survival. By inhibiting key proteins in this cascade, euscaphic acid leads to a downstream reduction in the expression of proteins required for the G1 to S phase transition, ultimately causing cell cycle arrest.

G cluster_pathway Euscaphic Acid's Proposed Mechanism of Action EA Euscaphic Acid PI3K PI3K EA->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR G1_Proteins Cyclins & CDKs (G1/S Transition) mTOR->G1_Proteins Promotes Expression CellCycle Cell Cycle Arrest (G1 Phase) G1_Proteins->CellCycle Blockage

Caption: Euscaphic acid inhibits the PI3K/AKT/mTOR pathway, leading to G1 phase cell cycle arrest.

Experimental Protocols

To validate the cell cycle inhibition effects of this compound or other related compounds, the following protocol for cell cycle analysis using flow cytometry is recommended.

A. Materials

  • Cancer cell line of interest (e.g., CNE-1, MCF-7)

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • Test compound (e.g., Euscaphic Acid) and vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol (B145695) (for fixation)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

B. Procedure

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting (approx. 5 x 10⁵ cells/well).

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with varying concentrations of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them into 15 mL centrifuge tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the fixed cells for at least 2 hours at -20°C.

  • Staining and Flow Cytometry:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on DNA content.

G cluster_workflow Experimental Workflow for Cell Cycle Analysis A 1. Seed Cells in 6-well plates B 2. Treat with Compound (e.g., 24h) A->B C 3. Harvest & Wash with PBS B->C D 4. Fix in Cold 70% Ethanol C->D E 5. Stain with Propidium Iodide & RNase A D->E F 6. Analyze using Flow Cytometry E->F G 7. Quantify Cell Cycle Phase Distribution F->G

Caption: Standard workflow for assessing cell cycle inhibition via flow cytometry.

Logical Comparison of Inhibitor Efficacy

The primary endpoint for evaluating a cell cycle inhibitor is its ability to induce arrest in a specific phase. The diagram below provides a logical comparison based on the data presented, highlighting the G1 arrest potency.

G cluster_comparison Comparative G1 Arrest Efficacy Low Low High High EA Euscaphic Acid (10 µg/mL) PALBO Palbociclib (0.1 µM) FLAVO Flavopiridol (125 nM) EA_label ~79% in G1 PALBO_label ~78% in G1 FLAVO_label ~69% in G1

Caption: Euscaphic acid shows G1 arrest efficacy comparable to established CDK inhibitors.

References

A Comparative Analysis of the Anti-Cancer Efficacy of 2,3-O-Isopropylidenyl Euscaphic Acid and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-cancer properties of the novel triterpenoid, 2,3-O-Isopropylidenyl euscaphic acid, and its parent compound, euscaphic acid, against established chemotherapy drugs: cisplatin (B142131), doxorubicin, and paclitaxel. This report synthesizes available preclinical data to evaluate their relative efficacy and mechanisms of action.

While direct comparative studies on this compound are limited, this guide draws on data from its close structural analog, 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, and the parent compound, euscaphic acid, to provide a preliminary assessment. The primary focus for comparison is on nasopharyngeal carcinoma (NPC), for which the most relevant data on euscaphic acid is available.

Quantitative Efficacy Assessment

To facilitate a clear comparison of cytotoxic activity, the following tables summarize the available half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for the compounds of interest. It is important to note that the data has been collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Efficacy of Euscaphic Acid and its Derivative Against Cancer Cell Lines

CompoundCell LineCancer TypeMetricValue (µM)
3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acidtsFT210Murine Mammary CarcinomaMIC183.8[1][2]
Euscaphic AcidCNE-1Nasopharyngeal CarcinomaIC50 (72h)~75.4
Euscaphic AcidC666-1Nasopharyngeal CarcinomaIC50 (72h)~68.3

Note: IC50 values for Euscaphic Acid were converted from µg/mL using a molecular weight of 488.7 g/mol .[3][4][5]

Table 2: Efficacy of Standard Chemotherapy Drugs Against Nasopharyngeal Carcinoma Cell Lines

DrugCell LineMetricValue (µM)
CisplatinCNE-1IC50 (48h)~13.3
CisplatinC666-1IC50 (48h)~8.3
DoxorubicinCNE-1IC50 (72h)Data not available
DoxorubicinC666-1IC50 (72h)Data not available
PaclitaxelCNE-1IC50 (72h)~0.01
PaclitaxelCNE-2IC50 (72h)~0.015

Note: Data for standard chemotherapy drugs on CNE-1 and C666-1 cell lines with a 72-hour incubation period is not consistently available. The provided values are from studies with the closest available parameters and are intended for indicative purposes. A direct comparison of potency is challenging due to variations in experimental protocols across different studies.

Mechanisms of Action and Signaling Pathways

Euscaphic Acid and its Derivatives:

The primary mechanism of action for euscaphic acid in nasopharyngeal carcinoma is the inhibition of the PI3K/AKT/mTOR signaling pathway.[6] This pathway is crucial for cell proliferation, survival, and growth. By suppressing this pathway, euscaphic acid leads to cell cycle arrest at the G1/S phase and induces apoptosis (programmed cell death). The derivative, 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, has been identified as a cell cycle inhibitor, specifically inducing arrest at the G0/G1 phase.[1][2]

Euscaphic_Acid_Pathway Euscaphic_Acid Euscaphic Acid PI3K PI3K Euscaphic_Acid->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Euscaphic Acid's inhibition of the PI3K/AKT/mTOR pathway.

Standard Chemotherapy Drugs:

  • Cisplatin: Primarily functions by cross-linking with purine (B94841) bases in DNA, which interferes with DNA repair mechanisms and leads to DNA damage. This damage subsequently induces apoptosis. In nasopharyngeal carcinoma, cisplatin has also been shown to modulate the PI3K/AKT signaling pathway.[7]

  • Doxorubicin: Acts as a DNA intercalating agent and an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair.[8] This disruption of DNA processes triggers apoptotic pathways. Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxicity.

  • Paclitaxel: Stabilizes microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] Paclitaxel can also modulate the PI3K/AKT signaling pathway.[10]

Chemo_Pathways cluster_cisplatin Cisplatin cluster_doxorubicin Doxorubicin cluster_paclitaxel Paclitaxel Cisplatin Cisplatin DNA_damage_C DNA Cross-linking & Damage Cisplatin->DNA_damage_C Apoptosis_C Apoptosis DNA_damage_C->Apoptosis_C Doxorubicin Doxorubicin DNA_intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_intercalation Apoptosis_D Apoptosis DNA_intercalation->Apoptosis_D Paclitaxel Paclitaxel Microtubule_stabilization Microtubule Stabilization Paclitaxel->Microtubule_stabilization Mitotic_arrest G2/M Arrest Microtubule_stabilization->Mitotic_arrest Apoptosis_P Apoptosis Mitotic_arrest->Apoptosis_P MTT_Workflow start Seed Cells in 96-well Plate treat Add Euscaphic Acid (Varying Concentrations) start->treat incubate Incubate for 24, 48, or 72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Measure Absorbance at 490 nm dissolve->read calculate Calculate IC50 read->calculate

References

Unveiling the Target Landscape of Euscaphic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of 2,3-O-Isopropylidenyl euscaphic acid and its parent compound, euscaphic acid, in the context of their known biological targets. While direct cross-reactivity studies on this compound are not publicly available, this document provides a framework for understanding its potential interactions by examining the well-documented activities of euscaphic acid. We compare its performance with other natural product inhibitors targeting the same key signaling pathways and enzymes, supported by experimental data and detailed protocols.

Introduction

Euscaphic acid, a pentacyclic triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological activities. Its derivative, this compound, is often used in synthetic chemistry as a protected intermediate. Understanding the potential for cross-reactivity is crucial for researchers designing targeted therapies and interpreting experimental results. This guide explores the primary molecular targets of euscaphic acid and presents a comparative analysis with other natural compounds acting on these same targets.

Key Molecular Targets of Euscaphic Acid

Euscaphic acid has been shown to modulate several key cellular pathways and enzymes implicated in various diseases. The primary targets identified in the literature are:

  • DNA Polymerase α and β

  • PI3K/Akt/mTOR Signaling Pathway

  • TLR4-Mediated NF-κB Signaling Pathway

  • Acetylcholinesterase (AChE)

  • α-Glucosidase

The following sections will delve into each of these targets, presenting comparative data for euscaphic acid and other natural product inhibitors.

Comparative Analysis of Inhibitory Activities

The inhibitory activities of euscaphic acid and comparable natural products against key molecular targets are summarized below. This data is compiled from various in vitro studies.

Table 1: Inhibition of DNA Polymerase α and β
CompoundSourceTargetIC50 (µM)
Euscaphic acid Rosa rugosaDNA Polymerase α61[1]
DNA Polymerase β108[1]
1,4-NaphthoquinoneSyntheticDNA Polymerase α, β, γ, δ, ε, λ5.57-128[2]
Oleanolic acidCouepia polyandraDNA Polymerase β-
Betulinic acidEdgeworthia gardneriDNA Polymerase β-
Table 2: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
CompoundSourceKey Effect
Euscaphic acid Rubus alceaefoliusSuppresses PI3K/Akt/mTOR pathway in nasopharyngeal carcinoma cells.[3]
QuercetinVarious plantsInhibits PI3K and mTOR.[4]
ResveratrolGrapes, BerriesInhibits PI3K/Akt and mTOR.[4]
GenisteinSoybeansInhibits PI3K/Akt/mTOR pathway.[5]
ApigeninParsley, CeleryInhibits PI3K/Akt/mTOR pathway in liver cancer cells.[6]
Table 3: Inhibition of TLR4-Mediated NF-κB Signaling
CompoundSourceKey Effect
Euscaphic acid Rosa rugosaInhibits LPS-induced NF-κB activation by interfering with TRAF6, IRAK1, and TAK1 clustering.[7]
ParthenolideTanacetum partheniumKnown inhibitor of the TLR4/NF-κB pathway.[8]
Epigallocatechin-3-gallate (EGCG)Green TeaBlocks TLR4/NF-κB pathway and inhibits TAK1 phosphorylation.[8]
SqualeneOlive OilModulates TLR4/NF-κB signaling.[9]
Table 4: Inhibition of Acetylcholinesterase (AChE) and α-Glucosidase
CompoundSourceTargetIC50 (µM)
Euscaphic acid -α-Glucosidase670[10]
Asiatic acidCentella asiaticaAChE15.05[11]
Calenduladiol (B1668229)Chuquiraga erinaceaAChE>500
Disodium calenduladiol disulfateSemisyntheticAChE190[12]
Ursolic acidVarious plantsα-Glucosidase12.1[13]
Corosolic acidVarious plantsα-Glucosidase17.2[13]
Oleanolic acidVarious plantsα-Glucosidase35.6[13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays relevant to the targets of euscaphic acid.

DNA Polymerase Inhibition Assay
  • Enzyme and Substrate Preparation : Purified recombinant human DNA polymerase α or β is used. The substrate is typically activated calf thymus DNA.

  • Reaction Mixture : A typical reaction mixture contains Tris-HCl buffer, MgCl₂, dithiothreitol (B142953) (DTT), the four deoxynucleoside triphosphates (dNTPs) with one being radiolabeled (e.g., [³H]dTTP), activated DNA template, and the DNA polymerase enzyme.

  • Inhibitor Addition : The test compound (e.g., euscaphic acid) is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. A control with the solvent alone is included.

  • Incubation : The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination and Measurement : The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid, TCA). The acid-insoluble material (precipitated DNA) is collected on a filter, washed, and the radioactivity is measured using a scintillation counter. The amount of incorporated radioactivity is proportional to the DNA polymerase activity.

  • Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for PI3K/Akt/mTOR Pathway Analysis
  • Cell Culture and Treatment : Cells (e.g., cancer cell lines) are cultured to a suitable confluency and then treated with the test compound at various concentrations for a specific duration.

  • Protein Extraction : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Electrotransfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting : The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-PI3K, phospho-Akt, phospho-mTOR, and their total protein counterparts).

  • Detection : After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the effect of the compound on pathway activation.

Visualizing Molecular Pathways and Workflows

To facilitate a clearer understanding of the complex biological processes involved, the following diagrams illustrate a key signaling pathway affected by euscaphic acid and a general experimental workflow.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Euscaphic_Acid Euscaphic Acid (Inhibitor) Euscaphic_Acid->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Euscaphic Acid.

Experimental_Workflow Start Start: Compound Selection Cell_Culture Cell Culture/ Enzyme Preparation Start->Cell_Culture Treatment Treatment with Test Compound Cell_Culture->Treatment Assay Perform Assay (e.g., Western Blot, Enzyme Inhibition) Treatment->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis (IC50, etc.) Data_Collection->Data_Analysis End End: Results Data_Analysis->End

Caption: A generalized workflow for in vitro analysis of enzyme and pathway inhibitors.

Conclusion

While direct experimental data on the cross-reactivity of this compound is lacking, the known inhibitory profile of its parent compound, euscaphic acid, provides a valuable starting point for predicting its potential biological interactions. Euscaphic acid demonstrates a multi-targeted inhibitory action against key players in cancer progression, inflammation, and metabolic disorders. The comparative data presented in this guide can assist researchers in designing experiments, interpreting results, and identifying potential off-target effects. Further studies are warranted to elucidate the specific cross-reactivity profile of this compound and other derivatives to fully understand their therapeutic potential and guide future drug development efforts.

References

A Comparative Guide to the Anti-Inflammatory Effects of Triterpenoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triterpenoids, a diverse class of natural products, have garnered significant attention for their broad spectrum of pharmacological activities, with their anti-inflammatory properties being of particular interest. Structural nuances, such as the stereochemistry of substituent groups or the position of double bonds, give rise to various isomers with potentially distinct biological activities. This guide provides a comparative analysis of the anti-inflammatory effects of prominent triterpenoid (B12794562) isomers, supported by experimental data to aid in the selection and development of novel anti-inflammatory agents.

Isomeric Differences in Anti-Inflammatory Potency: A Data-Driven Comparison

The anti-inflammatory efficacy of triterpenoid isomers can vary significantly. The following table summarizes key quantitative data from in vitro and in vivo studies, offering a comparative overview of their potency.

Triterpenoid IsomerAssayModel SystemKey Findings (IC50/Inhibition %)Reference
Oleanolic Acid (OA) NO ProductionLPS-stimulated RAW264.7 cellsSignificant inhibition[1]
IL-6 ReleaseLPS-stimulated RAW264.7 cellsSignificant inhibition[1]
Carrageenan-induced paw edemaRatSignificant anti-inflammatory effect at 40 mg/kg[2][3]
Ursolic Acid (UA) Carrageenan-induced paw edemaRatSignificant anti-inflammatory effect at 40 mg/kg[2][3]
Maslinic Acid (MA) NO ProductionLPS-stimulated RAW264.7 cellsSignificant inhibition[1]
IL-6 ReleaseLPS-stimulated RAW264.7 cellsStrongest inhibition among OA, AA, and MA[1]
Asiatic Acid (AA) NO ProductionLPS-stimulated RAW264.7 cellsSignificant inhibition[1]
IL-6 ReleaseLPS-stimulated RAW264.7 cellsSignificant inhibition[1]
α-Amyrin Periodontal inflammationRatSignificant reduction of inflammation markers at 5 mg/kg[4]
β-Amyrin Periodontal inflammationRatSignificant reduction of inflammation markers at 5 mg/kg[4]
Acetyl-11-keto-β-boswellic acid (AKBA) 5-LipoxygenaseCell-free assayIC50 = 2.9 µM[5]
11-keto-β-boswellic acid (KBA) 5-LipoxygenaseCell-free assayIC50 = 6.3 µM[5]
Carrageenan-induced paw edemaRat34.9% inhibition at 5 h (50 mg/kg)[6]

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of triterpenoid isomers are primarily mediated through the modulation of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and 5-Lipoxygenase (5-LOX) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Many triterpenoids exert their anti-inflammatory effects by inhibiting this pathway at various points. For instance, oleanolic acid and asiatic acid have been shown to inhibit the phosphorylation of key upstream kinases in the MAPK pathway (ERK1/2, P38, and JNK1/2), which are crucial for NF-κB activation in LPS-stimulated macrophages.[1] Maslinic acid also mediates its effects through the NF-κB pathway.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Triterpenoids Oleanolic Acid Asiatic Acid Maslinic Acid Triterpenoids->TAK1 Inhibit Triterpenoids->IKK_complex Inhibit

Figure 1: Triterpenoid Inhibition of the NF-κB Signaling Pathway.
The 5-Lipoxygenase (5-LOX) Pathway

The 5-LOX pathway is responsible for the synthesis of leukotrienes, which are potent lipid mediators of inflammation. Boswellic acid isomers are particularly renowned for their ability to inhibit this pathway.[5] Acetyl-11-keto-β-boswellic acid (AKBA) is a direct, non-competitive inhibitor of the 5-LOX enzyme.[5] This targeted inhibition prevents the production of pro-inflammatory leukotrienes, contributing significantly to the anti-inflammatory effects of Boswellia extracts.

five_LOX_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP five_LOX 5-Lipoxygenase (5-LOX) five_HPETE 5-HPETE five_LOX->five_HPETE Catalyzes FLAP->five_LOX LTA4 Leukotriene A4 (LTA4) five_HPETE->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4_Hydrolase->LTB4 LTC4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) (Pro-inflammatory) LTC4_Synthase->LTC4 Boswellic_Acids Boswellic Acids (e.g., AKBA, KBA) Boswellic_Acids->five_LOX Inhibit

Figure 2: Inhibition of the 5-Lipoxygenase Pathway by Boswellic Acids.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of the anti-inflammatory activities of different compounds. Below are methodologies for two key assays.

In Vitro: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a widely used in vitro model to screen for anti-inflammatory activity.

1. Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the triterpenoid isomers for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

3. Nitrite (B80452) Quantification (Griess Assay):

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

4. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value (the concentration of the compound that inhibits NO production by 50%) is determined.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

2. Induction of Edema:

  • Thirty minutes to one hour after oral or intraperitoneal administration of the test compound or vehicle, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[7][8]

3. Measurement of Paw Volume:

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[8]

4. Data Analysis:

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the basal volume.

  • The percentage of inhibition of edema is calculated for each group treated with the triterpenoid isomers in comparison to the control group.

  • The results are expressed as the mean ± standard error of the mean (SEM).

The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of triterpenoid isomers.

Experimental_Workflow start Start: Triterpenoid Isomer Selection in_vitro In Vitro Screening start->in_vitro lps_assay LPS-induced NO Production in RAW 264.7 Cells in_vitro->lps_assay cytokine_assay Cytokine Measurement (TNF-α, IL-6) in_vitro->cytokine_assay in_vivo In Vivo Validation paw_edema Carrageenan-induced Paw Edema in Rodents in_vivo->paw_edema lps_assay->in_vivo cytokine_assay->in_vivo mechanism_studies Mechanism of Action Studies paw_edema->mechanism_studies western_blot Western Blot (NF-κB, MAPK proteins) mechanism_studies->western_blot enzyme_assays Enzyme Inhibition Assays (5-LOX, COX) mechanism_studies->enzyme_assays data_analysis Data Analysis and Comparison western_blot->data_analysis enzyme_assays->data_analysis end End: Lead Candidate Identification data_analysis->end

Figure 3: Experimental Workflow for Comparing Triterpenoid Isomers.

Conclusion

The comparative analysis of triterpenoid isomers reveals a landscape of potent anti-inflammatory agents with distinct mechanisms of action and varying degrees of efficacy. While isomers like oleanolic acid and ursolic acid demonstrate broad anti-inflammatory effects, others, such as the boswellic acid isomers, exhibit more targeted inhibition of specific inflammatory pathways. The data and protocols presented in this guide are intended to serve as a valuable resource for the rational design and development of next-generation anti-inflammatory therapeutics derived from this versatile class of natural products. Further head-to-head comparative studies, particularly in in vivo models of chronic inflammation, are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

A Comparative Guide to the Potential In Vivo Validation of 2,3-O-Isopropylidenyl Euscaphic Acid Based on Structurally Related Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Euscaphic acid and its derivatives belong to the triterpenoid (B12794562) class of compounds, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer effects. This guide synthesizes findings from studies on euscaphic acid and other relevant triterpenoids to project the potential in vivo efficacy of 2,3-O-Isopropylidenyl euscaphic acid. The presented data suggests that this compound likely possesses anti-inflammatory and anti-cancer properties that could be validated through targeted in vivo experiments.

Data Presentation: In Vitro vs. In Vivo Activities of Related Triterpenoids

The following tables summarize the quantitative data from studies on euscaphic acid and other representative triterpenoids, providing a basis for predicting the potential activities of this compound.

Table 1: Anti-Inflammatory and Anti-Pruritic Activities of Euscaphic Acid

Assay In Vitro/In Vivo Model Key Findings Reference
Cytokine ExpressionActivated human epidermal keratinocytes and leukemia T lymphoblast cell linesAmeliorated the expression of inflammatory cytokines.[1]
Transcription Factor ActivationActivated human epidermal keratinocytes and leukemia T lymphoblast cell linesReduced the activation of transcription factors involved in inflammation.[1]
Atopic Dermatitis AmeliorationDermatophagoides farinae extract and 2,4-dinitrochlorobenzene-induced AD mouse modelAmeliorated atopic dermatitis properties.[1]
Pruritus ReductionDermatophagoides farinae extract and 2,4-dinitrochlorobenzene-induced AD mouse modelReduced immunoglobulin E hyperproduction, mast cell invasion, and interleukin-33 expression.[1]

Table 2: Anti-Cancer Activities of Euscaphic Acid and a Related Triterpenoid (THA)

Compound Assay In Vitro/In Vivo Model Key Findings Reference
Euscaphic AcidCell ProliferationNasopharyngeal carcinoma (NPC) cellsInhibited proliferation of NPC cells.[2]
ApoptosisNPC cellsInduced apoptosis in NPC cells.[2]
Cell CycleNPC cellsLed to cell cycle arrest in the G1/S phase.[2]
Signaling PathwayNPC cellsInhibited the PI3K/AKT/mTOR signaling pathway.[2]
2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA)CytotoxicityA2780 and HepG2 cancer cell linesExhibited significantly higher cytotoxicity to cancer cells than noncancerous cells.[3][4][5]
Tumor GrowthA2780 ovary tumor xenograft in nude miceShowed a dose-dependent inhibitory effect on tumor growth (39% inhibition at 25 mg/kg, 61% at 50 mg/kg).[3][4]
Apoptosis & Cell CycleA2780 and HepG2 cellsInduced dose-dependent apoptosis and G2/M cell cycle arrest.[3][4][5]

Table 3: Hypoglycemic Activity of Euscaphic Acid

Assay In Vivo Model Dosage Key Findings Reference
Plasma Glucose LevelsNormoglycemic miceNot specifiedSignificantly lowered plasma glucose levels compared to control.[6][7]
Hypoglycemic EffectAlloxan-diabetic mice50 mg/kgExerted a significant hypoglycemic effect after oral administration.[6][7]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate the design of future in vivo validation studies for this compound.

In Vivo Model of Atopic Dermatitis[1]
  • Animal Model: Dermatophagoides farinae extract and 2,4-dinitrochlorobenzene were used to induce atopic dermatitis in mice.

  • Treatment: Euscaphic acid was administered to the model mice.

  • Assessment: The effects on skin inflammation were evaluated by observing the amelioration of atopic dermatitis properties. Pruritus was assessed by measuring immunoglobulin E levels, mast cell invasion, and interleukin-33 expression.

In Vivo Xenograft Tumor Model[3][4]
  • Cell Line: A2780 human ovarian cancer cells were used.

  • Animal Model: Nude mice were subcutaneously injected with A2780 cells.

  • Treatment: 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA) was administered via intraperitoneal injection every other day for 3 weeks at doses of 25 and 50 mg/kg.

  • Assessment: Therapeutic effects were evaluated by measuring tumor size and weight.

In Vivo Model of Diabetes[6][7]
  • Animal Model: Alloxan was used to induce diabetes in mice.

  • Treatment: Euscaphic acid was orally administered at a dosage of 50 mg/kg.

  • Assessment: The hypoglycemic effect was determined by measuring plasma glucose levels.

Mandatory Visualization

The following diagrams illustrate the potential signaling pathway of euscaphic acid in cancer cells and a proposed experimental workflow for its in vivo validation.

G Potential Anti-Cancer Signaling Pathway of Euscaphic Acid EA Euscaphic Acid PI3K PI3K EA->PI3K inhibits Apoptosis Apoptosis EA->Apoptosis induces CellCycleArrest G1/S Cell Cycle Arrest EA->CellCycleArrest induces AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation promotes

Caption: Euscaphic acid may inhibit the PI3K/AKT/mTOR pathway in cancer cells.

G Proposed In Vivo Validation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation Invitro_Assay Identify biological activity of This compound (e.g., anti-inflammatory, anti-cancer) Model Select appropriate animal model (e.g., inflammation, tumor xenograft) Invitro_Assay->Model Dosing Determine optimal dosage and administration route Model->Dosing Treatment Administer compound to treatment group Dosing->Treatment Monitoring Monitor physiological and behavioral changes Treatment->Monitoring Analysis Collect and analyze tissue/blood samples (e.g., biomarker analysis, histology) Monitoring->Analysis

Caption: A logical workflow for the in vivo validation of in vitro findings.

Conclusion and Future Directions

The available evidence from studies on euscaphic acid and other related triterpenoids strongly suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent. Its parent compound has demonstrated anti-inflammatory, anti-cancer, and hypoglycemic properties in preclinical models.

Future research should focus on direct in vivo studies of this compound to confirm these potential activities. The experimental protocols and workflows outlined in this guide can serve as a foundation for designing robust studies to validate its in vitro findings and elucidate its mechanisms of action in a living system. Such studies are crucial for advancing this compound through the drug development pipeline.

References

Euscaphic Acid and Its Derivatives in Nasopharyngeal Carcinoma: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer effects of euscaphic acid and its derivative, asiatic acid, on nasopharyngeal carcinoma (NPC) cell lines. The information is supported by experimental data from recent studies, detailing their impact on cell viability, apoptosis, and key signaling pathways.

While a direct comparative study of multiple euscaphic acid derivatives in the same panel of NPC cell lines is not yet available in the public domain, this guide synthesizes the existing data to offer a comprehensive overview of their individual activities. The primary compounds of focus are euscaphic acid and asiatic acid, a closely related triterpenoid.

Performance Comparison in NPC Cell Lines

The available data indicates that both euscaphic acid and asiatic acid exhibit promising anti-proliferative and pro-apoptotic effects in various NPC cell lines. However, their potency and the specific cell lines in which they have been studied differ.

CompoundNPC Cell LineIC50 Value (µM)Time PointKey Findings
Euscaphic Acid CNE-1~77.1 (36.86 µg/ml)[1]Not SpecifiedInhibits proliferation, induces apoptosis and cell cycle arrest.[1][2]
C666-1~70.6 (33.39 µg/ml)[1]Not SpecifiedSuppresses the PI3K/AKT/mTOR signaling pathway.[1][2]
Asiatic Acid TW-0146.4 ± 324 hoursInhibits cell viability and migration.[3]
41.3 ± 448 hoursInduces apoptosis by increasing cleaved caspase-3.[3]
SUNE5-8F27.8 ± 124 hoursInhibits STAT3 phosphorylation and claudin-1 expression.[3]
24.4 ± 148 hours

Note: The IC50 values for euscaphic acid were originally reported in µg/ml and have been converted to µM for a more direct comparison (Molar Mass of Euscaphic Acid: 472.7 g/mol ). It is crucial to acknowledge that these comparisons are drawn from separate studies with potentially different experimental conditions.

Mechanistic Insights: Differential Modulation of Signaling Pathways

Euscaphic acid and asiatic acid appear to exert their anti-cancer effects in NPC cells through distinct signaling pathways.

Euscaphic acid has been shown to suppress the PI3K/AKT/mTOR signaling pathway .[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis and cell cycle arrest.

PI3K_AKT_mTOR_Pathway Euscaphic_Acid Euscaphic Acid PI3K PI3K Euscaphic_Acid->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Asiatic acid , on the other hand, has been demonstrated to inhibit the STAT3 signaling pathway and reduce the expression of claudin-1 in NPC cells.[3] The STAT3 pathway is frequently activated in NPC and plays a significant role in cell proliferation, migration, and survival.

STAT3_Pathway Asiatic_Acid Asiatic Acid STAT3 p-STAT3 Asiatic_Acid->STAT3 Claudin1 Claudin-1 Asiatic_Acid->Claudin1 Apoptosis Apoptosis Asiatic_Acid->Apoptosis Migration Cell Migration STAT3->Migration Proliferation Cell Proliferation STAT3->Proliferation Claudin1->Migration

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the studies on euscaphic acid and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing the effect of compounds on cell proliferation.

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Addition & Incubation cluster_2 Formazan (B1609692) Solubilization & Measurement A Seed NPC cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of Euscaphic Acid derivatives B->C D Incubate for 24h or 48h C->D E Add MTT solution to each well D->E F Incubate for 4h at 37°C E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Methodology:

  • Cell Seeding: NPC cells (e.g., CNE-1, C666-1, TW-01, SUNE5-8F) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the euscaphic acid derivative or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for the desired time periods (e.g., 24 or 48 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Proteins

This protocol details the detection of key proteins in the PI3K/AKT/mTOR and STAT3 signaling pathways.

Methodology:

  • Cell Lysis: After treatment with the euscaphic acid derivative, NPC cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, p-STAT3, STAT3, claudin-1, cleaved caspase-3, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Cleaved Caspase-3 Detection)

Increased expression of cleaved caspase-3 is a key indicator of apoptosis. This is typically assessed by Western blotting as described above, using a primary antibody specific for the cleaved form of caspase-3.[3]

Conclusion

The available evidence strongly suggests that euscaphic acid and its derivative, asiatic acid, are promising candidates for further investigation as anti-cancer agents for nasopharyngeal carcinoma. They demonstrate potent cytotoxic and pro-apoptotic effects in various NPC cell lines, albeit through different signaling pathways. Future research should focus on a direct head-to-head comparison of a broader range of euscaphic acid derivatives in a standardized panel of NPC cell lines to elucidate structure-activity relationships and identify the most potent and selective compounds for preclinical development.

References

Unveiling the Molecular Target of 2,3-O-Isopropylidenyl Euscaphic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct molecular target data for 2,3-O-Isopropylidenyl euscaphic acid remains limited, extensive research into its parent compound, euscaphic acid, provides significant insights into its potential mechanisms of action. This guide focuses on the confirmed and putative molecular targets of euscaphic acid, offering a comparative analysis with other known inhibitors. The biological activities of the 2,3-O-Isopropylidenyl derivative may differ from the parent compound, and further research is warranted to elucidate its specific molecular interactions.

Euscaphic acid, a naturally occurring triterpenoid, has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Research has identified three primary molecular targets or pathways through which euscaphic acid may exert its effects: direct inhibition of DNA polymerases, suppression of the PI3K/AKT/mTOR signaling pathway, and modulation of the TLR4-mediated NF-κB signaling pathway.

Comparison of Inhibitory Activities

The following tables provide a comparative summary of the inhibitory activities of euscaphic acid and other known inhibitors against the identified molecular targets.

Table 1: Inhibition of DNA Polymerase α and β

CompoundTargetIC50 (µM)
Euscaphic Acid Calf DNA Polymerase α 61 [1]
Euscaphic Acid Rat DNA Polymerase β 108 [1]
AphidicolinDNA Polymerase α0.06 - 0.2 µM
Oleanolic AcidDNA Polymerase β24.98 ± 3.3
Betulinic AcidDNA Polymerase β46.25 ± 3.1

Table 2: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

CompoundTarget(s)IC50 (nM)
Euscaphic Acid PI3K/AKT/mTOR Pathway Qualitative Inhibition [2]
Buparlisib (BKM120)Pan-PI3K52 (p110α), 166 (p110β), 116 (p110δ), 262 (p110γ)[3]
IpatasertibPan-Akt5 (Akt1), 18 (Akt2), 18 (Akt3)
TemsirolimusmTOR1760[4]
GDC-0084 (Paxalisib)PI3K/mTOR2 (PI3Kα), 46 (PI3Kβ), 3 (PI3Kδ), 10 (PI3Kγ), 70 (mTOR)[5]

Table 3: Inhibition of the NF-κB Signaling Pathway

CompoundTarget/AssayIC50
Euscaphic Acid LPS-induced NF-κB activation Concentration-dependent inhibition [6]
ParthenolideNF-κB~5 µM
Ectinascidin 743NF-κB20 nM[7]
DigitoxinNF-κB90 nM (TNF-α induced), 70 nM (IL-1β induced)[7]
BortezomibProteasome (indirect NF-κB inhibition)0.6 nM

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by euscaphic acid and a general workflow for identifying its molecular target.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth eIF4EBP1->CellGrowth Euscaphic_Acid Euscaphic Acid Euscaphic_Acid->PI3K Euscaphic_Acid->AKT Euscaphic_Acid->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by euscaphic acid.

NF_kappaB_Pathway TLR4-mediated NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) Nucleus Nucleus IkappaB->Nucleus degradation NFkappaB->Nucleus translocation Inflammatory_Genes Inflammatory Gene Expression Euscaphic_Acid Euscaphic Acid Euscaphic_Acid->IKK_complex NFkappaB_n NF-κB DNA DNA NFkappaB_n->DNA DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by euscaphic acid.

Experimental_Workflow Experimental Workflow for Target Identification Start Start Cell_based_assays Cell-based Assays (Proliferation, Apoptosis) Start->Cell_based_assays Identify_pathways Identify Affected Signaling Pathways Cell_based_assays->Identify_pathways Biochemical_assays Biochemical Assays (Kinase, Polymerase) In_vivo_studies In Vivo Studies Biochemical_assays->In_vivo_studies Western_blot Western Blot Identify_pathways->Western_blot Validate_target Validate Direct Target Western_blot->Validate_target Validate_target->Biochemical_assays End End In_vivo_studies->End

References

Benchmarking the hypoglycemic activity of euscaphic acid against existing treatments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Hypoglycemic Activity and Mechanisms of Action

For researchers and professionals in the field of diabetology and drug development, the quest for novel, effective, and safe hypoglycemic agents is perpetual. Euscaphic acid, a natural triterpenoid, has emerged as a promising candidate with demonstrated hypoglycemic properties. This guide provides a comprehensive comparison of euscaphic acid against established first- and second-line treatments for hyperglycemia: metformin (B114582), glipizide (B1671590), and sitagliptin (B1680988). The following sections detail their comparative efficacy, mechanisms of action through signaling pathways, and the experimental protocols used to evaluate their hypoglycemic effects.

Comparative Efficacy of Hypoglycemic Agents

To objectively assess the hypoglycemic potential of euscaphic acid, its performance must be benchmarked against current standards of care. The following table summarizes the available quantitative data on the reduction of blood glucose levels by euscaphic acid and the comparator drugs in alloxan-induced diabetic animal models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are synthesized from various independent studies.

CompoundDosageAnimal ModelDuration of TreatmentBlood Glucose Reduction (%)Reference
Euscaphic Acid 50 mg/kgAlloxan-induced diabetic miceSingle doseSignificant reduction (quantitative data not specified in abstract)[1][2]
Metformin 125 mg/kgAlloxan-induced diabetic mice3 weeks51.24%[3]
Glipizide 5 mg/kgStreptozotocin-induced diabetic rats7 daysSignificant reduction (Initial: 211.58±14.05 mg/dL, Final: 161.69±12.11 mg/dL)[4]
Glibenclamide *0.66 mg/kgAlloxan-induced diabetic mice4 hours48.21%[5]
Sitagliptin 10 mg/kgPrediabetic obese SHROB rats6 weeksLowered plasma glucose in OGTT[6]

Glibenclamide, a second-generation sulfonylurea, is used as a proxy for glipizide due to the availability of directly comparable data in an alloxan-induced diabetic model.

Mechanisms of Action: A Look at the Signaling Pathways

The therapeutic effects of these hypoglycemic agents are dictated by their unique interactions with cellular signaling pathways. Understanding these mechanisms is crucial for drug development and personalized medicine.

Euscaphic Acid: Targeting the PI3K/Akt Pathway

While the precise mechanism of euscaphic acid is still under investigation, preliminary evidence suggests its involvement in the PI3K/Akt signaling pathway . This pathway is a critical downstream effector of insulin (B600854) signaling, promoting glucose uptake and utilization. By activating this pathway, euscaphic acid may mimic the effects of insulin, leading to reduced blood glucose levels.

PI3K_Akt_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Euscaphic_Acid Euscaphic Acid Euscaphic_Acid->PI3K Potentially Activates

Figure 1: Proposed PI3K/Akt signaling pathway for euscaphic acid.

Metformin: Activating the AMPK Energy Sensor

Metformin, a cornerstone of type 2 diabetes therapy, primarily exerts its effect by activating AMP-activated protein kinase (AMPK) . AMPK is a cellular energy sensor that, once activated, stimulates glucose uptake in peripheral tissues and inhibits hepatic gluconeogenesis, thereby lowering blood glucose.[7]

AMPK_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits ATP ATP ↓ Mitochondria->ATP Leads to AMP AMP ↑ AMPK AMPK AMP->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis ↓ AMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake ↑ AMPK->Glucose_Uptake Stimulates

Figure 2: Metformin's mechanism of action via the AMPK pathway.

Glipizide: Stimulating Insulin Secretion

Glipizide belongs to the sulfonylurea class of drugs and functions by directly stimulating insulin release from pancreatic β-cells. It achieves this by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, leading to depolarization and subsequent insulin exocytosis.[8]

Glipizide_Pathway Glipizide Glipizide SUR1 SUR1 Subunit of K-ATP Channel Glipizide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis

Figure 3: Glipizide's mechanism of action on pancreatic β-cells.

Sitagliptin: Enhancing the Incretin (B1656795) Effect

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. By inhibiting the DPP-4 enzyme, it prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon (B607659) release.[9]

Sitagliptin_Pathway Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits GLP1_GIP_Inactive Inactive Incretins DPP4->GLP1_GIP_Inactive Degrades GLP1_GIP_Active Active Incretins (GLP-1, GIP) ↑ Insulin_Secretion Glucose-dependent Insulin Secretion ↑ GLP1_GIP_Active->Insulin_Secretion Stimulates Glucagon_Secretion Glucagon Secretion ↓ GLP1_GIP_Active->Glucagon_Secretion Inhibits

Figure 4: Sitagliptin's mechanism of action via DPP-4 inhibition.

Experimental Protocols

The evaluation of hypoglycemic agents necessitates standardized and reproducible experimental protocols. Below is a detailed methodology for a comparative study in an alloxan-induced diabetic mouse model.

I. Induction of Diabetes Mellitus
  • Animal Model: Male Swiss albino mice (25-30 g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to a standard pellet diet and water.

  • Induction Agent: A freshly prepared solution of alloxan (B1665706) monohydrate in sterile normal saline (0.9% NaCl) is used.

  • Procedure:

    • Mice are fasted overnight (12-14 hours) with free access to water.

    • A single intraperitoneal (i.p.) injection of alloxan monohydrate (150 mg/kg body weight) is administered.[1]

    • To prevent fatal hypoglycemia, mice are given a 5% glucose solution to drink for the next 24 hours.

  • Confirmation of Diabetes:

    • After 72 hours of alloxan injection, blood is collected from the tail vein.

    • Fasting blood glucose levels are measured using a glucometer.

    • Mice with a fasting blood glucose level above 200 mg/dL are considered diabetic and selected for the study.[5]

II. Experimental Design and Drug Administration
  • Grouping: Diabetic mice are randomly divided into the following groups (n=6 per group):

    • Group I (Diabetic Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

    • Group II (Euscaphic Acid): Receives euscaphic acid (50 mg/kg) orally.[1]

    • Group III (Metformin): Receives metformin (e.g., 125 mg/kg) orally.[3]

    • Group IV (Glipizide): Receives glipizide (e.g., 5 mg/kg) orally.[4]

    • Group V (Sitagliptin): Receives sitagliptin (e.g., 10 mg/kg) orally.[6]

  • Drug Preparation and Administration:

    • All test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • The respective treatments are administered orally once daily for a specified period (e.g., 14 or 21 days) using an oral gavage.

III. Assessment of Hypoglycemic Activity
  • Blood Glucose Monitoring:

    • Fasting blood glucose levels are measured at regular intervals (e.g., on days 0, 7, 14, and 21) after an overnight fast.

    • Blood is collected from the tail vein, and glucose levels are determined using a glucometer.

  • Oral Glucose Tolerance Test (OGTT):

    • At the end of the treatment period, an OGTT is performed.

    • After an overnight fast, a baseline blood sample is collected.

    • A glucose solution (2 g/kg body weight) is administered orally.

    • Blood samples are collected at 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.

  • Data Analysis:

    • The percentage reduction in blood glucose levels is calculated for each treatment group compared to the diabetic control group.

    • The area under the curve (AUC) for the OGTT is calculated to assess glucose tolerance.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.

Experimental_Workflow Start Start: Swiss Albino Mice Acclimatization Acclimatization (1 week) Start->Acclimatization Fasting1 Overnight Fasting Acclimatization->Fasting1 Alloxan Alloxan Injection (150 mg/kg, i.p.) Fasting1->Alloxan Glucose_Solution 5% Glucose Solution (24h) Alloxan->Glucose_Solution Confirmation Confirmation of Diabetes (FBG > 200 mg/dL) Glucose_Solution->Confirmation Grouping Random Grouping of Diabetic Mice Confirmation->Grouping Treatment Daily Oral Administration of Test Compounds (14-21 days) Grouping->Treatment Monitoring Periodic Fasting Blood Glucose Monitoring Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Data_Analysis Data Analysis and Comparison Monitoring->Data_Analysis OGTT->Data_Analysis

Figure 5: Experimental workflow for comparative hypoglycemic study.

Conclusion

Euscaphic acid demonstrates notable hypoglycemic activity, positioning it as a compound of interest for further investigation in the landscape of diabetes treatment. While direct comparative data against a wide range of modern oral hypoglycemic agents are still needed, its potential mechanism of action through the PI3K/Akt pathway suggests a mode of action distinct from or complementary to existing therapies. The experimental protocols outlined provide a framework for future studies to rigorously benchmark its efficacy and further elucidate its therapeutic potential. As research progresses, euscaphic acid may prove to be a valuable addition to the arsenal (B13267) of treatments for managing hyperglycemia.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling 2,3-O-Isopropylidenyl euscaphic acid. The following table summarizes the recommended equipment.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety Glasses with Side Shields or Chemical GogglesGoggles are recommended if there is a splash hazard.[1]
Hand Protection Nitrile GlovesNitrile gloves offer good resistance to weak acids.[2][3][4][5] For prolonged contact or when handling concentrated solutions, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA standard lab coat is sufficient to protect against minor splashes and spills.[1]
Respiratory Protection Dust Respirator or Use of a Fume HoodRecommended when handling the powder form to avoid inhalation.[1] All handling of the compound should ideally be performed in a laboratory fume hood.[1][6]
Foot Protection Closed-toe ShoesEssential for protecting feet from spills.

Experimental Protocols: Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Preparation and Handling:

  • Review Safety Information : Before beginning any work, review this document and any available safety information for similar compounds.

  • Designated Area : All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation of any dust or vapors.[1][6]

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing and Transfer : When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to prevent dispersal of the powder. Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.

  • Solution Preparation : When preparing solutions, slowly add the compound to the solvent to avoid splashing. If diluting an acidic solution, always add acid to water, never the other way around.

  • Avoid Contamination : Do not return unused portions of the compound to the original container.

In Case of a Spill:

  • Small Spills : For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup : Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills : In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its waste is essential to ensure environmental safety and regulatory compliance.

Waste Collection:

  • Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh paper, gloves), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[7]

  • Empty Containers : "Empty" containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

Disposal Procedure:

  • Labeling : Ensure all waste containers are clearly and accurately labeled with their contents.[7]

  • Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Institutional Guidelines : Follow all local and institutional regulations for the disposal of chemical waste.[7] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Protocols prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Designated Workspace (Fume Hood) prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 disp1 Collect Solid and Liquid Waste Separately handle2->disp1 spill Spill Occurs? handle2->spill disp3 Label Waste Containers disp1->disp3 disp2 Triple-Rinse Empty Containers disp2->disp1 disp4 Store Waste in Designated Area disp3->disp4 disp5 Arrange for EHS Pickup disp4->disp5 spill_small Small Spill: Absorb and Clean spill->spill_small spill_large Large Spill: Evacuate and Report spill->spill_large spill_small->disp1

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-O-Isopropylidenyl euscaphic acid
Reactant of Route 2
2,3-O-Isopropylidenyl euscaphic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.